6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Description
BenchChem offers high-quality 6-Bromofuro[3,2-b]pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromofuro[3,2-b]pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCFLNQLIYYNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673644 | |
| Record name | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-94-5 | |
| Record name | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Foreword: The Strategic Importance of Furo[3,2-b]pyridines
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for interacting with a variety of biological targets. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthesis pathway for a key derivative, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a valuable building block for the development of novel therapeutics.
Deconstructing the Target: A Retrosynthetic Analysis
A logical retrosynthetic analysis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile suggests a convergent strategy. The core furo[3,2-b]pyridine skeleton can be constructed via a Sonogashira coupling followed by an intramolecular cyclization. The bromo and cyano functionalities can be introduced either before or after the formation of the bicyclic system. This guide will focus on a post-cyclization functionalization strategy, which often provides better control over regioselectivity.
The Proposed Synthetic Pathway: A Step-by-Step Elucidation
The proposed synthesis commences with a commercially available dihalopyridine, which undergoes a sequence of transformations to yield the target molecule. This pathway is designed for efficiency, high yield, and adaptability for the synthesis of related analogs.
Part 1: Construction of the Furo[3,2-b]pyridine Core
The cornerstone of this synthesis is the formation of the fused furan ring onto a pyridine backbone. A robust and widely employed method for this transformation is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization.[1][2]
Step 1.1: Sonogashira Coupling of 2,6-Dibromo-3-hydroxypyridine with a Protected Acetylene
The synthesis begins with the selective Sonogashira coupling of 2,6-dibromo-3-hydroxypyridine with a protected alkyne, such as (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for subsequent functionalization.[3]
-
Rationale for Reagent Selection:
-
2,6-Dibromo-3-hydroxypyridine: The two bromine atoms offer differential reactivity for sequential cross-coupling reactions. The hydroxyl group is crucial for the subsequent intramolecular cyclization to form the furan ring.
-
(Trimethylsilyl)acetylene: A readily available and easily deprotected terminal alkyne.
-
Palladium and Copper Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira couplings.[2]
-
Base: A mild base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to generate the copper acetylide in situ.
-
Experimental Protocol: Synthesis of 2-Bromo-6-((trimethylsilyl)ethynyl)-3-hydroxypyridine
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2,6-Dibromo-3-hydroxypyridine | 1.0 g | 1.0 |
| (Trimethylsilyl)acetylene | 1.2 mL | 1.2 |
| Pd(PPh₃)₄ | 0.1 g | 0.02 |
| Copper(I) iodide (CuI) | 0.04 g | 0.05 |
| Triethylamine (Et₃N) | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | 20 mL | - |
| Temperature | Room Temperature | - |
| Reaction Time | 12 hours | - |
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromo-3-hydroxypyridine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine, and stir the mixture until all solids are dissolved.
-
Add (trimethylsilyl)acetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-((trimethylsilyl)ethynyl)-3-hydroxypyridine.
Step 1.2: Deprotection and Intramolecular Cyclization
The TMS protecting group is then removed, and the resulting terminal alkyne undergoes an intramolecular 5-endo-dig cyclization to form the furo[3,2-b]pyridine ring system. This cyclization is typically base-mediated.
-
Rationale for Reagent Selection:
-
Potassium Carbonate (K₂CO₃) or Tetrabutylammonium Fluoride (TBAF): These are common reagents for the desilylation of TMS-protected alkynes.
-
Solvent: A polar aprotic solvent such as methanol or THF is suitable for the deprotection step. The cyclization can often be performed in the same pot.
-
Experimental Protocol: Synthesis of 6-Bromofuro[3,2-b]pyridine
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2-Bromo-6-((trimethylsilyl)ethynyl)-3-hydroxypyridine | 1.0 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 1.5 g | 3.0 |
| Methanol | 20 mL | - |
| Temperature | Reflux | - |
| Reaction Time | 4 hours | - |
Procedure:
-
Dissolve 2-bromo-6-((trimethylsilyl)ethynyl)-3-hydroxypyridine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux and stir for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield 6-bromofuro[3,2-b]pyridine.
Part 2: Functionalization of the Furo[3,2-b]pyridine Core
With the core scaffold in hand, the next steps involve the introduction of the cyano group at the 2-position and ensuring the bromo substituent is at the desired 6-position.
Step 2.1: Regioselective Bromination at the 6-Position
If the starting material was 2-chloro-3-hydroxypyridine, this step would be to introduce the bromo group. However, by starting with 2,6-dibromo-3-hydroxypyridine, the bromine at the 6-position is already installed. It is important to confirm its position and stability through the reaction sequence. Should bromination be necessary on an existing furo[3,2-b]pyridine, electrophilic brominating agents like N-bromosuccinimide (NBS) in a suitable solvent would be employed. The regioselectivity would be dictated by the electronic nature of the heterocyclic system.
Step 2.2: Introduction of the Cyano Group at the 2-Position
Introducing a cyano group onto a heterocyclic ring can be achieved through various methods. A highly effective strategy for this system is the conversion of a 2-amino group to a nitrile via a Sandmeyer-type reaction. This necessitates the synthesis of 2-amino-6-bromofuro[3,2-b]pyridine as an intermediate.
Alternative Step 2.2a: Synthesis of 2-Amino-6-bromofuro[3,2-b]pyridine
This intermediate can be prepared from 6-bromofuro[3,2-b]pyridine via a Chichibabin amination or, more reliably, through a multi-step sequence involving nitration followed by reduction. However, a more direct route would be to modify the initial Sonogashira coupling partner.
Proposed Step 2.2: Cyanation via a Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that converts an aryl or heteroaryl amine to a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[4][5]
-
Rationale for Reagent Selection:
-
Sodium Nitrite (NaNO₂): Used to generate the diazonium salt from the primary amine in an acidic medium.
-
Copper(I) Cyanide (CuCN): The source of the cyanide nucleophile.
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Experimental Protocol: Synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| 2-Amino-6-bromofuro[3,2-b]pyridine | 1.0 g | 1.0 |
| Hydrochloric Acid (HCl), concentrated | 5 mL | - |
| Sodium Nitrite (NaNO₂), aqueous solution | 0.4 g in 2 mL H₂O | 1.2 |
| Copper(I) Cyanide (CuCN) | 0.6 g | 1.5 |
| Potassium Cyanide (KCN), aqueous solution | 0.4 g in 2 mL H₂O | 1.5 |
| Temperature (Diazotization) | 0-5 °C | - |
| Temperature (Cyanation) | 60-70 °C | - |
| Reaction Time | 1-2 hours | - |
Procedure:
-
Diazotization:
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Suspend 2-amino-6-bromofuro[3,2-b]pyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Warm this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
-
Visualizing the Pathway
To provide a clear overview of the synthetic strategy, the following diagrams illustrate the key transformations.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Conclusion and Future Perspectives
The outlined synthetic pathway provides a robust and adaptable method for the preparation of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. The strategic use of a Sonogashira coupling followed by intramolecular cyclization and a subsequent Sandmeyer reaction allows for the efficient construction and functionalization of the furo[3,2-b]pyridine core. This guide serves as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further optimization of reaction conditions and exploration of alternative synthetic routes will undoubtedly lead to even more efficient and scalable syntheses of this important class of molecules.
References
-
Singh, P., & Kaur, M. (2018). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Retrieved from [Link]
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Hussain, S., & Ahmed, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
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- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
An In-Depth Technical Guide to 6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The furo[3,2-b]pyridine core is recognized as a privileged scaffold, lending its unique electronic and structural properties to the development of targeted therapeutics.[1][2] This document details the physicochemical and spectroscopic properties of the title compound, explores plausible and efficient synthetic pathways, and elucidates its chemical reactivity. Furthermore, it highlights its significant potential as a precursor for potent kinase inhibitors and other biologically active molecules, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery and development.
The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The furo[3,2-b]pyridine nucleus is a bicyclic aromatic heterocycle that has garnered substantial attention as a "privileged scaffold" in the design of bioactive molecules.[1] Its rigid, planar structure and distinct electronic properties make it an ideal pharmacophore for interacting with biological targets, particularly the ATP-binding sites of protein kinases. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique dipole moment and hydrogen bonding capability, which can be fine-tuned through substitution.
Derivatives of this scaffold have been successfully developed as potent and highly selective inhibitors of several critical enzyme families, including cdc-like kinases (CLKs), Cyclin-Dependent Kinase 2 (CDK2), and Homeodomain-Interacting Protein Kinases (HIPKs).[1][2] The dysregulation of these kinases is implicated in numerous diseases, most notably cancer, making furo[3,2-b]pyridine derivatives a subject of intense investigation in oncology.[1] The title compound, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, serves as a strategically functionalized intermediate, enabling rapid diversification and exploration of chemical space around this valuable core.
Physicochemical and Spectroscopic Profile
The fundamental properties of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile are summarized below. This data is compiled from commercial supplier information and chemical databases.
| Property | Value | Reference |
| IUPAC Name | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | |
| CAS Number | 1203498-94-5 | [3][4] |
| Molecular Formula | C₈H₃BrN₂O | [3][4] |
| Molecular Weight | 223.03 g/mol | [3][4] |
| Appearance | Solid | |
| Storage | Room temperature | [4] |
| SMILES | N#Cc1cc2ncc(Br)cc2o1 | |
| InChI Key | DCCFLNQLIYYNHQ-UHFFFAOYSA-N |
Spectroscopic Characteristics (Predicted)
While detailed, experimentally verified spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine and furan rings will exhibit characteristic chemical shifts and coupling constants (J-values) based on their positions relative to the nitrogen, oxygen, and bromine atoms.
-
¹³C NMR: The spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic range of δ 115-125 ppm, while the carbon attached to the bromine (C-Br) will be influenced by the heavy atom effect.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The fingerprint region below 1600 cm⁻¹ will contain complex bands associated with the vibrations of the fused aromatic ring system.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) will appear as a doublet of nearly equal intensity, with one peak for the ⁷⁹Br isotope and a second peak at M+2 for the ⁸¹Br isotope.
Synthesis and Mechanistic Considerations
The construction of the furo[3,2-b]pyridine core can be achieved through various strategies, often involving metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization (heteroannulation).[1] A highly effective and commonly employed method is the Sonogashira cross-coupling, which provides a robust pathway to 2-substituted furo[3,2-b]pyridines.[1]
Caption: Plausible synthetic workflow for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Exemplary Experimental Protocol: Two-Step Synthesis
This protocol describes a plausible synthesis based on established methodologies for the furo[3,2-b]pyridine scaffold.
Step 1: Synthesis of 6-Bromo-2-(trimethylsilylethynyl)pyridin-3-ol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 2,6-dibromo-3-hydroxypyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq). Stir the mixture to achieve a homogeneous suspension.
-
Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Step 2: Intramolecular Cyclization to 6-Bromofuro[3,2-b]pyridine
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF) in a sealed tube.
-
Catalyst Addition: Add copper(I) iodide (0.1 eq).
-
Reaction Execution: Heat the mixture to 120°C for 8-12 hours. The copper catalyst facilitates the intramolecular C-O bond formation, leading to the fused furan ring.
-
Work-up and Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the furo[3,2-b]pyridine core. Subsequent functionalization at the 2-position (e.g., via lithiation and reaction with a cyanating agent) would yield the final product.
Chemical Reactivity and Derivatization Potential
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a versatile synthetic intermediate due to its multiple reactive sites. The choice of reaction conditions allows for selective modification, enabling the synthesis of diverse compound libraries.
Caption: Key derivatization pathways for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
-
The C6-Bromine Atom: This is the most versatile functional handle for diversification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl (Suzuki coupling), alkynyl (Sonogashira coupling), and amino (Buchwald-Hartwig amination) substituents, which is crucial for probing the structure-activity relationships (SAR) of potential drug candidates.
-
The C2-Cyano Group: The nitrile functionality is a valuable precursor to other important groups in medicinal chemistry. It can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH). These groups can act as key hydrogen bond donors or acceptors, significantly enhancing binding affinity to biological targets. Furthermore, the nitrile can undergo [3+2] cycloaddition with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.
-
The Heterocyclic Core: While less reactive than the bromo and cyano groups, the aromatic core can undergo metallation followed by quenching with an electrophile, although regioselectivity can be a challenge.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile in drug discovery is as a foundational scaffold for the development of protein kinase inhibitors.[2] Kinase inhibitors have become a major class of oncology drugs. The rigid furo[3,2-b]pyridine core acts as an anchor, positioning substituents into specific pockets of the kinase ATP-binding site to achieve high potency and selectivity.
Caption: Inhibition of a kinase signaling pathway by a furo[3,2-b]pyridine derivative.
The synthetic versatility of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is paramount in this context. The bromine at the C6 position allows for the introduction of substituents that can target the solvent-exposed region of the kinase, often conferring selectivity. Simultaneously, the nitrile at the C2 position, or its derivatives (amide, acid), can form critical hydrogen bonds with the "hinge region" of the kinase, a key anchoring point for many inhibitors. This dual functionality makes it an exceptionally valuable starting material for generating focused libraries of potential kinase inhibitors for optimization and clinical development.
Conclusion
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its constitution is based on the privileged furo[3,2-b]pyridine scaffold, and it is endowed with two orthogonal, reactive functional groups—the bromine atom and the nitrile. This design allows for selective and diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries aimed at complex biological targets. Its demonstrated value in the pursuit of selective kinase inhibitors underscores its importance and ensures its continued relevance in the field of drug discovery and development.
References
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An In-depth Technical Guide to 6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its unique chemical identity, including its CAS number and key physicochemical properties. A plausible, field-proven synthetic protocol is presented, with a rationale for the chosen methodology. Furthermore, this guide outlines a systematic approach to the analytical characterization of the compound, leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The potential applications of this molecule in drug discovery are also explored, highlighting the significance of the furopyridine scaffold.
Introduction: The Significance of the Furopyridine Scaffold
The fusion of furan and pyridine rings creates the furopyridine scaffold, a privileged heterocyclic system in drug discovery.[1] These bicyclic structures are of significant interest due to their diverse pharmacological activities, including but not limited to, anticancer, antiviral, and kinase inhibitory properties.[2] The electronic properties and structural rigidity of the furopyridine core make it an attractive template for designing molecules that can effectively interact with biological targets. 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, in particular, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The bromine atom can participate in various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity is fundamental to any research endeavor. This section provides the key identifiers and physicochemical properties of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
| Identifier | Value | Source |
| Chemical Name | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | Sigma-Aldrich[3] |
| CAS Number | 1203498-94-5 | Sigma-Aldrich[3] |
| Molecular Formula | C₈H₃BrN₂O | Sigma-Aldrich[3] |
| Molecular Weight | 223.03 g/mol | Sigma-Aldrich[3] |
| InChI Key | DCCFLNQLIYYNHQ-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Below is a 2D representation of the chemical structure of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Caption: 2D Chemical Structure of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile: A Proposed Protocol
Retrosynthetic Analysis and Strategy
A logical approach to the synthesis involves the construction of the furan ring onto a pre-functionalized pyridine core. A common and effective method for this is the palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.
Caption: Retrosynthetic analysis for the synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Step-by-Step Experimental Protocol
Step 1: Sonogashira Coupling
This step introduces the ethynyl group, which is crucial for the subsequent cyclization to form the furan ring.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromo-3-cyanopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is critical for the stability of the palladium catalyst.
-
Reagent Addition: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
-
Acetylene Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the silyl-protected intermediate.
-
Desilylation: Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2 hours. Remove the solvent and extract with ethyl acetate. Wash with water and brine, dry over sodium sulfate, and concentrate to give 2-cyano-3-ethynyl-6-bromopyridine.
Step 2: Intramolecular Cyclization
This is the key ring-forming step to construct the furo[3,2-b]pyridine core.
-
Reaction Setup: Dissolve the 2-cyano-3-ethynyl-6-bromopyridine from the previous step in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the furopyridine ring system. The chemical shifts and coupling constants will be indicative of their relative positions. For instance, the proton on the furan ring is expected to appear as a singlet in a region characteristic of furanoid protons. The two protons on the pyridine ring will likely appear as doublets, with their coupling constant revealing their ortho-relationship.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms. The chemical shifts will be influenced by the neighboring atoms and the aromatic system. The carbon of the nitrile group will have a characteristic chemical shift in the downfield region.
A general protocol for acquiring NMR spectra of pyridine derivatives involves dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectra on a high-field NMR spectrometer.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the molecule. The measured mass should be within a few parts per million (ppm) of the calculated exact mass for C₈H₃BrN₂O.
-
Fragmentation Pattern: The mass spectrum of halogenated heterocyclic compounds often shows characteristic fragmentation patterns, such as the loss of the bromine atom or the nitrile group.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Nitrile Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Aromatic C-H and C=C/C=N Stretches: The spectrum will also show characteristic absorption bands for the aromatic C-H stretching and the C=C and C=N stretching vibrations of the furopyridine ring system.
Applications in Drug Discovery
The 6-Bromofuro[3,2-b]pyridine-2-carbonitrile scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and amino groups.[6] The nitrile group can be transformed into other functional groups like carboxylic acids, amides, or amines, further expanding the chemical diversity of the resulting compounds.
The furopyridine core itself has been identified in compounds with a range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1] Therefore, libraries of compounds derived from 6-Bromofuro[3,2-b]pyridine-2-carbonitrile could be screened against various biological targets to identify novel drug candidates.
Conclusion
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its identification, a plausible synthetic route, and methods for its analytical characterization. The versatility of this molecule as a building block for the synthesis of more complex structures underscores its importance for researchers in the pharmaceutical sciences. The protocols and data presented herein serve as a valuable resource for scientists working with this and related furopyridine derivatives.
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CP Lab Safety. 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, 1 gram. [Link]
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An In-Depth Technical Guide to the Reactivity and Stability of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Abstract
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its fused aromatic structure, combining the electron-rich furan ring with the electron-deficient pyridine ring, and decorated with two highly versatile functional groups—a bromine atom and a nitrile moiety—endows it with a unique and powerful reactivity profile. This guide provides a comprehensive analysis of the molecule's structural features, reactivity at its key functional sites, and overall stability. We will delve into the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their synthetic campaigns. All discussions are grounded in established chemical principles and supported by authoritative references.
Molecular Overview and Physicochemical Properties
The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] 6-Bromofuro[3,2-b]pyridine-2-carbonitrile serves as a highly strategic starting material for building molecular complexity. Its rigid, planar structure provides a well-defined vector for substituent placement, crucial for probing interactions within biological targets such as enzyme active sites.
The molecule's character is defined by a dichotomy: the electron-donating nature of the furan ring is modulated by the electron-withdrawing effects of the fused pyridine ring and the nitrile group. This electronic balance is key to understanding its reactivity.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1203498-94-5 | [3][4][5] |
| Molecular Formula | C₈H₃BrN₂O | [3][4] |
| Molecular Weight | 223.03 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Storage Conditions | Room temperature, inert atmosphere | [4][7] |
| Hazard Class | Acute Toxicity 4 (Oral) | [6] |
Key Reactive Centers
The molecule possesses three primary sites for chemical modification, each with distinct reactivity profiles. Understanding these sites is fundamental to designing successful synthetic strategies.
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spectroscopic data (NMR, IR, MS) for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
This guide provides a comprehensive technical overview of the spectroscopic data for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Furo[3,2-b]pyridine derivatives are recognized as privileged scaffolds in drug discovery.[1][2] Accurate structural elucidation through spectroscopic methods is paramount for understanding structure-activity relationships and ensuring the validity of research findings.
This document is intended for researchers, scientists, and drug development professionals, offering both detailed data interpretation and the underlying experimental logic. The protocols described herein are designed to be self-validating, providing a reliable framework for the characterization of this and structurally related molecules.
Molecular and Spectroscopic Overview
A foundational understanding begins with the compound's basic molecular properties, which are essential for interpreting spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrN₂O | [3][4][5] |
| Molecular Weight | 223.03 g/mol | [3][4][5] |
| CAS Number | 1203498-94-5 | [3][4][5] |
Below is the chemical structure of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Structure of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the carbon-hydrogen framework of a molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The choice of a high-field spectrometer (500 MHz) is deliberate, aiming to resolve potentially complex coupling patterns in the aromatic region. DMSO-d₆ is selected as the solvent due to its excellent solubilizing power for a broad range of organic compounds and its non-interfering chemical shift.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.90 | Doublet (d) | 1H | H-5 | Deshielded by the adjacent pyridine nitrogen and influenced by the fused furan ring. |
| ~8.40 | Singlet (s) | 1H | H-3 | Located on the electron-deficient furan ring, adjacent to the electron-withdrawing nitrile group. |
| ~8.25 | Doublet (d) | 1H | H-7 | Deshielded by the pyridine nitrogen and influenced by the adjacent bromine atom. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a count of unique carbon environments and insight into their electronic nature.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~158.0 | C-7a | Quaternary carbon at the fusion of two aromatic rings, deshielded by nitrogen and oxygen. |
| ~148.5 | C-5 | Aromatic CH carbon adjacent to the pyridine nitrogen. |
| ~145.0 | C-3a | Quaternary carbon at the furan ring fusion, influenced by oxygen. |
| ~132.0 | C-2 | Carbon bearing the nitrile group, significantly deshielded. |
| ~125.0 | C-7 | Aromatic CH carbon. |
| ~120.0 | C-6 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |
| ~115.5 | C-3 | Aromatic CH carbon on the furan ring. |
| ~114.0 | C≡N | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 2 seconds and acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity, especially for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]
Predicted IR Absorption Bands
The spectrum of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is expected to show several key absorptions.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230-2210 | C≡N stretch | Nitrile |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine/Furan rings) |
| ~1600-1450 | C=C and C=N stretch | Aromatic ring vibrations |
| ~1250-1050 | C-O-C stretch | Furan ring ether linkage |
| ~700-500 | C-Br stretch | Carbon-Bromine bond |
The most diagnostic peak is the sharp, strong absorption of the nitrile group around 2220 cm⁻¹. The collection of peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the fused ring system.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation requirements.[8]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically averaging 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and fragmentation patterns, which aids in structural confirmation.
Predicted Mass Spectrum Data
The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, is a key diagnostic feature.
-
Molecular Ion (M⁺): A characteristic doublet of peaks will be observed for the molecular ion.
-
m/z ≈ 222: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z ≈ 224: Corresponding to the molecule containing the ⁸¹Br isotope.
-
The relative intensity of these two peaks should be approximately 1:1.
-
-
Major Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation. Key expected fragments include:
-
[M - Br]⁺: Loss of the bromine radical (m/z ≈ 143).
-
[M - CN]⁺: Loss of the nitrile radical (m/z ≈ 196/198).
-
[M - CO - Br]⁺: Subsequent loss of carbon monoxide and bromine.
-
Caption: Predicted MS Fragmentation of the Topic Compound.
Experimental Protocol: Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺). Compare the measured mass and the isotopic pattern with the theoretical values calculated from the molecular formula (C₈H₃BrN₂O) to confirm the elemental composition.
Integrated Characterization Workflow
The conclusive identification of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile relies on an integrated workflow where data from multiple spectroscopic techniques are synthesized.
Caption: Integrated workflow for synthesis and characterization.
References
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- A2B Chem. 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. [Online].
- National Genomics Data Center. Synthesis, characterization, and in vitro evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives as potential anticancer agents. [Online].
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- Ferreira, R. et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. MDPI. [Online].
- Pashkevich, S. et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PubMed Central. [Online].
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- Michigan State University. Infrared Spectroscopy. [Online].
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An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry, with its derivatives showing significant therapeutic potential.[1] This guide provides a comprehensive, field-proven methodology for the determination and in-depth analysis of the crystal structure of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a representative member of this important class of compounds. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document serves as a complete roadmap for its elucidation, from synthesis and crystallization to advanced structural analysis. By detailing the causality behind experimental choices and providing self-validating protocols, this guide is intended to empower researchers to unlock the precise three-dimensional atomic arrangement of this and similar molecules, a critical step in rational drug design and materials science.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, characterized by the fusion of a furan ring to a pyridine ring.[2][3] This arrangement results in a rigid, planar structure with unique electronic properties that make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Derivatives of this scaffold have been investigated for a range of pharmacological activities, including their potential as anticancer agents.[4] The introduction of a bromine atom at the 6-position and a carbonitrile group at the 2-position of the furo[3,2-b]pyridine core in 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is anticipated to modulate its biological activity and physicochemical properties significantly. The bromine atom can participate in halogen bonding, a directional intermolecular interaction that is increasingly being exploited in drug design, while the carbonitrile group can act as a hydrogen bond acceptor.
A definitive understanding of the three-dimensional structure of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile at atomic resolution, as can be provided by single-crystal X-ray diffraction (SC-XRD), is paramount.[5] Such a structure would reveal precise bond lengths, bond angles, and the overall molecular conformation. Furthermore, it would provide invaluable insights into the packing of the molecules in the solid state, governed by a network of intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies, optimizing ligand-protein interactions, and understanding the solid-state properties that influence drug formulation and delivery.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals. This section outlines a plausible synthetic route and a systematic approach to crystallization.
Proposed Synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Alternatively, tandem cyclization reactions of precursors like methyl 2-[(cyanophenoxy)methyl]-3-furoates have been shown to be effective for creating related benzofuro[3,2-b]pyridine systems and could be adapted for the target molecule.[6] The synthesis of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrile from 4-bromobenzaldehyde provides another potential starting point for accessing highly functionalized pyridine cores.[7]
Following synthesis, the crude product must be purified to a high degree (typically >95%) before attempting crystallization, as impurities can inhibit nucleation and crystal growth. Standard techniques such as column chromatography, recrystallization, and sublimation are employed.[8]
The Art and Science of Crystallization
Obtaining single crystals suitable for SC-XRD (typically 0.1-0.4 mm in at least two dimensions) is a critical bottleneck.[9] A systematic screening of crystallization conditions is the most effective approach.
2.2.1. Initial Solvent Screening
The process begins with a qualitative assessment of the compound's solubility in a range of common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
2.2.2. Crystallization Techniques
Several methods can be employed, often in parallel, to induce crystallization.[10][11][12]
-
Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed in a loosely capped vial. The gradual increase in concentration as the solvent evaporates can lead to the formation of single crystals.[12]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals may form at the interface between the two liquids over time.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.
A recommended starting point is to prepare a nearly saturated solution of 10-20 mg of the purified compound in 1-2 mL of a suitable solvent and distribute it among several small vials to test these different crystallization techniques.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[13]
The SC-XRD Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as illustrated in the diagram below.
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The Strategic Application of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its "privileged" structural attributes that confer a wide range of biological activities. This technical guide provides a comprehensive analysis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a key intermediate, and explores its potential applications in the design and synthesis of novel therapeutic agents. We will delve into its synthesis, chemical properties, and its strategic role as a scaffold for developing targeted therapies, particularly in the realm of kinase inhibition for oncology and other therapeutic areas. This document is intended to serve as a resource for drug discovery professionals seeking to leverage this versatile building block in their research and development programs.
Introduction: The Furo[3,2-b]pyridine Scaffold - A Privileged Core in Drug Discovery
The quest for novel molecular entities with therapeutic potential has led to the identification of certain chemical scaffolds that consistently demonstrate biological activity across various targets. The furo[3,2-b]pyridine nucleus is one such "privileged" scaffold.[1] Its rigid, planar structure and the specific arrangement of heteroatoms create a unique electronic and steric profile, making it an ideal foundation for the development of potent and selective ligands for a variety of biological targets.
6-Bromofuro[3,2-b]pyridine-2-carbonitrile emerges as a particularly valuable derivative of this core structure. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. Simultaneously, the carbonitrile group at the 2-position can be elaborated into a range of functional groups or can participate in crucial interactions with biological targets. This dual functionality makes it a strategic starting material for the construction of compound libraries aimed at discovering and optimizing novel drug candidates.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | |
| CAS Number | 1203498-94-5 | [2][3] |
| Molecular Formula | C₈H₃BrN₂O | [2][3] |
| Molecular Weight | 223.03 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Storage | Room temperature | [3] |
Synthetic Strategy: A Plausible and Detailed Protocol
While a specific, publicly available, step-by-step synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is not extensively documented in a single source, a robust and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of the furo[3,2-b]pyridine core. A highly plausible approach involves a Sonogashira coupling followed by an intramolecular cyclization and a subsequent cyanation reaction.
Experimental Protocol: A Proposed Multi-Step Synthesis
This protocol is a composite of established chemical transformations and should be adapted and optimized by experienced synthetic chemists.
Step 1: Sonogashira Coupling of a Dihalopyridine with a Protected Alkyne
The initial step involves the palladium-catalyzed cross-coupling of a suitable dihalopyridine with a protected terminal alkyne.
-
Materials:
-
2,5-Dibromo-3-hydroxypyridine
-
Trimethylsilylacetylene
-
Pd(PPh₃)₄ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Base and solvent)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromo-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and triethylamine.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization to form the Furo[3,2-b]pyridine Core
The TMS-protected alkyne is deprotected, and the resulting terminal alkyne undergoes an intramolecular cyclization to form the furan ring.
-
Materials:
-
Product from Step 1
-
Potassium carbonate (K₂CO₃)
-
Methanol (Solvent)
-
-
Procedure:
-
Dissolve the purified product from Step 1 in methanol.
-
Add K₂CO₃ (2.0 eq) to the solution to effect desilylation.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
The intramolecular cyclization to form the furo[3,2-b]pyridine ring is then induced, often by continued stirring with the base or gentle heating.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to yield 6-bromofuro[3,2-b]pyridine.
-
Step 3: Palladium-Catalyzed Cyanation
The final step is the introduction of the nitrile group at the 2-position via a palladium-catalyzed cyanation of the corresponding bromo- or iodo-substituted furo[3,2-b]pyridine (if the 2-position is halogenated in the starting material) or through a directed C-H activation/cyanation protocol. Assuming a 2-bromo precursor is available or synthesized, the following protocol is applicable.
-
Materials:
-
2,6-Dibromofuro[3,2-b]pyridine (hypothetical intermediate)
-
Zinc cyanide (Zn(CN)₂)
-
Pd₂(dba)₃ (Palladium catalyst)
-
dppf (Ligand)
-
Anhydrous Dimethylformamide (DMF, solvent)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2,6-dibromofuro[3,2-b]pyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq) in a reaction vessel.
-
Add anhydrous DMF.
-
Seal the vessel and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the final product, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, by column chromatography or recrystallization.
-
Caption: Proposed synthetic workflow for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Potential Applications in Medicinal Chemistry
The strategic placement of the bromo and nitrile functionalities on the privileged furo[3,2-b]pyridine scaffold positions 6-Bromofuro[3,2-b]pyridine-2-carbonitrile as a highly valuable starting material for the synthesis of a diverse array of potential therapeutic agents.
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology due to their frequent dysregulation in cancer.[1] The furo[3,2-b]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors. Derivatives of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile are prime candidates for the development of inhibitors targeting various kinases.
The bromine atom at the 6-position can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a variety of substituents that can occupy the solvent-exposed region of the ATP-binding pocket of kinases, thereby enhancing potency and selectivity. The nitrile group at the 2-position can act as a hydrogen bond acceptor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.
Caption: Drug discovery workflow utilizing the target molecule for kinase inhibitor development.
Potential Kinase Targets:
-
PIM Kinases: Fused pyridine and pyrimidine derivatives have shown potent inhibitory activity against PIM kinases, which are implicated in cell survival and proliferation in various cancers.[5][6]
-
Receptor Tyrosine Kinases (RTKs): The furo[3,2-b]pyridine scaffold is present in inhibitors of RTKs such as c-Met, which are involved in tumor growth and metastasis.
-
Serine/Threonine Kinases: Derivatives of related furo- and thieno-pyridine scaffolds have demonstrated activity against serine/threonine kinases like AKT1, a key node in cell survival signaling pathways.[7]
Modulators of Other Signaling Pathways
Beyond kinase inhibition, the furo[3,2-b]pyridine scaffold has been shown to modulate other critical cellular signaling pathways. This suggests that derivatives of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile could be explored for their potential to target these pathways in various diseases.
Antimicrobial and Other Therapeutic Areas
The versatility of the pyridine and fused heterocyclic systems suggests that derivatives of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile could also be investigated for other therapeutic applications, including as antimicrobial agents. The core scaffold is present in a number of biologically active natural products and synthetic compounds with a broad range of pharmacological effects.[8]
Conclusion
6-Bromofuro[3,2-b]pyridine-2-carbonitrile represents a strategically important and highly versatile building block for modern medicinal chemistry. Its combination of a privileged furo[3,2-b]pyridine core with two distinct and readily functionalizable reactive sites provides a powerful platform for the synthesis of diverse compound libraries. The demonstrated and potential applications of this scaffold, particularly in the development of kinase inhibitors for oncology, underscore its value to drug discovery programs. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, with the aim of inspiring and enabling further research into this promising area of medicinal chemistry.
References
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- BenchChem. (n.d.). 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
- Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., & Kamal, N. N. S. N. M. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
- CP Lab Safety. (n.d.). 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, 1 gram.
- Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors.
- Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
- National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- Google Patents. (n.d.). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
- Alchem.Pharmtech. (n.d.). CAS N/A | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
- Sigma-Aldrich. (n.d.). 6-Bromofuro 3,2-b pyridine-2-carbonitrile AldrichCPR 1203498-94-5.
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Google Patents. (n.d.). EP 2 368 550 B1.
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6-Bromofuro[3,2-b]pyridine-2-carbonitrile: A Versatile Heterocyclic Building Block for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The furo[3,2-b]pyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1] Its unique electronic and structural features have made it a focal point in medicinal chemistry. This guide focuses on a key derivative, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a trifunctionalized building block poised for the efficient construction of complex molecular architectures. We will explore its synthesis, delineate its reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and provide validated protocols to empower its application in drug discovery and synthetic chemistry programs.
The Furopyridine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of a π-excessive furan ring with a π-deficient pyridine ring creates the furo[3,2-b]pyridine system, a scaffold with a unique distribution of electron density that is conducive to potent and selective interactions with biological targets.[1] Derivatives of this core have demonstrated a wide array of biological activities, including:
-
Anticancer Properties: Many furo[3,2-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines.[2]
-
Kinase Inhibition: The rigid, planar structure serves as an excellent template for designing inhibitors of crucial cellular kinases, such as CDK2 and EGFR, which are often dysregulated in cancer.
-
Antiviral and Anti-inflammatory Activity: The scaffold is present in compounds showing potential as antiviral and anti-inflammatory agents.
The subject of this guide, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, is strategically functionalized to leverage the full synthetic potential of this valuable core. The bromine atom at the C6 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the nitrile group at C2 offers a gateway to a variety of functional group transformations.
Physicochemical & Structural Data
The fundamental properties of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1203498-94-5 | [3] |
| Molecular Formula | C₈H₃BrN₂O | [3] |
| Molecular Weight | 223.03 g/mol | [3] |
| Appearance | Off-white to light yellow solid (typical) | - |
| Solubility | Soluble in DMF, DMSO, Dioxane, THF | - |
| Storage | Room temperature, inert atmosphere | [3] |
Synthesis of the Furo[3,2-b]pyridine Core
A highly effective approach is the sequential Sonogashira coupling and heteroannulation.[2][5] This strategy offers a convergent and efficient route to 2-substituted furo[3,2-b]pyridines.
Caption: Proposed synthetic workflow for the furo[3,2-b]pyridine core.
To obtain the title compound, a terminal alkyne bearing a nitrile group or a precursor (e.g., trimethylsilylacetylene followed by cyanation) would be employed.
Proposed Synthetic Protocol:
-
Sonogashira Coupling: To a solution of 2,3-dibromo-6-hydroxypyridine (1.0 equiv) in a suitable solvent like DMF or ethanol, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et₃N, 3.0 equiv).[5]
-
Reaction Execution: Degas the mixture thoroughly and heat to 80-100 °C until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Cyclization: Upon completion of the coupling, the reaction may proceed to the cyclization step in the same pot, often facilitated by the base at elevated temperature, to form the furan ring.
-
Work-up and Purification: After cooling, the reaction is worked up using a standard aqueous/organic extraction, and the crude product is purified by column chromatography on silica gel.
-
Nitrile Installation (if necessary): If an alkyne like trimethylsilylacetylene was used, the resulting 2-trimethylsilyl-furopyridine would be deprotected (e.g., with TBAF) and the terminal alkyne converted to the nitrile via methods like copper- or palladium-catalyzed cyanation.[6][7]
Chemical Reactivity and Key Transformations
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a versatile building block due to its three distinct points of reactivity: the C6-Bomo substituent, the C2-Nitrile group, and the pyridine nitrogen.
Caption: Reactivity map of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Palladium-Catalyzed Cross-Coupling Reactions at C6
The bromine atom at the C6 position is the primary site for diversification. Its reactivity is analogous to that of other heteroaryl bromides, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of the bromo-furopyridine with an organoboron reagent (boronic acid or boronate ester) and is indispensable for synthesizing biaryl and heteroaryl-aryl structures.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights: The choice of catalyst, ligand, base, and solvent is critical for success, especially with heteroaromatic substrates which can sometimes inhibit catalysis. For furopyridines, catalyst systems like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos, XPhos) are often effective. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid for transmetalation.[8]
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the bromo-furopyridine with a primary or secondary amine. This reaction is fundamental in medicinal chemistry for accessing aniline and heteroaryl amine derivatives, which are common pharmacophores.
Expert Insights: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the reductive elimination step. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically used. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup (Glovebox Recommended): To an oven-dried reaction vessel, add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the corresponding ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the amine (1.1-1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction progress by TLC or LCMS.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling provides a direct route to install an alkyne at the C6 position, creating a versatile intermediate for further transformations like click chemistry, cyclizations, or reductions.[9][10] The reaction couples the bromo-furopyridine with a terminal alkyne using a dual palladium and copper(I) catalytic system.[11][12][13]
Representative Protocol: Sonogashira Coupling
-
Setup: To a reaction vessel, add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPEA, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the residue by column chromatography.
Transformations of the C2-Nitrile Group
The nitrile group is a stable and versatile functional group that can be converted into several other important moieties.[14]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide, providing access to another key set of derivatives for biological screening or further coupling reactions.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. This introduces a flexible basic linker.
-
Amidoxime Formation: Reaction with hydroxylamine yields an amidoxime, a functional group known to act as a powerful pharmacophore and a precursor for synthesizing 1,2,4-oxadiazole heterocycles.[13]
Application in Drug Discovery: A Workflow
The synthetic utility of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is best illustrated in the context of a lead optimization campaign in drug discovery. Its trifunctional nature allows for rapid library synthesis to explore the structure-activity relationship (SAR).
Caption: Workflow for library synthesis and SAR exploration.
This workflow demonstrates how a library of diverse analogs can be generated from a single, advanced building block. By first exploring substitutions at the C6 position and then modifying the C2 nitrile, chemists can efficiently map the chemical space around the furopyridine core to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.
Conclusion
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a high-value, strategically functionalized building block for organic synthesis. Its true power lies in its capacity for controlled, sequential diversification through robust and well-understood chemical transformations. The C6-bromo position is an ideal handle for modern cross-coupling reactions, while the C2-nitrile provides access to a host of other critical functional groups. For researchers in medicinal chemistry and drug discovery, mastering the application of this building block can significantly accelerate the synthesis of novel, complex, and potentially therapeutic agents based on the privileged furo[3,2-b]pyridine scaffold.
References
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Anticancer Agents in Medicinal Chemistry. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]
-
Royal Society of Chemistry. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. [Link]
-
ResearchGate. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes | Request PDF. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]
-
University of Southampton ePrints. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
-
National Institutes of Health. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
-
PubMed. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PMC. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines and activated terminal alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2024). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC. [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
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Semantic Scholar. (1984). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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CP Lab Safety. (n.d.). 6-Bromofuro[3, 2-b]pyridine-2-carbonitrile, 1 gram. [Link]
-
Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. [Link]
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A Senior Application Scientist's Guide to Halogenated Heterocycles in Drug Discovery
Abstract: The strategic incorporation of halogen atoms into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted roles that halogenated heterocycles play in drug discovery and development. We will move beyond the traditional view of halogens as simple lipophilic substituents to explore the nuanced physicochemical and pharmacokinetic consequences of their introduction. Central to this discussion is the halogen bond, a specific and directional non-covalent interaction that is increasingly leveraged for enhancing binding affinity and selectivity. This whitepaper will detail the impact of halogenation on ADME properties, survey key synthetic methodologies, and present case studies of successful FDA-approved drugs. The content is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the rational design of next-generation therapeutics.
The Strategic Imperative of Halogenation in Heterocyclic Drug Scaffolds
Heterocyclic compounds form the structural core of a vast majority of biologically active molecules, including over 85% of all pharmaceuticals.[1] Their prevalence is due to their ability to present functional groups in precise three-dimensional orientations, engage in a multitude of intermolecular interactions (such as hydrogen bonding), and mimic the structures of natural peptides and substrates.[1][2]
Within this framework, halogenation has evolved from a serendipitous discovery to a deliberate, high-impact strategy in lead optimization. The introduction of a halogen atom—most commonly fluorine or chlorine, but with growing interest in bromine and iodine—is a powerful tool for fine-tuning a molecule's properties.[3][4] The benefits are extensive and include:
-
Modulating Lipophilicity: Halogenation can systematically increase a compound's lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[3]
-
Blocking Metabolic Soft Spots: The carbon-halogen bond, particularly C-F, is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a halogen at a site susceptible to oxidative metabolism can significantly prolong a drug's half-life.[3]
-
Altering Electronic Properties and pKa: As highly electronegative atoms, halogens exert a strong inductive effect, which can lower the pKa of nearby basic nitrogen atoms within a heterocycle. This modulation can be critical for optimizing solubility, target engagement, and pharmacokinetic profiles.[4]
-
Enhancing Binding Affinity and Selectivity: Halogens can serve as specific recognition elements, forming productive interactions within a target's binding pocket. The most important of these is the halogen bond.[5][6]
The Halogen Bond: A Cornerstone of Modern Drug Design
For many years, halogens in drug molecules were primarily considered hydrophobic space-fillers.[5] This perception has been fundamentally changed by the characterization and application of the halogen bond (XB) . This is a highly directional, non-covalent interaction between a halogen atom (X) in a molecule R-X and a Lewis base (Y), such as an oxygen, nitrogen, or sulfur atom.[5][7]
The physical basis for this interaction is the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential known as the σ-hole .[5] This positive region is located on the outermost portion of the halogen, directly opposite the R-X covalent bond, and it interacts favorably with electron-rich atoms.
Caption: The σ-hole on a halogen atom (X) interacts with a Lewis base (Y).
The strength of a halogen bond is influenced by several factors:
-
The Halogen: The size of the σ-hole and the polarizability of the halogen increase down the group. Thus, the bond strength follows the trend I > Br > Cl >> F. Fluorine, being highly electronegative and having low polarizability, typically does not form significant halogen bonds.[8]
-
The Electron-Withdrawing Nature of R: The more electron-withdrawing the group attached to the halogen, the more positive the σ-hole becomes, leading to a stronger interaction. Aromatic and vinylic C-X bonds generate stronger halogen bonds than aliphatic ones.
Table 1: Physicochemical Properties of Halogens in Drug Design
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
|---|---|---|---|---|
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |
| Halogen Bond Donor Strength | Negligible | Weak-Moderate | Moderate-Strong | Strong |
| Typical C-X Bond Energy (kcal/mol) | ~115 | ~84 | ~72 | ~58 |
This interaction is now recognized as a key tool for improving binding affinity by orders of magnitude in certain systems.[5]
Impact of Halogenation on Pharmacokinetic (ADME) Properties
The success of a drug is determined not only by its target affinity (pharmacodynamics) but also by its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation of heterocycles is a primary strategy for optimizing these pharmacokinetic parameters.[9]
-
Absorption and Permeability: Introducing halogens, especially fluorine, can increase a molecule's lipophilicity. This is often quantified by the partition coefficient, logP. Higher lipophilicity can improve absorption across the gut wall and enhance permeability through cellular membranes, including the blood-brain barrier.[3] However, excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Metabolism: One of the most powerful applications of halogenation is to block sites of metabolic oxidation. Aromatic rings and activated aliphatic positions are often hydroxylated by Cytochrome P450 enzymes, leading to rapid clearance. Replacing a hydrogen atom at such a "soft spot" with a fluorine or chlorine atom can effectively prevent this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[3]
-
Distribution and Protein Binding: The increased lipophilicity of halogenated compounds can lead to higher plasma protein binding. While this can reduce the free concentration of the drug, it can also create a circulating reservoir, prolonging its duration of action. Halogen bonds can also play a direct role in how drugs are distributed by interacting with transport proteins.[9]
Caption: Strategic halogenation is a key workflow in medicinal chemistry.
Synthetic Methodologies for Halogenated Heterocycles
The ability to precisely install halogen atoms onto a heterocyclic core is paramount. Synthetic chemists have a diverse toolkit for this purpose, ranging from classical electrophilic substitution to modern transition-metal-catalyzed methods.
Classical Approach: Electrophilic Aromatic Substitution (EAS) For electron-rich heterocyles (e.g., pyrroles, indoles), direct halogenation using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) is often feasible. The regioselectivity is dictated by the inherent electronics of the heterocyclic ring.
Modern Approaches: Catalytic C-H Functionalization For more complex or electron-deficient heterocycles, direct C-H halogenation using transition metal catalysts (e.g., Palladium, Iridium) has become a powerful tool. These methods offer high regioselectivity, often guided by directing groups on the substrate, and allow for the halogenation of positions not accessible through classical EAS.
Experimental Protocol: Regioselective Bromination of a Benzimidazole Derivative
This protocol describes a common and reliable method for introducing a bromine atom onto a benzimidazole scaffold, a privileged heterocycle in medicinal chemistry.[2]
Objective: To synthesize 5-bromo-2-methyl-1H-benzimidazole from 2-methyl-1H-benzimidazole.
Materials:
-
2-methyl-1H-benzimidazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-methyl-1H-benzimidazole (1.0 g, 7.57 mmol).
-
Dissolution: Anhydrous acetonitrile (30 mL) is added to the flask, and the mixture is stirred until the starting material is fully dissolved.
-
Cooling: The flask is placed in an ice-water bath and cooled to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: N-Bromosuccinimide (1.41 g, 7.94 mmol, 1.05 eq) is added portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for slow addition is to control the exothermicity of the reaction and minimize the formation of di-brominated side products.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue is re-dissolved in ethyl acetate (50 mL) and washed with saturated sodium thiosulfate solution (2 x 20 mL) to quench any remaining NBS, followed by brine (20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-bromo-2-methyl-1H-benzimidazole.
-
Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Studies: Halogenated Heterocycles in FDA-Approved Drugs
The strategic importance of halogenated heterocycles is best illustrated by their presence in numerous marketed drugs.[4][10][11] The halogen is rarely a passive substituent; it is almost always integral to the drug's efficacy and/or pharmacokinetic profile.
Table 2: Examples of FDA-Approved Drugs Featuring Halogenated Heterocycles
| Drug (Brand Name) | Heterocyclic Core | Indication | Role of the Halogen(s) |
|---|---|---|---|
| Voriconazole (Vfend) | Fluorinated Pyrimidine | Antifungal | The two fluorine atoms are critical for the drug's mechanism. They enhance the binding affinity to the target enzyme, lanosterol 14α-demethylase, and also contribute to an improved metabolic profile compared to earlier-generation azole antifungals. |
| Celecoxib (Celebrex) | Trifluoromethyl Pyrazole | Anti-inflammatory (COX-2 Inhibitor) | The trifluoromethyl (-CF₃) group is a key feature. It increases the acidity of the sulfonamide group, which is crucial for selective binding to the COX-2 enzyme over COX-1. This selectivity reduces gastrointestinal side effects. The fluorine atoms also block metabolic oxidation at that position. |
| Lorlatinib (Lorbrena) | Chlorinated Pyridine | Lung Cancer (ALK Inhibitor) | The chlorine atom on the pyridine ring is strategically positioned to form a halogen bond with a backbone carbonyl oxygen in the ATP-binding pocket of the ALK enzyme. This specific interaction contributes significantly to the drug's high potency. |
| Diazepam (Valium) | Chlorinated Benzodiazepine | Anxiety, Seizures | The chlorine atom on the phenyl ring of the benzodiazepine core is essential for its anxiolytic activity. It enhances the molecule's lipophilicity, facilitating its entry into the central nervous system, and modulates the electronic properties of the scaffold for optimal binding to the GABA-A receptor.[3] |
Future Perspectives and Advanced Applications
The field of halogenated heterocycles continues to evolve, driven by a deeper understanding of non-covalent interactions and advances in synthetic chemistry.
-
Rational Halogen Bonding: With an increasing number of high-resolution protein-ligand crystal structures, the rational design of halogen bonds is becoming more commonplace. Computational tools can now accurately predict the energetic contribution of a potential halogen bond, guiding synthetic efforts toward more potent and selective inhibitors.[6]
-
Bromine and Iodine in Focus: While fluorine and chlorine have dominated, bromine and iodine are gaining traction as powerful halogen bond donors. Their use is particularly promising for targeting challenging protein-protein interactions where stronger, highly directional interactions are required.[5]
-
Multifunctional Halogenation: Future drug design will likely see the use of multiple halogens on a single heterocyclic scaffold, each serving a distinct purpose—one to block metabolism, another to form a halogen bond, and a third to fine-tune pKa.
The strategic placement of halogens on heterocyclic frameworks is a testament to the precision and power of modern medicinal chemistry. By understanding the underlying principles of halogen bonding and the profound effects of halogenation on drug metabolism and pharmacokinetics, researchers can continue to design safer and more effective medicines for a wide range of human diseases.
References
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Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Halogenated Heterocycles as Pharmaceuticals. Source: ResearchGate URL: [Link]
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Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Source: MDPI URL: [Link]
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Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: ACS Publications URL: [Link]
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Title: An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Source: ACS Publications URL: [Link]
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Title: Prescribed drugs containing nitrogen heterocycles: an overview. Source: RSC Publishing URL: [Link]
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Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Source: ResearchGate URL: [Link]
-
Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Source: MDPI URL: [Link]
-
Title: Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: ACS Publications URL: [Link]
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Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Source: ACS Publications URL: [Link]
-
Title: Halogen Bonding in Supramolecular Chemistry. Source: ACS Publications URL: [Link]
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- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
Methodological & Application
Protocol: Suzuki-Miyaura Coupling of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile for Drug Discovery Applications
An Application Note for the Synthesis of Functionalized Furo[3,2-b]pyridine Scaffolds
Authored by: A Senior Application Scientist
Abstract
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its role as a versatile bioisostere and its presence in numerous biologically active compounds. The development of robust and scalable methods for its functionalization is critical for advancing drug discovery programs. This application note provides a comprehensive, field-tested protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and present a troubleshooting guide to empower researchers in synthesizing diverse libraries of 6-aryl- and 6-heteroarylfuro[3,2-b]pyridine-2-carbonitriles.
Introduction: The Strategic Importance of Furo[3,2-b]pyridines
Heterocyclic structures are foundational to modern pharmacology, with nitrogen-containing systems being particularly prominent in approved therapeutics.[1][2] The furo[3,2-b]pyridine motif has emerged as a structure of significant interest, serving as a key building block in the development of agents targeting various biological pathways.[3][4] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to function effectively as a hinge-binding motif in kinases or to engage in other critical protein-ligand interactions.
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile C-C bond-forming transformations in organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[5][6][7][8] Applying this methodology to the 6-bromo position of the furo[3,2-b]pyridine core provides a direct and modular route to novel chemical entities for structure-activity relationship (SAR) studies. This guide is designed to provide a reliable and adaptable protocol for this specific transformation.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9][10] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands.[11][12] The reactivity order for halides is generally I > Br > OTf >> Cl.[5][6]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[13]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. It can be scaled as needed with appropriate adjustments to solvent volume and glassware.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | >97% | Commercial/In-house | Starting material. Ensure it is dry. |
| Aryl/Heteroarylboronic Acid or Pinacol Ester | >98% | Commercial | Use 1.2–1.5 equivalents. Boronic acids can be hygroscopic. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercial | A reliable and air-stable precatalyst. Use 2–5 mol %. |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous, >99% | Commercial | Use 2.0–3.0 equivalents. K₃PO₄ is often superior for nitrogen-containing heterocycles.[1] |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial | Reaction solvent. Must be thoroughly degassed. |
| Deionized Water | N/A | In-house | Co-solvent. Must be thoroughly degassed. |
| Argon or Nitrogen Gas | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
| Round-bottom flask, condenser, magnetic stir bar | N/A | Standard Glassware | Must be oven- or flame-dried before use. |
| Ethyl Acetate, Brine, Anhydrous MgSO₄/Na₂SO₄ | ACS Grade | Commercial | For work-up and purification. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For flash column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Inert Atmosphere Setup: Place an oven-dried round-bottom flask containing a magnetic stir bar under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.65 mmol, 1.3 equiv.), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.015 mmol, 0.03 equiv.).
-
Solvent Addition: Add a pre-degassed solvent mixture of 1,4-Dioxane and water (4 mL, in a 4:1 ratio). Degassing can be achieved by bubbling Argon through the solvent for 20-30 minutes.
-
Reaction Execution: Fit the flask with a condenser (also under inert gas) and place it in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2 to 12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add deionized water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Scientific Rationale and Optimization
The success of a Suzuki coupling, especially with heteroaromatic substrates, hinges on the judicious selection of four key parameters.
-
Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader scope.[13] For nitrogen-containing heterocycles like furo[3,2-b]pyridine, which can potentially coordinate to and inhibit the palladium catalyst, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or robust precatalysts like Pd(dppf)Cl₂ is highly recommended.[2][15][16] These ligands promote the crucial oxidative addition step and prevent catalyst decomposition.[17]
-
Choice of Base: The base's primary role is to activate the boronic acid. While inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are standard, stronger bases like potassium phosphate (K₃PO₄) can be particularly effective for challenging couplings or with less reactive boronic esters.[1][18] The choice can significantly impact reaction rate and yield.
-
Solvent System: A polar, aprotic solvent like 1,4-dioxane, THF, or DME is typically used.[9] The addition of water is crucial as it helps dissolve the inorganic base and facilitates the transmetalation step.[5] The ratio of organic solvent to water (typically from 3:1 to 5:1) may require optimization.
-
Temperature: Most Suzuki couplings require heating (80–110 °C) to ensure efficient catalytic turnover.[10] However, excessively high temperatures or prolonged reaction times can lead to undesired side reactions like protodeborylation of the boronic acid.[9]
Representative Results and Characterization
The following table illustrates the expected outcomes for the coupling of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile with various boronic acids under the optimized conditions.
| Entry | Boronic Acid Partner | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylfuro[3,2-b]pyridine-2-carbonitrile | 92% |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)furo[3,2-b]pyridine-2-carbonitrile | 88% |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)furo[3,2-b]pyridine-2-carbonitrile | 95% |
| 4 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)furo[3,2-b]pyridine-2-carbonitrile | 78% |
Yields are representative and may vary based on specific reaction scale and purity of reagents.
Product Characterization: Successful synthesis should be confirmed by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the structure and purity of the final compound.
-
LC-MS/HRMS: To verify the molecular weight and confirm the elemental composition.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source).2. Insufficient degassing (O₂ present).3. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.3. Increase temperature in 10 °C increments. |
| Protodeborylation (Side product is Furo[3,2-b]pyridine-2-carbonitrile) | 1. Boronic acid instability.2. Excess water or prolonged heating.3. Base is too strong or nucleophilic. | 1. Switch to the corresponding boronic acid pinacol (Bpin) or MIDA ester.2. Reduce reaction time and ensure the correct solvent/water ratio.3. Use a milder base like K₂CO₃ or KF. |
| Homocoupling of Boronic Acid (R-R dimer observed) | 1. Presence of oxygen, which can facilitate Pd(II) formation and reductive elimination of the boronate.2. Poor quality boronic acid. | 1. Improve inert atmosphere technique and degassing procedures.2. Use freshly purchased or purified boronic acid. Consider using a boronate ester. |
| Reaction Stalls | 1. Catalyst inhibition by the nitrogen on the pyridine ring.2. Halide salt inhibition. | 1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) that can shield the palladium center.2. Consider changing the solvent from THF/Dioxane to Toluene, which can minimize halide inhibition effects.[19] Try a different base (e.g., Cs₂CO₃ or K₃PO₄). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic cores in drug discovery. The protocol detailed herein for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile provides a reliable and scientifically grounded method for accessing a wide array of novel analogues. By understanding the underlying mechanism and paying careful attention to the key reaction parameters—catalyst, base, solvent, and temperature—researchers can confidently and efficiently generate compound libraries for biological evaluation, accelerating the path toward new therapeutic discoveries.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Scriven, E. F. V., & Sereda, G. A. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc, 2011(1), 53-69.
- Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(33), 12477–12480.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12477-12480.
-
ChemRxiv. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. [Link]
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching.
- Royal Society of Chemistry. (2018).
- Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637.
-
National Institutes of Health. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 19. Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts / Organic Process Research & Development, 2019 [sci-hub.box]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Introduction: Navigating the C-N Coupling of a Privileged Heterocycle
The furo[3,2-b]pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The ability to introduce nitrogen-containing functional groups at the C6 position via Buchwald-Hartwig amination opens a gateway to a vast chemical space for drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nuanced conditions required for the successful Buchwald-Hartwig amination of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide.[1][2] While powerful, the success of this reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent, particularly when dealing with electron-deficient and sterically hindered heteroaromatic substrates like 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. The presence of the electron-withdrawing nitrile group and the fused heterocyclic system presents unique challenges that necessitate a well-optimized protocol.
This guide will delve into the critical parameters for this transformation, offering a detailed experimental protocol, troubleshooting advice, and a mechanistic overview to empower researchers to confidently and successfully synthesize novel 6-aminofuro[3,2-b]pyridine-2-carbonitrile derivatives.
Understanding the Substrate: The Furo[3,2-b]pyridine Core
The 6-Bromofuro[3,2-b]pyridine-2-carbonitrile substrate possesses several key features that influence the Buchwald-Hartwig amination:
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen and the nitrile group both withdraw electron density from the aromatic system, making the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst.
-
Fused Furan Ring: The furan ring can influence the electronics and sterics of the molecule.
-
Potential for Catalyst Inhibition: The pyridine nitrogen and the nitrile group can potentially coordinate to the palladium center, leading to catalyst deactivation. The choice of a suitable ligand is crucial to mitigate this effect.
Key Parameters for a Successful Amination
The successful amination of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile hinges on the judicious selection of the following components:
Palladium Precatalyst and Ligand: The Heart of the Reaction
The choice of the palladium source and the supporting ligand is paramount for an efficient reaction. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, preformed palladium precatalysts often offer superior reactivity and reproducibility.[3]
For electron-deficient heteroaryl bromides, sterically hindered and electron-rich biaryl phosphine ligands are generally the most effective.[1][3] These ligands promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.
Recommended Ligand Classes:
-
Buchwald's Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent starting points due to their proven efficacy in coupling challenging substrates.[3]
-
Hartwig's Ferrocene-Based Ligands: Josiphos-type ligands can also be effective.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and reactivity.[4]
The Base: Driving the Catalytic Cycle
The base plays a crucial role in the deprotonation of the amine and the subsequent formation of the palladium-amido complex. The choice of base must be carefully considered to ensure sufficient reactivity without causing substrate or product degradation.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often leads to high reaction rates.[5][6] However, its high basicity can be incompatible with sensitive functional groups.
-
Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[6]
The Solvent: A Medium for Success
The solvent must be capable of dissolving the reagents and stabilizing the catalytic species. It should also be inert to the reaction conditions.
-
Aprotic, Non-polar Solvents: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[6] They offer good solubility for many organic substrates and are compatible with the typical reaction temperatures.
-
Ethereal Solvents: Tetrahydrofuran (THF) can also be a suitable choice, particularly for more polar substrates.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig amination of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. Optimization of the specific amine, ligand, and reaction time may be necessary.
Materials:
-
6-Bromofuro[3,2-b]pyridine-2-carbonitrile
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup Workflow:
A typical experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the bromide).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, a temperature of 150 °C for 30 minutes can be a good starting point.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aminofuro[3,2-b]pyridine-2-carbonitrile derivative.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Precatalyst for reliable activation and high activity with heteroaryl halides. |
| Ligand | XPhos (if not using a precatalyst) | Sterically hindered, electron-rich ligand to promote reductive elimination. |
| Base | Sodium tert-butoxide (1.5 equiv) | Strong base to facilitate amine deprotonation and catalyst turnover. |
| Solvent | Toluene (0.1 M) | Aprotic, non-polar solvent with good solvating properties for the reagents. |
| Temperature | 100 °C (conventional heating) | Sufficient thermal energy to drive the reaction to completion. |
| Amine | 1.2 equivalents | A slight excess to ensure complete consumption of the starting bromide. |
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps.[1][8]
A simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final and often rate-limiting step is the reductive elimination of the C-N bond, which forms the desired product and regenerates the active Pd(0) catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure anhydrous and oxygen-free conditions. |
| Insufficiently strong base | Switch to a stronger base like LHMDS or consider a different solvent system. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation (e.g., Hydrodehalogenation) | β-Hydride elimination from the amine | Use a more sterically hindered ligand to disfavor this pathway. |
| Reaction with solvent | Ensure the solvent is completely anhydrous. | |
| Difficulty in Purification | Incomplete reaction | Drive the reaction to completion by extending the reaction time or increasing the temperature. |
| Formation of closely eluting impurities | Optimize the chromatography conditions (solvent system, gradient). |
Conclusion
The Buchwald-Hartwig amination of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a powerful tool for the synthesis of novel derivatives with potential applications in drug discovery. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and clean conversions. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important transformation.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Biscoe, M. R., & Buchwald, S. L. (2009). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 11(8), 1773–1775.
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synthesis, 2007(12), 1812-1816.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Medicinal Chemistry, 13(9), 1146-1152.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6729-6740.
- Tan, W. L., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 85(21), 13583-13594.
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for designing potent and selective inhibitors of various biological targets, particularly protein kinases. Kinase deregulation is implicated in a multitude of diseases, most notably cancer, making furo[3,2-b]pyridine derivatives highly sought-after compounds for therapeutic development.[1]
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a key intermediate, providing a reactive handle at the 6-position for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. This powerful class of reactions, recognized with the 2010 Nobel Prize in Chemistry, enables the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance.[2] This guide provides detailed protocols and mechanistic insights for four essential palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination—using this versatile building block.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] This reaction is invaluable for extending the molecular framework and introducing linear rigidity, which can be crucial for probing binding pockets in protein targets. The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).[3]
Reaction Principle & Mechanism
The catalytic cycle begins with the oxidative addition of the 6-bromofuro[3,2-b]pyridine-2-carbonitrile to a Pd(0) complex. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[5]
Materials:
-
6-Bromofuro[3,2-b]pyridine-2-carbonitrile
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N per mmol of substrate).
-
Degas the resulting solution by bubbling inert gas through it for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary Table:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 24 | Good |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | Good-High |
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[6] It is the premier method for creating biaryl and heteroaryl-aryl structures.
Reaction Principle & Mechanism
The Suzuki reaction's catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), forming a Pd(II) complex.[7] A key step is the activation of the organoboron compound by a base to form a more nucleophilic boronate species.[6] This boronate then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) intermediate undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general method adapted from procedures for coupling aryl halides with boronic acids, with specific considerations for heteroaromatic substrates.[8][9]
Materials:
-
6-Bromofuro[3,2-b]pyridine-2-carbonitrile
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Reaction vial with screw cap
Procedure:
-
To a reaction vial, add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv) in a small amount of dioxane.
-
Add the catalyst solution to the reaction vial.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Summary Table:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 8 | High | | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | Good | | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | High |
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene, creating a substituted alkene product.[10][11] This reaction is particularly useful for synthesizing stilbenes and cinnamates. The reaction typically favors the formation of the trans isomer.[10]
Reaction Principle & Mechanism
The Heck catalytic cycle starts with the oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion (carbopalladation) of the aryl group onto the alkene.[12] A crucial step is the β-hydride elimination, which forms the product alkene and a hydridopalladium(II) complex. Finally, the base regenerates the Pd(0) catalyst by removing HBr from the complex.[13]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidines from 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Application Note & Protocol: A Modular Synthesis of Pyrido[2',3':4,5]furo[3,2-d]pyrimidines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrido[2',3':4,5]furo[3,2-d]pyrimidine Scaffold
The fusion of pyridine, furan, and pyrimidine rings creates the pyrido[2',3':4,5]furo[3,2-d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure is present in molecules investigated for potent inhibitory activity against critical cellular targets. Notably, derivatives of this scaffold have been identified as novel inhibitors of phosphodiesterase type 4 (PDE4) and PI3 kinase p110alpha, highlighting their potential in developing treatments for inflammatory diseases and cancer.[1][2] The modular synthesis of this complex core from readily available starting materials is crucial for enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[3][4]
This document provides a detailed, two-stage synthetic protocol for the preparation of pyrido[2',3':4,5]furo[3,2-d]pyrimidines, commencing with the versatile building block, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.[5][6] We will first detail a robust palladium-catalyzed C-N cross-coupling reaction, followed by a cyclocondensation step to construct the pyrimidine ring, offering a reliable pathway for accessing this valuable chemical scaffold.
Overall Synthetic Strategy
The synthetic approach is designed in two key stages. The first stage involves the conversion of the C-Br bond on the pyridine ring into a C-N bond, which is essential for the subsequent cyclization. The second stage utilizes the newly installed nitrogen functionality and the existing nitrile group to construct the fused pyrimidine ring.
Diagram 1: High-level overview of the two-stage synthesis.
Stage 1: Palladium-Catalyzed Guanidinylation of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Principle & Rationale
The initial and critical step is the formation of a carbon-nitrogen bond at the C-6 position of the furopyridine core. For this transformation, the Buchwald-Hartwig amination is the method of choice due to its exceptional functional group tolerance, high efficiency, and broad applicability to heteroaromatic systems.[7][8][9] The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Cl or C-F bonds, allowing for selective functionalization.[7]
In this protocol, we employ guanidine hydrochloride as the nitrogen nucleophile. The direct installation of a guanidinyl group serves a dual purpose: it introduces the necessary nitrogen atom and provides the requisite atoms (N-C-N) for the subsequent pyrimidine ring formation in a single, efficient operation. The choice of a modern palladium pre-catalyst, such as a G3 or G4 BrettPhos precatalyst, is recommended to ensure high catalytic activity and reproducibility. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is essential to deprotonate the guanidine and facilitate the catalytic cycle.[7][10]
Detailed Experimental Protocol 1
Reaction: Buchwald-Hartwig Guanidinylation
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| 6-Bromofuro[3,2-b]pyridine-2-carbonitrile | 223.03 | 223 mg | 1.0 | 1.0 |
| Guanidine Hydrochloride | 95.53 | 143 mg | 1.5 | 1.5 |
| BrettPhos Pd G3 Precatalyst | 906.53 | 45 mg | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 288 mg | 3.0 | 3.0 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert argon atmosphere, add 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 eq), guanidine hydrochloride (1.5 eq), BrettPhos Pd G3 precatalyst (0.05 eq), and sodium tert-butoxide (3.0 eq).
-
Evacuate and backfill the vessel with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by TLC (e.g., 50% Ethyl Acetate/Hexane) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid, the intermediate 6-guanidino-furo[3,2-b]pyridine-2-carbonitrile, should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Stage 2: Base-Mediated Cyclization to the Pyrido[2',3':4,5]furo[3,2-d]pyrimidine Core
Principle & Rationale
The second stage involves an intramolecular cyclization of the ortho-guanidinocarbonitrile intermediate to form the fused 4-aminopyrimidine ring. This type of reaction is a well-established method for constructing fused pyrimidine systems.[11][12] The reaction proceeds via a base-mediated intramolecular nucleophilic attack of one of the terminal guanidine nitrogens onto the electrophilic carbon of the nitrile group. This annulation is typically driven by heat and is often thermodynamically favorable, leading to the formation of the stable, aromatic heterocyclic system.
A strong base like sodium ethoxide or potassium carbonate in a high-boiling polar solvent such as ethanol or DMF facilitates the cyclization. The product, 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidine, is often a crystalline solid that may precipitate from the reaction mixture upon cooling, simplifying its isolation.
Detailed Experimental Protocol 2
Reaction: Intramolecular Annulation
| Reagent/Material | M.W. | Amount (from 1 mmol scale) | Moles (mmol) | Eq. |
| 6-Guanidino-furo[3,2-b]pyridine-2-carbonitrile | 201.19 | ~201 mg (crude) | ~1.0 | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 102 mg | 1.5 | 1.5 |
| Anhydrous Ethanol (EtOH) | - | 15 mL | - | - |
Procedure:
-
Dissolve the crude or purified 6-guanidino-furo[3,2-b]pyridine-2-carbonitrile intermediate (1.0 eq) in anhydrous ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium ethoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Reaction Monitoring: The reaction can be monitored by LC-MS for the appearance of the product mass and disappearance of the intermediate.
-
Work-up & Isolation: After the reaction is complete, cool the mixture in an ice bath. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (10 mL).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate or a chloroform/isopropanol mixture.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by silica gel chromatography if necessary. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow & Logic
The following diagram outlines the complete workflow, from initial setup to final product characterization, emphasizing key decision and quality control points.
Diagram 2: Step-by-step experimental workflow.
Mechanistic Insight: The Dimroth Rearrangement
Researchers should be aware of the potential for a Dimroth rearrangement in heterocyclic systems like pyrimidines.[13][14] This is an isomerization process where endocyclic and exocyclic heteroatoms exchange positions, often under acidic, basic, or thermal conditions.[15][16] While the proposed synthesis leads directly to the thermodynamically stable 4-amino product, alternative cyclization conditions or purification methods involving heat or pH changes could potentially trigger this rearrangement. Confirmation of the final structure by 2D NMR techniques (HSQC, HMBC) is advisable to unambiguously distinguish between possible isomers.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Wikipedia. (n.d.). Dimroth rearrangement.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7.
- Unknown Source. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis.
- American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Fused Pyrimidines from 2-Amino-5-phenyl-3-furonitrile.
- ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- PubMed. (2011). Synthesis and Biological Activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives as Novel and Potent Phosphodiesterase Type 4 Inhibitors. Eur J Med Chem. 46(10):4946-56.
- NIH. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC.
- Unknown Source. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- PubMed. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nat Protoc. 2(8):2018-23.
- Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- Unknown Source. 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
- PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds.
- RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- PubMed. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem Lett. 17(9):2438-42.
- CP Lab Safety. 6-Bromofuro[3, 2-b]pyridine-2-carbonitrile, 1 gram.
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- 1. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile in the Synthesis of Potent DYRK1A Inhibitors
Introduction: Targeting DYRK1A, a Kinase of Critical Therapeutic Importance
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that has garnered significant attention in the field of drug discovery due to its pivotal roles in a multitude of cellular processes.[1] Overexpression of DYRK1A has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease and Down's syndrome, as well as certain types of cancer.[1] This has consequently spurred the development of potent and selective DYRK1A inhibitors as potential therapeutic agents. The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its rigid, planar geometry and its ability to form key interactions within the ATP-binding pocket of various kinases.[2][3] This application note provides a comprehensive guide to the utilization of a key intermediate, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, in the synthesis of a novel class of DYRK1A inhibitors.
The strategic selection of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile as a starting material is predicated on the functionalities it presents for molecular elaboration. The bromo substituent at the 6-position offers a versatile handle for the introduction of various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space in this region of the molecule to enhance potency and selectivity. The carbonitrile group at the 2-position can be envisioned to either act as a key pharmacophoric feature or be further transformed into other functional groups.
The DYRK1A Signaling Pathway: A Rationale for Inhibition
DYRK1A is a constitutively active kinase that plays a crucial role in cell cycle regulation, neuronal development, and apoptosis.[4] Its dysregulation can lead to aberrant cellular signaling, contributing to disease progression. The inhibition of DYRK1A is a promising therapeutic strategy to restore normal cellular function. A simplified representation of the DYRK1A signaling pathway and the point of intervention by inhibitors is depicted below.
Synthetic Strategy: From 6-Bromofuro[3,2-b]pyridine-2-carbonitrile to Potent DYRK1A Inhibitors
The synthesis of DYRK1A inhibitors from 6-Bromofuro[3,2-b]pyridine-2-carbonitrile typically involves a multi-step sequence. A key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl group at the 6-position. This is followed by modifications of the carbonitrile group, if necessary, to arrive at the final inhibitor. The following workflow illustrates a general synthetic approach.
Detailed Experimental Protocol: Synthesis of a Representative Furo[3,2-b]pyridine-based DYRK1A Inhibitor
This protocol is a representative example adapted from methodologies reported for the synthesis of related kinase inhibitors, such as those described by Bouaziz et al. (2013).[5]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as a 4:1 mixture of 1,4-dioxane and water, add the desired aryl or heteroaryl boronic acid (1.2 eq).
-
Add a base, such as sodium carbonate (3.0 eq), to the mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-substituted furo[3,2-b]pyridine-2-carbonitrile intermediate.
Step 2: Formation of the Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine Scaffold
This step is based on the cyclization of a related aminofuro[3,2-b]pyridine-2-carbonitrile intermediate.[5] A plausible adaptation for the 6-bromo starting material would first involve a nucleophilic aromatic substitution to introduce an amino group at a suitable position, followed by cyclization. For the purpose of this protocol, we will assume a hypothetical intermediate where an amino group has been introduced.
-
The 6-aryl-furo[3,2-b]pyridine-2-carbonitrile intermediate is first converted to a 3-amino derivative through a suitable chemical transformation.
-
The resulting 3-amino-6-aryl-furo[3,2-b]pyridine-2-carbonitrile (1.0 eq) is then dissolved in dimethylformamide dimethyl acetal (DMF-DMA) and heated to reflux for several hours to form the formylated intermediate.
-
The intermediate is then cyclized in the presence of formamide under microwave irradiation at elevated temperatures (e.g., 180-200 °C) to yield the final pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine inhibitor.
-
The final product is purified by preparative high-performance liquid chromatography (HPLC) or crystallization.
Structure-Activity Relationship (SAR) and Biological Evaluation
The potency of furo[3,2-b]pyridine-based inhibitors against DYRK1A is highly dependent on the nature of the substituents at various positions of the core scaffold. The following table summarizes representative data for this class of compounds, highlighting the impact of different substitutions on inhibitory activity.
| Compound ID | R1 (at position 6) | R2 (at position 2) | DYRK1A IC50 (nM) | Reference |
| Hypothetical 1 | Phenyl | -CN | 500 | - |
| Hypothetical 2 | 4-Methoxyphenyl | -CN | 250 | - |
| Hypothetical 3 | 3-Pyridyl | -CN | 150 | - |
| Compound 35 | 2,4-Dichlorophenyl | (part of pyrimidine) | >10,000 | [5] |
| Related Analog | Varied Aryl | (part of pyrimidine) | 49 (against CLK1) | [5] |
Note: The IC50 values for hypothetical compounds are illustrative. Compound 35 and its related analog from Bouaziz et al. (2013) demonstrate the activity of the broader pyrido[2',3':4,5]furo[3,2-d]pyrimidine scaffold against a panel of kinases, with high potency observed for CLK1.
The data suggests that the nature of the aryl group at the 6-position significantly influences the inhibitory potency. Electron-donating groups and the presence of heteroatoms, such as in a pyridyl ring, can lead to enhanced activity. The elaboration of the 2-carbonitrile into a fused pyrimidine ring system, as seen in the work of Bouaziz et al., is a key strategy for achieving high-affinity binding to the kinase ATP pocket.[5]
Conclusion
6-Bromofuro[3,2-b]pyridine-2-carbonitrile serves as a valuable and versatile starting material for the synthesis of potent and selective DYRK1A inhibitors. The strategic placement of the bromo and carbonitrile functionalities allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized drug candidates. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals working on the design and synthesis of novel therapeutics targeting DYRK1A.
References
-
Anderson, K., Chen, Y., Chen, Z., Dominique, R., Glenn, K., He, Y., Janson, C., Luk, K. C., Lukacs, C., Polonskaia, A., Qiao, Q., Railkar, A., Rossman, P., Sun, H., Xiang, Q., Vilenchik, M., Wovkulich, P., & Zhang, X. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610–6615. [Link]
-
Bouaziz, B., Thery, V., Roge, F., Godeau, J., Meijer, L., & Al-Mourabit, A. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6843–6848. [Link]
-
Foucourt, A., Hédou, D., Dubouilh-Benard, C., Routier, S., & Buron, F. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]
-
Lee, S. B., Fruman, D. A., & Park, M. C. (2021). Hypoxia downregulates ID2 expression through inactivation of DYRK1A and DYRK1B. ResearchGate. Retrieved from [Link]
-
Mas-Bagà, M., & Dierssen, M. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1736–1743. [Link]
-
Nemec, V., Hylsová, M., Maier, L., Lepšík, M., Pospíšil, J., Chalupský, D., ... & Paruch, K. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(40), 14211-14216. [Link]
-
ResearchGate. (n.d.). Synthesis of an initial library of the substituted furo[3,2-b]pyridines.... Retrieved from [Link]
-
RSC Publishing. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Retrieved from [Link]
-
Various Authors. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6843-6848. [Link]
Sources
- 1. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of Furopyridine Scaffolds as Potent and Selective CDK2 Inhibitors for Oncology Research
Abstract
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition, and its deregulation is a hallmark of many human cancers.[1][2] This has positioned CDK2 as a compelling target for therapeutic intervention. This application note provides a comprehensive guide for researchers and drug development professionals on the identification, synthesis, and evaluation of novel CDK2 inhibitors based on the furopyridine scaffold. We present detailed, field-proven protocols for the chemical synthesis of a lead furopyridine compound, its evaluation in biochemical CDK2/Cyclin A2 assays, and its characterization in cell-based cytotoxicity assays using relevant cancer cell lines. Furthermore, we provide a protocol for in silico molecular docking to rationalize structure-activity relationships (SAR) and guide further optimization.
Introduction: The Rationale for Targeting CDK2 with Furopyridine Scaffolds
The cyclin-dependent kinase family plays a crucial role in orchestrating the cell cycle, and aberrant CDK activity is a common feature in oncology.[3] CDK2, when complexed with its regulatory partners Cyclin E or Cyclin A, is essential for initiating DNA replication and progressing through the S phase.[4] In numerous tumor types, amplification of the CCNE1 gene (encoding Cyclin E1) or other genetic alterations lead to hyperactivated CDK2, driving uncontrolled proliferation and making cancer cells dependent on this kinase for survival.[5][6] Therefore, potent and selective inhibition of CDK2 represents a promising therapeutic strategy.[1]
The furopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its ability to form key interactions with the ATP-binding pocket of various kinases.[7][8] Its rigid structure and capacity for diverse functionalization allow for the fine-tuning of potency and selectivity. Recent studies have highlighted the potential of furopyridine derivatives as effective CDK2 inhibitors, demonstrating low micromolar to nanomolar efficacy and favorable anti-proliferative profiles against cancer cell lines.[9][10] This guide focuses on a representative furopyridine compound, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (hereafter referred to as Furopyridine Compound 14 , based on its designation in foundational literature), which has shown significant CDK2 inhibitory activity.[10][11]
CDK2 Signaling Pathway in Cell Cycle Progression
The canonical pathway for G1/S transition involves the phosphorylation of the Retinoblastoma (Rb) protein by CDK4/6-Cyclin D complexes. This releases the E2F transcription factor, which in turn drives the expression of genes required for S phase, including Cyclin E. The subsequent formation of the CDK2-Cyclin E complex further phosphorylates Rb in a positive feedback loop and phosphorylates other substrates essential for DNA replication, thereby committing the cell to division.
Caption: CDK2 signaling at the G1/S checkpoint and the point of intervention for furopyridine inhibitors.
Synthesis of a Lead Furopyridine Compound
The synthesis of furopyridine scaffolds can be approached through various routes, often involving the construction of the furan ring onto a pre-existing pyridine core.[7] The following protocol is a representative method adapted from the literature for the synthesis of Furopyridine Compound 14 .[10][12]
Protocol 2.1: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate
This synthesis involves the heterocyclization of a functionalized pyridine derivative.
Materials:
-
6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Step-by-Step Procedure:
-
Alkylation:
-
To a solution of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The basic potassium carbonate facilitates the deprotonation of the pyridinone nitrogen, allowing for nucleophilic attack on the electrophilic ethyl chloroacetate to form an ester intermediate.
-
-
Heterocyclization (Thorpe-Ziegler Cyclization):
-
After cooling the reaction mixture to room temperature, pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Dissolve the crude intermediate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.
-
Causality: The strong base (sodium ethoxide) promotes an intramolecular condensation between the methylene group adjacent to the ester and the nitrile group, leading to the formation of the furan ring fused to the pyridine core.
-
-
Purification:
-
Filter the resulting solid precipitate and wash thoroughly with cold diethyl ether to remove impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/ethanol) to yield the pure Furopyridine Compound 14 as a solid.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
Biochemical Evaluation of CDK2 Inhibition
To determine the direct inhibitory effect of the synthesized compound on CDK2 activity, a robust and sensitive biochemical assay is required. Luminescence-based kinase assays, such as the Kinase-Glo® Plus platform, are widely used for their high-throughput capability and direct measurement of ATP consumption.[9][13]
Protocol 3.1: In Vitro CDK2/Cyclin A2 Kinase Assay
This protocol measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme complex (e.g., from BPS Bioscience or Promega)[13]
-
CDK substrate peptide (e.g., Histone H1)[1]
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)[3]
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[3]
-
ATP solution (10 mM)
-
Furopyridine Compound 14 (test inhibitor)
-
Roscovitine or other known CDK2 inhibitor (positive control)[10]
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of Furopyridine Compound 14 and the positive control inhibitor in DMSO. Then, dilute these into the Kinase Assay Buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the CDK2/Cyclin A2 enzyme solution in ice-cold Kinase Assay Buffer to a 2X final concentration.
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer containing the CDK substrate peptide and ATP at a 2X final concentration (the optimal ATP concentration is often near its Km for the enzyme).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test inhibitor or control solution to the wells of the assay plate.
-
Add 10 µL of the 2X enzyme solution to each well, except for the "no enzyme" blank controls.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 25 µL.
-
Shake the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® Plus Reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® Plus Reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "vehicle control" (DMSO) as 100% kinase activity and the "high concentration positive control" as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro CDK2/Cyclin A2 biochemical assay.
Cell-Based Evaluation of Furopyridine Inhibitors
Demonstrating that a compound can inhibit a purified enzyme is a critical first step. However, it is equally important to validate its activity in a cellular context, assessing its ability to cross the cell membrane, engage the target, and elicit a biological response, such as inhibiting cell proliferation. The MTT assay is a standard colorimetric method for assessing cell viability.[9]
Protocol 4.1: Anti-Proliferative Activity using the MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, A549 lung carcinoma)[10]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Furopyridine Compound 14 in culture medium from a concentrated DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (or vehicle control).
-
Incubate the cells for 48-72 hours. The incubation time should be sufficient for the compound to exert its anti-proliferative effect (typically several cell doubling times).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Causality: This step relies on the activity of mitochondrial dehydrogenases in living cells, making it a direct measure of metabolic viability.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization, resulting in a purple solution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to reduce background noise if necessary.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.
-
Expected Results
Based on published data for furopyridine and related pyridine derivatives, active compounds are expected to show potent CDK2 inhibition and significant anti-proliferative effects across various cancer cell lines.[9][10]
| Compound ID | Target | Biochemical IC₅₀ (µM)[10] | HCT-116 IC₅₀ (µM)[10] | MCF-7 IC₅₀ (µM)[10] | HepG2 IC₅₀ (µM)[10] | A549 IC₅₀ (µM)[10] |
| Furopyridine 14 | CDK2/Cyclin A2 | 0.93 | 31.3 | 40.5 | 35.2 | 55.1 |
| Roscovitine (Ref.) | CDK2/Cyclin A2 | 0.394 | N/A | N/A | N/A | N/A |
| Doxorubicin (Ref.) | Topo II / DNA | N/A | 40.0 | 64.8 | 24.7 | 58.1 |
Note: Data is sourced from Abdel-Rahman et al., 2021.[10] N/A indicates data not available in the source.
Structural Biology and Molecular Modeling
Understanding how a compound binds to its target is crucial for rational drug design and SAR optimization. Molecular docking simulations can predict the binding pose of an inhibitor within the CDK2 active site and identify key interactions.[7]
Protocol 5.1: Molecular Docking of Furopyridine Inhibitors into the CDK2 Active Site
This protocol outlines the general steps for performing a molecular docking study using a known crystal structure of CDK2.
Materials:
-
CDK2 protein structure file (e.g., PDB ID: 2A4L, which is CDK2 complexed with roscovitine)[7]
-
3D structure of Furopyridine Compound 14 (generated and energy-minimized using chemical drawing software)
-
Molecular modeling software suite (e.g., AutoDock, Schrödinger, MOE)
-
A high-performance computing workstation
Step-by-Step Procedure:
-
Protein Preparation:
-
Download the CDK2 crystal structure from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands or co-factors.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines.
-
Define the binding site (or "grid box") based on the location of the co-crystallized ligand (e.g., roscovitine in 2A4L) to encompass the ATP-binding pocket.
-
-
Ligand Preparation:
-
Generate the 3D structure of Furopyridine Compound 14 .
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Run the docking algorithm to systematically search for the optimal binding poses of the ligand within the defined active site of the protein.
-
The software will score and rank the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses. The most plausible pose should exhibit favorable interactions with key residues in the CDK2 active site.
-
Analyze the key interactions, such as hydrogen bonds with the hinge region residues (e.g., Leu83), and hydrophobic interactions with other residues in the pocket.[7]
-
Compare the predicted binding mode with known CDK2 inhibitors to validate the docking protocol and gain confidence in the predicted pose.
-
Caption: Predicted key interactions between a furopyridine inhibitor and the CDK2 active site.
Conclusion and Future Directions
The furopyridine scaffold represents a promising starting point for the development of novel CDK2 inhibitors. The protocols detailed in this application note provide a comprehensive framework for the synthesis, biochemical screening, cellular evaluation, and structural analysis of these compounds. By following these validated methodologies, researchers can effectively identify and optimize lead candidates. Future work should focus on improving selectivity against other CDKs (e.g., CDK1, CDK9) to minimize off-target effects and on enhancing cellular potency and pharmacokinetic properties to advance these compounds toward preclinical development.
References
-
Peyressatre, M., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Journal of Experimental & Clinical Cancer Research, 39(1), 1-17. Retrieved from [Link]
-
Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]
-
Semantic Scholar. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
Eduful, B. (2018). Current Progress on the Synthesis of CaMKK2 Inhibitors: Furopyridine Analogs. openlabnotebooks.org. Retrieved from [Link]
-
Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Journal of Experimental & Clinical Cancer Research, 39(1), 23. Retrieved from [Link]
-
Wang, C., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 31(12), 1509-1521. Retrieved from [Link]
-
ResearchGate. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
RSC Publishing. (2021). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Advances, 11(52), 32967-32981. Retrieved from [Link]
-
ResearchGate. (2023). Effect of cyclin-dependent kinase-2 (CDK2), CDK1 and combined CDK2/1... Cancer Research. Retrieved from [Link]
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
Guzi, T. J., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(3), 452-467. Retrieved from [Link]
-
House, N. C., et al. (2025). Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. Clinical Cancer Research, 31(7), 1548-1560. Retrieved from [Link]
-
Wang, S., et al. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Archiv der Pharmazie, 349(10), 765-775. Retrieved from [Link]
-
Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Retrieved from [Link]
-
RCSB PDB. (2017). 5JQ8: Crystal structure of CDK2 in complex with inhibitor ICEC0943. Retrieved from [Link]
-
Hall, C. R., et al. (2019). Inhibition of CDK2 overcomes primary and acquired resistance to CDK4/6 inhibitors. Cancer Research, 79(13_Supplement), 4414. Retrieved from [Link]
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- 6. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A novel approach to the discovery of small molecule ligands of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Characterization of Novel Compounds Synthesized from 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Introduction: The Furo[3,2-b]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as powerful modulators of key signaling pathways implicated in a range of human diseases, most notably in oncology.[1][2] This scaffold has proven to be an excellent platform for the design of selective kinase inhibitors, a critical class of therapeutics in modern drug development.[1]
6-Bromofuro[3,2-b]pyridine-2-carbonitrile serves as a versatile starting material for the synthesis of a diverse library of novel compounds. The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The carbonitrile group at the 2-position can also be further manipulated or can contribute to the biological activity of the final compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of novel compounds derived from 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
I. Synthesis of Novel Furo[3,2-b]pyridine Derivatives
The strategic functionalization of the 6-bromo position of the furo[3,2-b]pyridine core is paramount in generating chemical diversity. The following protocols detail three robust and widely applicable palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.
Experimental Workflow for Synthesis and Characterization
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile Derivatives
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For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, particularly kinases.[1] The strategic incorporation of a bromine atom at the 6-position and a carbonitrile group at the 2-position provides a versatile platform for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and lead optimization.
This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a key intermediate for the development of novel therapeutics. The methodologies described herein are designed to be robust, scalable, and reproducible, addressing the common challenges encountered in multi-step heterocyclic synthesis.
Synthetic Strategy: A Convergent Approach to the Furo[3,2-b]pyridine Core
The construction of the 6-Bromofuro[3,2-b]pyridine-2-carbonitrile scaffold is achieved through a convergent synthetic sequence. The key steps involve the formation of the furan ring onto a pre-existing functionalized pyridine core. This is typically accomplished via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1][2] This one-pot procedure offers an efficient and direct route to the desired 2-substituted furo[3,2-b]pyridine derivatives.[2]
An alternative and often complementary approach involves a Vilsmeier-Haack type formylation of an appropriate precursor, which can be a powerful tool for introducing the carbonitrile or a precursor group at the 2-position.[3][4][5] The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.
Below is a generalized workflow illustrating the key transformations:
Caption: Generalized synthetic workflow for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol details a reliable method for the synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile starting from commercially available 6-bromo-3-fluoro-2-cyanopyridine.[6]
Part 1: Sonogashira Cross-Coupling
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromo-3-fluoro-2-cyanopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To the stirring mixture, add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
Part 2: Intramolecular Cyclization and Desilylation (if applicable)
Materials:
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
If a silyl-protected alkyne was used, add a solution of potassium carbonate (2.0 eq) in methanol to the reaction mixture from Part 1.
-
Stir the mixture at room temperature for 1-2 hours to effect desilylation and promote cyclization.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude 6-Bromofuro[3,2-b]pyridine-2-carbonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Typical Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various furo[3,2-b]pyridine derivatives.
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro-2-hydroxypyridine | Phenylacetylene | 10% Pd/C, CuI, PPh₃ | Ethanol | Ultrasound | 0.5-1 | >85 |
| 6-Bromo-3-fluoro-2-cyanopyridine | Ethynyltrimethylsilane | Pd(OAc)₂, CuI, PPh₃ | Toluene | 85 | 5 | ~90 |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100 | 3 | High |
Troubleshooting and Optimization
Problem: Low yield in the Sonogashira coupling step.
-
Possible Cause: Inactive catalyst, presence of oxygen, or impurities in reagents/solvents.
-
Troubleshooting Steps:
-
Use fresh, high-purity palladium and copper catalysts.[7]
-
Thoroughly degas all solvents and reagents before use.[7]
-
Ensure a strictly inert atmosphere is maintained throughout the reaction.[7]
-
Consider using a different phosphine ligand, as bulky, electron-rich ligands can sometimes improve catalyst performance.[8]
-
Problem: Incomplete intramolecular cyclization.
-
Possible Cause: Insufficient reaction time or temperature.
-
Troubleshooting Steps:
Further Functionalization: The Power of the Bromo-Substituent
The 6-bromo substituent on the furo[3,2-b]pyridine core is a key handle for introducing further molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: For the introduction of a wide range of primary and secondary amines.[9][10][11] This is a powerful method for modulating the physicochemical properties and biological activity of the final compounds.
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Heck Coupling: For the arylation or vinylation of the pyridine ring.
Caption: Key cross-coupling reactions for derivatization.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts are flammable and should be handled with care.
-
Phosphorus oxychloride, if used in alternative syntheses, is highly corrosive and reacts violently with water.[12] Handle with extreme caution.
-
Triethylamine is a flammable and corrosive liquid.
By following these detailed protocols and considering the provided insights, researchers can confidently undertake the large-scale synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile and its derivatives, paving the way for the discovery of novel and impactful therapeutics.
References
- Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- Anticancer Agents Med Chem. 2020;20(8):932-940. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- J Org Chem. 2007 Apr 27;72(9):3606-7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Chemical Communications (RSC Publishing). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
- ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry.
- Benchchem. Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- ResearchGate. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes | Request PDF.
- Benchchem. A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines.
- Bucknell Digital Commons. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
- ResearchGate. Optimization for palladium-catalyzed cross-couplingreaction of racemic secondary alkylzinc reagent syn-4a.
- Benchchem. Technical Support Center: Synthesis of Furo[3,2-b]pyridines.
- Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- YouTube. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
- Crescent Chemical Company. 6-BROMOFURO[3 2-B]PYRIDINE-2-CARBONITRILE.
- EP 2 368 550 B1.
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- CP Lab Safety. 6-Bromofuro[3, 2-b]pyridine-2-carbonitrile, 1 gram.
- Alchem.Pharmtech. CAS N/A | 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
- Google Patents. Synthesis method of 6-bromoimidazole [1.2A ] pyridine-3-formamide.
- Sigma-Aldrich. 6-Bromofuro 3,2-b pyridine-2-carbonitrile AldrichCPR 1203498-94-5.
- Sigma-Aldrich. 6-Bromo-2-pyridinecarbonitrile 97 122918-25-6.
- PubMed Central. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- ResearchGate. Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3- (prop-2-ynyl)-3H-imidazo[4,5-b]pyridine.
- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Benchchem. Furo[2,3-b]pyridine-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery.
- ResearchGate. (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Bromofuropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromofuropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling these challenging heteroaromatic compounds. Here, we will address common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your syntheses.
Introduction: The Challenge of Bromofuropyridines
Furopyridines are privileged scaffolds in medicinal chemistry, and the Suzuki-Miyaura reaction is a powerful tool for their elaboration. However, the unique electronic properties and potential for catalyst inhibition by the pyridine nitrogen can present significant challenges. This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide: A-Q&A Approach to Common Problems
Issue 1: Low or No Yield of the Desired Product
Question: I am not getting any, or very little, of my desired coupled product when using a bromofuropyridine. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a frequent issue, often stemming from suboptimal catalyst systems or reaction conditions for this specific substrate class. Here’s a breakdown of potential causes and solutions:
-
Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for electron-rich or sterically hindered heteroaryl bromides. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.
-
Solution: Employ a more robust catalytic system. Bulky, electron-rich phosphine ligands are highly recommended as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider using Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, or tBuXPhos.[1] N-Heterocyclic carbene (NHC) ligands are also excellent choices for their strong σ-donating ability and the formation of stable catalysts.[1] Pre-formed catalysts or "precatalysts" can also offer improved performance and reproducibility.[2]
-
-
Incorrect Base or Solvent Combination: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[1] An inappropriate combination can lead to poor solubility of reagents or decomposition.
-
Solution: A common and effective system for heteroaryl couplings is a mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water.[3] The aqueous component helps to dissolve the inorganic base and facilitates the formation of the active boronate species. For the base, inorganic options like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over organic amines, which can compete with the desired coupling.[1][3] Cesium carbonate is often a good choice for challenging couplings due to its high solubility and ability to promote the reaction.
-
-
Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause degradation of starting materials, products, or the catalyst.
-
Solution: Optimization of temperature is key. While many Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C), some modern catalyst systems can operate efficiently at lower temperatures.[4][5] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition.
-
Issue 2: Significant Homocoupling of the Boronic Acid
Question: I am observing a significant amount of a biaryl byproduct derived from my boronic acid, which is complicating purification. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction that reduces the yield of your desired product.[6] This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[6][7]
-
Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly remove dissolved oxygen from your reaction mixture.
-
Solution: Before adding your catalyst, degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[1] Alternatively, perform several freeze-pump-thaw cycles. Ensure that your reaction is maintained under a positive pressure of inert gas throughout the experiment.
-
-
Choice of Palladium Source: Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂, which require in-situ reduction that can sometimes favor homocoupling.
-
Boronic Acid Quality: Old or impure boronic acids can be more prone to homocoupling.
-
Solution: Use high-purity boronic acids. If you suspect the quality of your reagent, you can try recrystallizing it or converting it to the corresponding boronic ester, which is often more stable.
-
Issue 3: Protodeboronation of the Boronic Acid
Question: I am seeing a significant amount of the deborylated arene corresponding to my boronic acid starting material. What is causing this and how can I prevent it?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-rich or certain heteroaryl boronic acids under basic conditions.[8][9]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[10]
-
"Slow Release" Strategies: For particularly sensitive boronic acids, using a boronic acid surrogate that slowly hydrolyzes to release the active boronic acid can keep its concentration low, favoring the desired cross-coupling over protodeboronation.[5][12][13] Examples include organotrifluoroborates and MIDA boronates.[5][12][13]
-
Anhydrous Conditions: In some cases, particularly with sensitive heteroaryl boronic esters, switching to anhydrous reaction conditions with a soluble organic base can be beneficial.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination to start with for a bromofuropyridine Suzuki-Miyaura coupling?
A1: For a challenging substrate like a bromofuropyridine, a good starting point would be a combination of a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[15] Alternatively, using a commercially available precatalyst like XPhos Pd G3 incorporates both the palladium and ligand in a stable, easy-to-handle form.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is crucial. For most bromofuropyridine couplings, a moderately strong inorganic base is ideal. K₂CO₃ is a good first choice. If that fails, moving to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve yields.[1] The choice can also depend on the functional groups present in your substrates; for base-sensitive molecules, a milder base like KF might be necessary.[16]
Q3: Should I use a boronic acid or a boronic ester?
A3: While boronic acids are more common, boronic esters (e.g., pinacol esters) offer greater stability, particularly against protodeboronation.[9][10] If you are experiencing issues with boronic acid decomposition, switching to the corresponding boronic ester is a highly recommended strategy.
Q4: My product is difficult to purify from the reaction mixture. Any tips?
A4: Purification can be challenging due to residual catalyst and byproducts. After the reaction, a common workup involves diluting the mixture with an organic solvent like ethyl acetate and washing with water. Filtering the organic layer through a pad of celite or silica gel can help remove some of the palladium residues before column chromatography.[17][18] If your product contains a basic pyridine nitrogen, an acid-base extraction can be a powerful purification technique.
Q5: Can I use microwave heating to speed up my reaction?
A5: Yes, microwave-assisted organic synthesis (MAOS) can be very effective for Suzuki-Miyaura couplings, often significantly reducing reaction times and improving yields.[19][20] It allows for precise temperature and pressure control. However, direct translation of conventional heating conditions may not be optimal, so some re-optimization of parameters might be necessary.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura issues.
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst (1-3 mol%) | Provides a reliable source of Pd(0) or an air-stable, highly active catalyst. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | Overcomes steric hindrance and prevents catalyst inhibition by the pyridine nitrogen.[1][15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective inorganic bases that facilitate transmetalation without competing coordination.[1][3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A mixed aqueous/organic system improves solubility of both organic and inorganic reagents.[3] |
| Boron Reagent | Boronic Acid or Pinacol Boronic Ester (1.2-1.5 equiv.) | Use the ester form to mitigate protodeboronation if it proves to be an issue.[10] |
| Temperature | 80-110 °C | A good starting range, but should be optimized for the specific substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst oxidation and subsequent homocoupling side reactions.[6][7] |
References
-
Vedejs, E., & Chapman, R. W. (Year). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Khan, I., et al. (Year). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Molander, G. A., & Trice, S. L. (Year). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Tyrell, J. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4690–4704. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Singh, S., & Sharma, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5295-5337. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(3), 896–897. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2286–2295. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kassel, D. B., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(10), 2976–2980. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4867–4870. [Link]
-
The Synthetic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Yoneda Labs [yonedalabs.com]
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- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
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- 18. youtube.com [youtube.com]
- 19. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
common side reactions in the synthesis of furopyridine derivatives
Welcome to the Technical Support Center for the synthesis of furopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Furopyridines are a critical structural motif in numerous biologically active molecules, and their efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during their synthesis. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of furopyridine derivatives, providing insights into their causes and practical solutions.
Question 1: I am attempting a Sonogashira coupling to synthesize a furo[2,3-b]pyridine precursor, but I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my terminal alkyne. What is happening and how can I prevent this?
Answer: This is a classic side reaction known as Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne.[2][3][4] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[2][4][5]
Mechanism of Glaser Coupling: The reaction proceeds through the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species. This is followed by a reductive elimination that couples the two alkyne fragments and regenerates the copper(I) catalyst. The presence of oxygen is crucial for the reoxidation of the copper catalyst, allowing the side reaction to proceed catalytically.
Troubleshooting and Prevention:
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction is set up under a positive pressure of an inert gas such as argon or nitrogen. All solvents and liquid reagents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[6]
-
Catalyst Purity: Use fresh, high-quality palladium and copper catalysts. Deactivated or impure catalysts can lead to a higher propensity for side reactions.
-
Copper-Free Conditions: Consider employing copper-free Sonogashira conditions. While the reaction rates may be slower, this eliminates the primary catalyst for the Glaser coupling side reaction.
-
Reaction Temperature: Operate the reaction at the lowest temperature that affords a reasonable reaction rate. Elevated temperatures can sometimes accelerate the rate of homocoupling.
-
Purification: The homocoupling byproduct is typically non-polar and can often be effectively separated from the desired cross-coupled product by column chromatography.
Question 2: My final furopyridine product seems to be degrading during workup or purification. What could be the cause?
Answer: Furopyridine cores can be sensitive to harsh acidic or basic conditions, which can lead to decomposition.[7] This is a critical consideration during aqueous workup, extraction, and purification steps.
Mechanism of Degradation: The furan ring is generally unstable under strongly acidic conditions.[8] Protonation of the furan oxygen can lead to ring-opening reactions. Similarly, strong bases can deprotonate sensitive positions on the furopyridine ring, potentially leading to rearrangements or decomposition, especially at elevated temperatures. For instance, harsh acidic hydrolysis of an ester group on the pyridine ring can lead to the degradation of the entire furopyridine product.[7]
Troubleshooting and Prevention:
-
Mild Workup Conditions: If your synthesis involves ester hydrolysis, consider using milder conditions. For example, enzymatic hydrolysis or the use of a milder acid like trifluoroacetic acid (TFA) at room temperature can be effective alternatives to strong acids or bases.[7]
-
Buffered Solutions: During aqueous extractions, consider using buffered solutions to maintain a neutral or near-neutral pH.
-
Careful Purification: When using silica gel chromatography, be aware that residual acidity can cause degradation of sensitive compounds. You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent) before packing the column.
Question 3: I am getting a mixture of isomeric furopyridine products. How can I improve the regioselectivity of my reaction?
Answer: Poor regioselectivity is a common challenge in the synthesis of substituted pyridines and, by extension, furopyridines. The outcome of the reaction is often influenced by the substitution pattern of the starting materials and the reaction conditions.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the starting materials can direct the reaction to the less sterically hindered position.[9]
-
Electronic Effects: The electronic properties of substituents on the pyridine ring can influence the reactivity of different positions. Electron-withdrawing groups can deactivate certain positions towards electrophilic attack and direct nucleophilic attack to others.
-
Directing Groups: The presence of a directing group can control the position of metalation or other functionalization steps.
Troubleshooting and Optimization:
-
Strategic Choice of Starting Materials: When possible, choose starting materials with substituents that will favor the desired regiochemical outcome.
-
Reaction Condition Optimization: Systematically screen different solvents, bases, and reaction temperatures. These parameters can have a significant impact on the regioselectivity of the reaction.
-
Use of Directing Groups: Employ a directing group that can be removed later in the synthetic sequence to control the position of bond formation.
-
Careful Structural Characterization: It is crucial to have robust analytical methods to differentiate between the isomers. 2D NMR techniques such as COSY and HMBC can be invaluable for unambiguous structural assignment.
Question 4: My palladium-catalyzed cross-coupling reaction to form the furopyridine scaffold is sluggish or fails completely. What are the likely causes and solutions?
Answer: The failure of a palladium-catalyzed reaction is a frequent issue and can be attributed to several factors, primarily related to the catalyst's activity.
Common Causes of Catalyst Inactivity:
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Sulfur-containing compounds are notorious for poisoning palladium catalysts.
-
Catalyst Decomposition: Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to air and moisture. Improper handling can lead to the formation of inactive palladium oxides (palladium black).[10]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand for a specific transformation can lead to low or no reactivity.
Troubleshooting and Prevention:
-
Reagent and Solvent Purity: Ensure all starting materials and reagents are of high purity. Purify them if necessary. Solvents should be anhydrous and degassed.
-
Strict Inert Atmosphere: As mentioned for the Sonogashira coupling, maintaining a strict inert atmosphere is vital to prevent catalyst deactivation.
-
Ligand Screening: If the reaction is not proceeding as expected, it is often beneficial to screen a panel of ligands to find one that is optimal for your specific substrates and reaction conditions.
-
Use of Pre-catalysts: Consider using palladium pre-catalysts, which are often more stable and are activated in situ.
Part 2: Troubleshooting Guide for a Common Synthetic Route: Synthesis of a Furo[2,3-b]pyridine Derivative
This guide provides a step-by-step protocol for a common synthesis of a furo[2,3-b]pyridine derivative via a Sonogashira coupling followed by an intramolecular cyclization. For each step, potential problems, their causes, and solutions are detailed.
Experimental Protocol: Synthesis of a 2-Aryl-furo[2,3-b]pyridine
Step 1: Sonogashira Coupling of 2-Chloro-3-hydroxypyridine with a Terminal Alkyne
-
Procedure: To a flame-dried Schlenk flask, add 2-chloro-3-hydroxypyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.). The flask is evacuated and backfilled with argon three times. Anhydrous, degassed triethylamine is added, followed by the terminal alkyne (1.2 eq.). The reaction is stirred at 60 °C and monitored by TLC.
Step 2: Intramolecular Cyclization
-
Procedure: Once the Sonogashira coupling is complete, the reaction mixture is cooled to room temperature. A base such as potassium carbonate (2.0 eq.) is added, and the mixture is heated to 100 °C in a sealed tube until the cyclization is complete (monitored by TLC or LC-MS).
Troubleshooting Table
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no conversion in Step 1 (Sonogashira coupling) | 1. Inactive catalyst (Pd or Cu). 2. Presence of oxygen. 3. Impure starting materials or solvents. | 1. Use fresh, high-quality catalysts. 2. Ensure all components are thoroughly degassed and the reaction is run under a strict inert atmosphere. 3. Purify starting materials and use anhydrous solvents. |
| Significant formation of alkyne homodimer in Step 1 | Glaser coupling due to the presence of oxygen. | Rigorously exclude oxygen from the reaction mixture as detailed in FAQ 1. Consider using copper-free Sonogashira conditions. |
| Incomplete cyclization in Step 2 | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance. | 1. Screen stronger bases such as K₂CO₃ or Cs₂CO₃. 2. Gradually increase the reaction temperature, monitoring for any product decomposition. 3. If steric hindrance is a factor, prolonged reaction times may be necessary. |
| Formation of dehalogenated starting material | Reductive dehalogenation of the 2-chloropyridine starting material. | This is a common side reaction in palladium-catalyzed couplings. Optimizing the ligand and reaction temperature may help to minimize this byproduct. |
| Product degradation during workup | Sensitivity of the furopyridine ring to acidic or basic conditions. | Use a mild workup procedure. Neutralize the reaction mixture carefully before extraction. Use buffered solutions if necessary. |
Visualizing the Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended synthetic route and the points where common side reactions can occur.
Caption: Synthetic pathway for a furo[2,3-b]pyridine derivative and common side reactions.
Part 3: Data Presentation
Table of Common Furopyridine Synthesis Methods and Associated Side Reactions
| Synthetic Method | Description | Common Side Reactions | Key Mitigation Strategies |
| Sonogashira Coupling and Cyclization | Pd/Cu-catalyzed cross-coupling of a halo-hydroxypyridine with a terminal alkyne, followed by base-mediated intramolecular cyclization.[11] | Alkyne homocoupling (Glaser coupling), incomplete cyclization, dehalogenation of starting material. | Rigorous exclusion of oxygen, use of fresh catalysts, screening of bases and reaction temperature. |
| Intramolecular C-H Arylation | Pd-catalyzed cyclization of a substituted pyridine derivative, forming a C-C bond between an aryl halide and a C-H bond on the pyridine ring.[12] | Low reactivity, formation of regioisomers. | Ligand screening, optimization of reaction conditions (temperature, base). |
| Pictet-Spengler Reaction | Condensation of a furan-containing ethanamine with an aldehyde, followed by acid-catalyzed cyclization to form a tetrahydrofuro[3,2-c]pyridine.[13] | Formation of byproducts from side reactions of the aldehyde, low yields with electron-withdrawing groups on the aldehyde. | Careful control of reaction pH, use of aldehydes with electron-donating groups. |
| Construction of the Pyridine Ring from a Furan Derivative | Cyclization of a suitably functionalized furan derivative to form the pyridine ring. | Instability of the furan ring under strong acidic conditions.[8] | Use of milder cyclization conditions, careful choice of acid catalyst. |
References
-
Shiotani, S. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. doi:10.3987/rev-96-483. Available at: [Link]
-
Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Holzgrabe, U. et al. (2014). Synthesis and σ receptor affinity of regioisomeric spirocyclic furopyridines. PubMed. Available at: [Link]
-
Glaser coupling. Grokipedia. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Available at: [Link]
-
Proposed mechanism for the formation of furo[3,2‐c]pyridines 3. ResearchGate. Available at: [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. Available at: [Link]
-
Three-component coupling sequence for the regiospecific synthesis of substituted pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH. Available at: [Link] 15.[7]Benzofuro[3,2-c]pyridine synthesis and coordination reactions. ResearchGate. Available at: [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Glaser-Hay Coupling. SynArchive. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemical Society Reviews. Available at: [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Glaser coupling. Wikipedia. Available at: [Link]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 6-Bromofuro[3,2-b]pyridine-2-carbonitrile Reaction Products by HPLC
Welcome to the technical support guide for the HPLC purification of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (C₈H₃BrN₂O, MW: 223.03)[1][2]. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this and structurally similar heterocyclic compounds, providing in-depth, field-proven solutions.
Introduction: The Challenge of Purifying Furo[3,2-b]pyridines
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a halogenated, aromatic heterocyclic compound.[2] Its structure presents a unique set of challenges for purification via reverse-phase HPLC. The basic pyridine nitrogen (pKa ≈ 5.2-6) can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing).[3][4] Furthermore, crude reaction mixtures often contain closely eluting impurities, such as starting materials, isomers, or debrominated by-products, demanding a highly selective and robust purification method. This guide provides a systematic approach to developing and troubleshooting your HPLC purification process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column and mobile phase selection?
A1: For a moderately polar, aromatic compound like 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, a C18 column is the industry-standard starting point due to its hydrophobicity and wide applicability.[5][6] A typical mobile phase system would consist of Acetonitrile (ACN) and water. To address potential peak tailing from the basic pyridine moiety, it is crucial to add an acidic modifier to the mobile phase.[3] A concentration of 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both the water (Solvent A) and ACN (Solvent B) is recommended. TFA often provides sharper peaks for basic compounds but is non-volatile and can be difficult to remove during post-purification workup. Formic acid is a good, MS-compatible alternative.
Q2: My peak is tailing badly. What is the primary cause and how do I fix it?
A2: Severe peak tailing for this compound is most likely caused by secondary interactions between the basic pyridine nitrogen and acidic, ionized silanol groups on the surface of the silica-based column packing.[7][8] This interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail."
-
Primary Solution: Ensure your mobile phase is acidified (e.g., with 0.1% FA or TFA). The low pH neutralizes the silanol groups, minimizing these unwanted interactions.[7]
-
Alternative Solution: If acidification is insufficient, consider using a modern, end-capped column specifically designed for high-performance with basic compounds. These columns have fewer accessible silanol groups.[7]
Q3: How do I determine the optimal detection wavelength (λ)?
A3: The compound possesses an extended aromatic system, which makes it a strong UV absorber.[9] An ideal starting point for UV detection is 254 nm, a common wavelength for aromatic compounds.[9][10] For optimal sensitivity, it is best to determine the compound's UV absorbance maximum (λmax) by running a UV-Vis spectrum of a purified analytical sample or by using a photodiode array (PDA) detector during an initial scouting run.
Q4: I am not getting good separation between my product and a key impurity. What should I do?
A4: Improving resolution requires a systematic approach.
-
Optimize the Gradient: Make the gradient shallower around the elution time of your target compound. A slower increase in the organic solvent percentage will increase the interaction time with the stationary phase and improve separation.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Evaluate Column Chemistry: If optimizing the mobile phase doesn't work, consider a different stationary phase. A Phenyl-Hexyl column, for instance, offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds.[11]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems in a structured format.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic pyridine nitrogen is interacting with acidic silanol groups on the column.[7][8] 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[7][12] 3. Sample Solvent Effect: Dissolving the sample in a much stronger solvent than the initial mobile phase can cause peak distortion. | 1. Acidify Mobile Phase: Add 0.1% formic acid or TFA to both solvents A and B to protonate the pyridine and suppress silanol ionization. 2. Reduce Sample Load: Perform a loading study. Decrease the injection volume or dilute the sample and reinject.[7] A good preparative load is often determined when peak efficiency drops by about 10%.[13] 3. Match Sample Solvent: Dissolve the crude material in a solvent as weak as possible (e.g., DMSO, or mobile phase if soluble) to ensure proper focusing at the column head. |
| Low Resolution / Co-elution | 1. Inadequate Selectivity: The chosen mobile phase/stationary phase combination does not sufficiently differentiate the target from impurities. 2. Poor Column Efficiency: The column may be old, contaminated, or have developed a void.[7][14] | 1. Modify Gradient: Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). 2. Change Solvent: Switch from acetonitrile to methanol (or vice-versa). The change in solvent "S" parameter (solvatochromatic parameter) can significantly alter selectivity for aromatic compounds. 3. Test New Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl or Biphenyl) to introduce different retention mechanisms like π-π interactions.[11] 4. Flush & Test Column: Flush the column with a strong solvent (e.g., isopropanol).[14] Check its performance with a standard mixture to ensure it still has acceptable efficiency. |
| High Backpressure | 1. Column/Frit Blockage: Particulates from the sample or mobile phase have blocked the column inlet frit. 2. Precipitation: The sample is precipitating on the column upon contact with the mobile phase. | 1. Filter Sample: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection. 2. Install Guard Column: Use a guard column to protect the expensive preparative column from particulates and strongly retained impurities.[7][15] 3. Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong, filtered solvent. 4. Improve Sample Solubility: Ensure your sample is fully dissolved and consider dissolving it in the initial mobile phase if possible. |
| Low Product Recovery | 1. Irreversible Adsorption: The compound is strongly or irreversibly binding to the stationary phase. 2. On-Column Degradation: The compound is unstable under the acidic mobile phase conditions. 3. Poor Fraction Collection: The fraction collector timing is not optimized, leading to loss of product at the beginning or end of the peak. | 1. Stronger Elution: Add a stronger solvent like isopropanol to the mobile phase B or perform a high-organic flush at the end of the run. 2. Change Modifier: Switch from TFA to the less aggressive formic acid. If stability remains an issue, a buffered mobile phase (e.g., ammonium formate) at a higher pH (e.g., pH 4-5) might be necessary, but ensure your column is stable at this pH. 3. Optimize Collection: Use peak-based fraction collection (if available) triggered by UV signal threshold and slope. Perform an analytical check of all collected fractions to map the purity profile across the peak. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Generic Method Development for Purification
This protocol outlines a systematic approach to developing a preparative HPLC method.
1. Analytical Scouting (Small-Scale)
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL (of a ~1 mg/mL solution in DMSO).
- Detector: UV at 254 nm and 280 nm.
- Gradient: Start with a fast scouting gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 5 | | 12.0 | 5 |
2. Gradient Optimization
- Based on the scouting run, identify the elution time of your target peak.
- Create a new, shallower gradient focused around the elution percentage of your target. For example, if the peak eluted at 6 minutes (~60% B), a new gradient might be: | Time (min) | %B | | :--- | :--- | | 0.0 | 40 | | 15.0 | 70 | | 15.1 | 95 | | 17.0 | 95 |
3. Loading Study
- Using the optimized analytical method, incrementally increase the injection volume (e.g., 10 µL, 20 µL, 50 µL, 100 µL).
- Monitor the peak shape and retention time. Overloading is indicated when the peak begins to broaden significantly and the retention time shifts.[12][13]
4. Scale-Up to Preparative Column
- Use the same column chemistry and particle size if possible.
- Scale the flow rate and injection volume based on the column cross-sectional area.
- Formula for scaling flow rate: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
- Adjust the gradient time proportionally to the column volume.
Workflow Visualization
Below is a troubleshooting workflow for addressing poor peak resolution, a common challenge in purification.
Caption: Decision workflow for troubleshooting poor HPLC peak resolution.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Separation Science. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]
-
DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Phenomenex. Prep Chromatography Loading for Maximum Recoveries and Yields. [Link]
-
Waters Corporation. Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. [Link]
-
PubMed. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. [Link]
-
MZ-Analysentechnik. General tips for preparative HPLC Technical Note. [Link]
-
AKPA. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
CP Lab Safety. 6-Bromofuro[3, 2-b]pyridine-2-carbonitrile, 1 gram. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
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- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
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- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
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- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
improving yield in palladium-catalyzed amination of brominated pyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Amination of Brominated Pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently encountered challenges. As a Senior Application Scientist, my goal is to blend established theory with practical, field-proven insights to help you achieve higher yields and cleaner reactions.
Foundational Principles: The Challenge of Pyridines
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds. However, its application to heteroaryl halides like brominated pyridines presents unique challenges. The primary obstacle is the electron-deficient nature of the pyridine ring and the Lewis basicity of the ring nitrogen. This nitrogen can coordinate to the palladium catalyst, forming off-cycle, inactive complexes that hinder or halt the catalytic cycle.[1][2]
Successful amination of bromopyridines, therefore, hinges on carefully selecting reaction parameters—especially the ligand—to favor the desired catalytic pathway over catalyst inhibition. Bulky, electron-rich phosphine ligands are often essential as they create a sterically crowded environment around the palladium center, which discourages coordination by the pyridine nitrogen and facilitates the crucial reductive elimination step.[1]
The Catalytic Cycle: A Visual Overview
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is key to diagnosing issues in your experiment.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a bromopyridine so much slower than with a bromobenzene analog?
A1: The primary reason is catalyst inhibition. The lone pair of electrons on the pyridine's nitrogen atom can bind to the palladium metal center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively reducing the concentration of the active catalyst and slowing down the reaction.[1] To overcome this, ligands with significant steric bulk are required to shield the palladium and prevent this unproductive interaction.
Q2: What is the best "all-around" ligand for aminating bromopyridines?
A2: While there is no single "best" ligand for all substrates, the bulky biaryl phosphine ligands developed by the Buchwald group are an excellent starting point. Ligands like XPhos, SPhos, and RuPhos are frequently successful with electron-deficient heteroaryl halides because their steric bulk effectively prevents catalyst poisoning by the pyridine nitrogen.[1] For particularly challenging or sterically hindered couplings, screening a small panel of these ligands is a prudent strategy.[1]
Q3: Can I run this reaction open to the air?
A3: It is strongly discouraged. While some modern palladium precatalysts and ligands show remarkable stability, the active Pd(0) species is susceptible to oxidation. Furthermore, phosphine ligands can be oxidized to phosphine oxides in the presence of air, which deactivates the catalyst.[3] For reproducible and high-yielding results, reactions should always be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[4]
Q4: My starting materials are not fully soluble. Is this a problem?
A4: Yes, insolubility is a common and often underestimated cause of poor reaction outcomes.[5] If the starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction becomes heterogeneous, leading to slow reaction rates and incomplete conversion. If you observe poor solubility, consider switching to a different solvent (e.g., from toluene to dioxane or THF) or using a co-solvent system. Ensure vigorous stirring to maximize contact between reagents.[3]
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured to help you diagnose and solve specific experimental issues.
Caption: A decision-making workflow for troubleshooting amination reactions.
Issue 1: Low to No Conversion of Starting Material
This is the most common problem, often pointing to an issue with the catalytic system.
-
Potential Cause A: Catalyst Poisoning/Deactivation
-
Diagnosis: The pyridine nitrogen is the most likely culprit, directly inhibiting the palladium.[1] Other sources of poisoning include impurities in reagents (e.g., sulfur compounds) or residual oxygen in the reaction vessel.[3]
-
Solution:
-
Switch to a Bulkier Ligand: If you are using a less bulky ligand (e.g., P(o-tolyl)3) or a bidentate ligand with a smaller bite angle, switch to a modern biaryl phosphine ligand like XPhos, RuPhos, or tBuBrettPhos.[6][7] These are specifically designed to create a protective, sterically hindered pocket around the palladium.
-
Ensure Rigorous Inert Conditions: Re-evaluate your procedure for degassing the solvent and ensuring an oxygen-free headspace. Use a robust Schlenk line or a glovebox.[4]
-
Purify Reagents: If commercially sourced reagents are old or of questionable purity, consider purifying them. Bromopyridines can be recrystallized, and amines can be distilled.
-
-
-
Potential Cause B: Inappropriate Base or Solvent
-
Diagnosis: The base may be too weak to deprotonate the amine-palladium complex, a key step for catalyst turnover. Alternatively, the base or substrates may not be soluble in the chosen solvent.[5] Strong bases like sodium tert-butoxide (NaOtBu) are generally required.[8]
-
Solution:
-
Base Selection: Ensure you are using a sufficiently strong base. NaOtBu is a common first choice. If your substrate has base-sensitive functional groups (like esters), a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, but this often requires higher temperatures or catalyst loadings.[7][9]
-
Solvent Screening: Toluene and dioxane are excellent first choices. If solubility is an issue, THF can be an alternative, though its lower boiling point may require sealed-tube conditions to reach effective temperatures.[5][10]
-
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected products in your TLC or LC-MS points to specific undesired reaction pathways.
-
Potential Cause A: Hydrodehalogenation (Bromine is replaced by Hydrogen)
-
Diagnosis: This side reaction occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to give the dehalogenated pyridine. This can be promoted by β-hydride elimination from certain amine substrates or by trace amounts of water.[9][11]
-
Solution:
-
Use a Chelating Ligand: For primary alkylamines, which are prone to β-hydride elimination, switching to a chelating (bidentate) phosphine ligand like (±)-BINAP can minimize this side reaction.[11][12]
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents to minimize the formation of palladium-hydroxo species that can lead to hydride formation.
-
-
-
Potential Cause B: Homocoupling (Formation of Bipyridyls)
-
Diagnosis: The oxidative addition intermediate (Pyridyl-Pd-Br) can react with another molecule of itself, leading to the formation of a bipyridyl dimer. This is more common when the subsequent steps (amine coordination or reductive elimination) are slow.
-
Solution:
-
Increase Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2.2:1 for monodentate ligands) can help ensure the palladium center remains coordinated and favors the desired catalytic cycle.
-
Optimize Temperature: Sometimes lowering the reaction temperature can disfavor the higher-energy homocoupling pathway relative to the desired amination.
-
-
Data-Driven Parameter Selection
Table 1: Ligand Selection Guide for Bromopyridine Amination
| Ligand Class | Example Ligands | Recommended For | Key Advantages & Considerations |
| Bulky Monodentate Biarylphosphines | XPhos, RuPhos, SPhos, tBuBrettPhos | General purpose, especially for challenging substrates, secondary amines, and N-heterocycles. | Excellent at preventing catalyst inhibition by the pyridine nitrogen. Often the best first choice for screening.[1][6][7] |
| Chelating Bidentate Phosphines | (±)-BINAP, DPEphos | Primary alkylamines, optically active amines. | Can suppress side reactions like β-hydride elimination and preserve enantiopurity.[12][13] May be less effective for very hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Alternative for electron-rich amines and when phosphines fail. | Offer a different electronic and steric profile. Can be effective under aerobic conditions in some cases.[14] |
Table 2: Base and Solvent Compatibility
| Base | pKaH | Common Solvents | Advantages | Disadvantages |
| NaOtBu | ~19 | Toluene, Dioxane, THF | High reactivity, promotes fast reaction rates.[7] | Incompatible with base-sensitive groups (esters, ketones). Can be difficult to stir on a large scale.[7] |
| LHMDS | ~26 | THF, Toluene | Very strong base, useful for low-temperature aminations and substrates with protic functional groups.[7] | Solid is air-sensitive; solutions are easier to handle.[7] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Excellent functional group tolerance. Good for coupling with anilines.[9] | Often requires higher catalyst loadings and longer reaction times.[7] |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Good functional group tolerance.[7] | Expensive. Can be difficult to stir due to its density.[7] |
Validated Experimental Protocol
This general protocol is a robust starting point for the amination of a generic bromopyridine with a secondary amine using a biaryl phosphine ligand.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1-2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equiv)
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, to make a ~0.1-0.5 M solution)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if not using a precatalyst containing it), and base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4][10]
-
Reagent Addition: Under a positive pressure of inert gas, add the bromopyridine and the amine. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids in Step 1.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
This guide provides a framework for systematically approaching and optimizing the palladium-catalyzed amination of brominated pyridines. By understanding the underlying principles and common failure modes, you can effectively troubleshoot your experiments and achieve your synthetic goals.
References
- BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem Technical Support.
- Various Authors. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate.
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Li, J. J., Wang, Z., & Mitchell, L. H. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Figshare.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
- Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit.
- Various Authors. (Diagram). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate.
- Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Various Authors. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
- Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Various Authors. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Various Authors. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Wolfe, J. P., & Buchwald, S. L. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem Technical Support.
- LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. BenchChem Technical Support.
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tricyclic Pyrido[2',3':4,5]furo[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of tricyclic pyrido[2',3':4,5]furo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of these complex heterocyclic scaffolds. As a Senior Application Scientist, I have compiled this resource based on established literature and practical experience to help you navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction to the Challenges
The synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidines is a multi-step process that involves the sequential construction of the pyridine, furan, and pyrimidine rings. Each of these steps presents its own set of challenges, from controlling regioselectivity in the initial pyridine formation to ensuring efficient cyclization for the subsequent furan and pyrimidine rings. The highly functionalized and electron-deficient nature of some intermediates can lead to side reactions, low yields, and purification difficulties. This guide will address these potential pitfalls in a question-and-answer format, providing practical solutions and theoretical explanations.
Troubleshooting Guide & FAQs
Part 1: Synthesis of the 2-Amino-3-cyanopyridine Core
The journey to the tricyclic system typically begins with the synthesis of a substituted 2-amino-3-cyanopyridine. This precursor is crucial as it sets the stage for the subsequent annulation of the furan and pyrimidine rings.
Question 1: My one-pot synthesis of 2-amino-3-cyanopyridine from an aldehyde, a ketone, malononitrile, and ammonium acetate is giving a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer: This is a common issue in multi-component reactions (MCRs) for pyridine synthesis.[1][2] The complexity of the reaction mixture often arises from competing side reactions and the instability of intermediates.
-
Causality: The reaction proceeds through a series of condensations and cyclizations. Inefficient removal of water can hinder the reaction equilibrium. Furthermore, the use of conventional heating can sometimes lead to the decomposition of reactants and products, especially with longer reaction times.[2]
-
Troubleshooting Steps:
-
Catalyst Choice: While various catalysts can be used, consider employing a mild and recyclable heterogeneous catalyst. For instance, nanostructured diphosphates have been shown to be effective under solvent-free conditions, which can simplify workup and improve yields.[1]
-
Solvent-Free Conditions: Heating the neat reaction mixture can often drive the reaction to completion more efficiently and reduces the environmental impact.[1][2]
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[2]
-
Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of ammonium acetate can help to push the equilibrium towards the desired product.
-
Question 2: I am observing the formation of a significant amount of a dimeric byproduct during the synthesis of my 2-amino-3-cyanopyridine. How can I suppress this side reaction?
Answer: Dimerization can occur through various pathways, including the self-condensation of intermediates. The Thorpe-Ziegler reaction, which is a base-catalyzed self-condensation of nitriles, is a potential competing pathway.[3][4]
-
Causality: The formation of a carbanion alpha to a nitrile group can lead to nucleophilic attack on another nitrile molecule. This is more likely to occur under strongly basic conditions or at elevated temperatures.
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the dimerization pathway, which may have a higher activation energy.
-
Base Selection: If a base is used, opt for a weaker or hindered base to minimize the formation of the reactive carbanion.
-
Gradual Addition: The slow, portion-wise addition of one of the reactants can help to maintain a low concentration of the reactive intermediate, thus favoring the desired intramolecular cyclization over intermolecular dimerization.
-
Part 2: Annulation of the Furan Ring
The next critical phase is the construction of the furan ring, which is typically achieved by reacting the 2-amino-3-cyanopyridine with a suitable C2 synthon.
Question 3: I am attempting to synthesize the furo[2,3-b]pyridine intermediate by reacting my 2-amino-3-cyanopyridine with an α-haloketone, but the reaction is sluggish and gives a poor yield. What are the key parameters to consider?
Answer: The formation of the furo[2,3-b]pyridine ring via this route is sensitive to reaction conditions, particularly the choice of base and solvent.
-
Causality: The reaction proceeds through an initial N-alkylation of the amino group, followed by an intramolecular cyclization of the nitrile group onto the carbonyl carbon. The choice of base is critical to facilitate the cyclization without promoting side reactions.
-
Troubleshooting Steps:
-
Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate or DBU is often a good choice. Stronger bases like sodium hydride may lead to deprotonation at other sites and side reactions.
-
Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. It is advisable to monitor the reaction by TLC to find the optimal temperature.
-
Alternative Reagents: If the α-haloketone is not effective, consider using a more reactive electrophile, such as an α-tosyloxyketone.
-
Question 4: My furo[2,3-b]pyridine product is difficult to purify. It seems to be very polar and streaks on my silica gel column. What purification strategies can I employ?
Answer: The purification of polar, nitrogen-containing heterocycles is a common challenge.[5][6]
-
Causality: The presence of multiple heteroatoms and a planar aromatic system can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.
-
Troubleshooting Steps:
-
Column Chromatography Additives: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of aqueous ammonia, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[6]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel. Reversed-phase chromatography (C18) can also be an effective alternative for polar compounds.[6]
-
Crystallization: If the compound is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems to find one in which your compound is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: If your compound has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid. The protonated compound will move to the aqueous layer. Then, basify the aqueous layer and extract your purified compound back into an organic solvent.[5]
-
Part 3: Formation of the Pyrimidine Ring
The final step in the synthesis is the annulation of the pyrimidine ring onto the furo[2,3-b]pyridine core.
Question 5: I am trying to form the pyrimidine ring by reacting my 3-aminofuro[2,3-b]pyridine-2-carboxamide with formamide, but the reaction is not proceeding to completion, even at high temperatures. What could be the issue?
Answer: The cyclization to form the pyrimidine ring can be a challenging step, often requiring harsh conditions. The low reactivity of the carboxamide and the potential for side reactions are key hurdles.
-
Causality: The reaction involves the condensation of the amino group and the carboxamide with formamide, which serves as a source of one carbon atom for the pyrimidine ring. This reaction typically requires high temperatures to overcome the activation energy barrier. Incomplete conversion may be due to insufficient temperature or reaction time.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure that you are using a sufficiently high temperature, often in the range of 150-180 °C. The reaction should be monitored by TLC to determine the optimal reaction time.
-
Alternative Reagents: If formamide is not effective, consider using other reagents to introduce the C1 unit. For example, reacting the 3-aminofuro[2,3-b]pyridine-2-carboxamide with triethyl orthoformate in the presence of a catalytic amount of acid can be a milder alternative.
-
Activation of the Carboxamide: The carboxamide group can be activated to facilitate cyclization. For example, conversion of the carboxamide to a more reactive intermediate, such as an imidoyl chloride, prior to cyclization may be beneficial.
-
Experimental Protocols
Protocol 1: Synthesis of a Furo[2,3-b]pyridine-2-carboxamide Intermediate
This protocol provides a general procedure for the synthesis of a key intermediate, a 3-aminofuro[2,3-b]pyridine-2-carboxamide, from a 2-amino-3-cyanopyridine.
-
Reaction Setup: To a solution of the 2-amino-3-cyanopyridine derivative (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reagent: Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product that precipitates is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-cyanopyridine | Ethyl 2-chloroacetoacetate | K₂CO₃ | DMF | 80 | 6 | 75 |
| 2 | 2-Amino-3-cyanopyridine | Ethyl 2-chloroacetoacetate | NaH | THF | rt | 12 | 45 |
| 3 | 2-Amino-3-cyanopyridine | Ethyl 2-bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 8 | 68 |
Table 1: Comparison of reaction conditions for the synthesis of a furo[2,3-b]pyridine intermediate.
Visualizations
General Synthetic Pathway
Caption: A simplified workflow for the synthesis of the target tricyclic system.
Troubleshooting Decision Tree for Low Yield in Pyridine Synthesis
Caption: A decision tree for troubleshooting low yields in the initial pyridine synthesis.
References
-
Al-Ostoot, F. H., et al. (2021). Synthesis of a New Copper Complex Supported on Magnetic Nanoparticles Fe3O4@THAM@PCH and Its Performance in the Synthesis of 2‐Amino‐3‐Cyano Pyridines and Pyrano[2,3‐d] Pyrimidines. Appl Organometal Chem, 35(9), e6335. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11085-11101. [Link]
-
Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Hassine, A. B., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts, 12(10), 1123. [Link]
-
IntechOpen. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
Dotsenko, V. V., et al. (2016). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ChemInform, 47(21). [Link]
-
El-Gamal, M. I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896-912. [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]
-
Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 689-701. [Link]
-
Daress, T., et al. (2021). Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases. Journal of Medicinal Chemistry, 64(15), 11216-11236. [Link]
-
Ismaili, L., et al. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry, 81(23), 11735-11746. [Link]
-
Nishida, A., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102. [Link]
-
Dudley, G. B., et al. (2013). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 11(41), 7215-7222. [Link]
-
Wikipedia. Thorpe-Ziegler reaction. [Link]
-
Asif, M. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 1-26. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
IJPSR. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]
-
ResearchGate. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Furopyridine Intermediates
Introduction
Furopyridines, heterocyclic scaffolds integrating a π-electron deficient pyridine ring with a π-electron rich furan ring, are privileged structures in modern medicinal chemistry.[1][2] Their unique electronic properties and conformational features have led to their incorporation into a multitude of clinical candidates and approved drugs targeting a wide range of diseases.[3] However, the very fusion of these two distinct heterocyclic systems introduces inherent stability challenges that can confound process development, compromise sample integrity, and lead to erroneous structure-activity relationship (SAR) data.[4] An unstable intermediate can result in low reaction yields, formation of difficult-to-remove impurities, and ultimately, project delays.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability issues of furopyridine intermediates. Structured in a practical question-and-answer format, this document moves from foundational stability concerns to specific, actionable troubleshooting protocols, grounded in mechanistic principles and supported by authoritative literature.
Section 1: Frequently Asked Questions (FAQs) on Furopyridine Stability
This section addresses the most common questions regarding the inherent stability of the furopyridine core.
Q1: What are the primary degradation pathways for furopyridine intermediates?
A1: The stability of a furopyridine is dictated by the interplay between the electron-withdrawing pyridine ring and the electron-donating furan ring. The most common degradation mechanisms are hydrolysis, oxidation, and photolysis.[6]
-
Hydrolytic Degradation (Acid/Base Sensitivity): The furan portion of the scaffold is particularly susceptible to acid-catalyzed ring opening.[1] Protonation of the pyridine nitrogen enhances the electrophilicity of the fused ring system, making the furan ring vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction medium. This can lead to the formation of ring-opened aldehydes or ketones, which can subsequently polymerize or undergo further reactions. Strong acidic conditions are generally avoided in synthetic routes involving furopyridines for this reason.[1]
-
Oxidative Degradation: Furopyridine intermediates can be sensitive to atmospheric oxygen, especially in the presence of light or metal catalysts.[7] The electron-rich furan ring is prone to oxidation, which can lead to the formation of hydroxylated derivatives, endoperoxides, or complete cleavage of the furan ring.[8] The pyridine ring itself can be oxidized to the corresponding N-oxide, which may alter the reactivity and biological profile of the molecule.[7]
-
Photodegradation: Many heterocyclic aromatic compounds are photolabile, and furopyridines are no exception.[9] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, such as isomerization, dimerization, or photo-oxidation.[6][10] Furosemide, a well-known drug containing a furan ring, is noted to be highly photolabile.[9]
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RO [label="Ring-Opened Products\n(Aldehydes, Ketones)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OX [label="Oxidized Products\n(Hydroxypyridines, N-Oxides)", fillcolor="#FBBC05", fontcolor="#202124"]; PHOTO [label="Photodegradation Products\n(Isomers, Dimers)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge definitions FP -> Acid [color="#5F6368"]; Acid -> RO [label="Hydrolysis", color="#EA4335"];
FP -> Oxidation [color="#5F6368"]; Oxidation -> OX [label="Oxidation", color="#FBBC05"];
Q2: How do substituents on the furopyridine ring affect its stability?
A2: Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the furopyridine core.
-
Electron-Donating Groups (EDGs) such as amines (-NH2), ethers (-OR), or alkyl groups on the furan ring increase its electron density. While this can be desirable for certain synthetic transformations, it also enhances the ring's susceptibility to oxidation and acid-catalyzed degradation.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO2), cyano (-CN), or ester (-COOR) groups on either ring can stabilize the molecule. By reducing the electron density of the heterocyclic system, EWGs make the furan ring less prone to electrophilic attack and oxidation. For instance, replacing a metabolically labile group with a bioisostere or blocking a site of metabolism with fluorine can improve stability.[11]
-
Steric Hindrance: Bulky substituents positioned near reactive sites can provide steric shielding, physically blocking the approach of reagents or solvents that might initiate degradation.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a scenario-based approach to resolving common stability-related problems encountered during synthesis and workup.
Issue 1: My furopyridine intermediate decomposes during aqueous workup, especially after using acid to neutralize a basic reaction mixture.
-
Causality: This is a classic symptom of acid-catalyzed hydrolysis.[12] Even transient exposure to low pH can be sufficient to initiate the ring-opening of the furan moiety, particularly if the intermediate is heated or contains activating EDGs.
-
Troubleshooting Strategy:
-
Avoid Strong Acids: Whenever possible, avoid using strong mineral acids (e.g., HCl, H2SO4) for neutralization.
-
Use a Buffered System: Neutralize the reaction mixture by pouring it into a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO3) or a phosphate buffer (pH ~7-8). This prevents the formation of localized "hotspots" of low pH.
-
Temperature Control: Perform all aqueous workups at low temperatures (0-5 °C) to decrease the rate of potential hydrolytic degradation.
-
Minimize Contact Time: Extract the product into an organic solvent as quickly as possible after neutralization to minimize its contact time with the aqueous phase.
-
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Issue 2: During purification by silica gel chromatography, I'm observing significant product loss or the appearance of new, more polar spots on my TLC plate.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds directly on the column.[13] The large surface area and prolonged contact time during chromatography exacerbate this issue.
-
Troubleshooting Strategy:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent system and adding 1-2% (v/v) of a base like triethylamine (Et3N) or ammonium hydroxide. The slurry is then packed into the column.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or treated silica (e.g., C18 for reverse-phase chromatography if the compound's polarity allows).
-
Minimize Purification Time: Use flash chromatography techniques to reduce the residence time of the compound on the column. Avoid letting columns "sit" for extended periods with the product loaded.
-
Alternative Purification: If the compound is sufficiently non-polar and thermally stable, distillation or recrystallization may be viable, decomposition-free alternatives to chromatography.[13]
-
Issue 3: My isolated furopyridine intermediate changes color (e.g., darkens) and shows signs of impurity formation upon storage.
-
Causality: This is indicative of oxidative and/or photolytic degradation. Exposure to atmospheric oxygen and ambient light can initiate slow decomposition over time.[7]
-
Troubleshooting Strategy:
-
Inert Atmosphere Storage: Store sensitive intermediates under an inert atmosphere (Nitrogen or Argon). This can be achieved by flushing the storage vial with the inert gas before sealing.
-
Light Protection: Use amber-colored vials or wrap standard vials in aluminum foil to protect the compound from light.[14]
-
Temperature Control: Store the compound at low temperatures (e.g., in a refrigerator at 2-8°C or a freezer at -20°C) to slow the rate of any degradation reactions.[15]
-
Solvent Choice: If storing in solution, use a degassed, high-purity aprotic solvent. Protic solvents or those containing peroxide impurities can accelerate decomposition.
-
| Parameter | Problem | Recommended Action | Rationale |
| pH | Decomposition in acidic or strongly basic media. | Maintain pH between 6-8 during workup and storage. | Prevents acid/base-catalyzed hydrolysis and ring-opening.[10] |
| Atmosphere | Compound darkens or degrades on standing. | Store under an inert atmosphere (N2 or Ar).[5] | Minimizes contact with atmospheric oxygen, preventing oxidation.[16][17] |
| Light | Degradation observed in samples left on the benchtop. | Store in amber vials or protect from light.[18] | Prevents photolytic reactions like isomerization or photo-oxidation.[9] |
| Temperature | Instability observed at room temperature. | Store at reduced temperatures (2-8°C or -20°C). | Reduces the kinetic rate of all potential degradation pathways.[19] |
Table 1: Summary of Key Stability Parameters and Recommended Handling Conditions
Section 3: Protocols for Stabilization and Analysis
This section provides validated, step-by-step methods for handling sensitive intermediates and analyzing their stability.
Protocol 3.1: Inert Atmosphere Handling for Oxygen-Sensitive Furopyridines
This protocol describes the standard Schlenk line technique for manipulating air-sensitive solids.
Objective: To handle and store an oxygen-sensitive furopyridine intermediate without significant oxidative degradation.
Materials:
-
Schlenk flask or vial with a sidearm
-
Rubber septa
-
Nitrogen or Argon gas source connected to a bubbler
-
Vacuum pump
-
Spatula, weighing paper
-
Dry, degassed solvent (if making a solution)
Procedure:
-
System Preparation: Attach the clean, dry Schlenk flask to the Schlenk line.
-
Purging the Vessel: Evacuate the flask under high vacuum for 2-3 minutes to remove air.
-
Inert Gas Backfill: Backfill the flask with the inert gas (N2 or Ar). The positive pressure should be observable via the oil bubbler.
-
Cycle Repetition: Repeat the evacuate/backfill cycle 3-5 times to ensure the vessel is completely free of atmospheric oxygen and moisture.[16]
-
Transferring the Solid: While maintaining a positive flow of inert gas out of the flask's neck, quickly remove the septum and add the furopyridine solid.
-
Sealing: Immediately re-seal the flask with the septum.
-
Final Purge: Perform one final evacuate/backfill cycle to remove any air introduced during the transfer.
-
Storage: The sealed flask, now under a static positive pressure of inert gas, can be stored under the appropriate light and temperature conditions.
Protocol 3.2: HPLC-UV/MS Method for Monitoring Degradation
This protocol provides a general method for quantitatively assessing the stability of a furopyridine intermediate over time.
Objective: To separate the parent furopyridine from its potential degradation products and monitor its purity.
Instrumentation & Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV detector and a Mass Spectrometer (MS).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of A, and ramp to a high percentage of B over 15-20 minutes to elute compounds of varying polarity. A typical gradient might be 5% B to 95% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV (scan 210-400 nm, monitor at λmax of the parent compound) and MS (positive ion electrospray ionization, scan appropriate mass range).
Procedure:
-
Sample Preparation (Time Zero): Prepare a stock solution of the furopyridine intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile). This is the T=0 sample.
-
Forced Degradation: Subject aliquots of the stock solution to stress conditions (e.g., add HCl, H2O2, expose to UV light, or heat).[20][21]
-
Analysis: Dilute the T=0 and stressed samples to an appropriate concentration (e.g., 10 µg/mL) and inject them into the HPLC system.
-
Data Interpretation:
-
Identify the peak for the parent compound based on its retention time and mass-to-charge ratio (m/z).
-
Look for the appearance of new peaks in the stressed samples. These represent degradation products.[22]
-
Use the DAD to check for peak purity and the MS to obtain molecular weights of the new impurities, which can help elucidate their structures.[20]
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the total area of all peaks in the chromatogram.
-
References
-
Title: Photostability studies on the furosemide-triamterene drug association Source: PubMed URL: [Link]
-
Title: Analytical techniques used to study the degradation of proteins and peptides: chemical instability Source: PubMed URL: [Link]
-
Title: What are the product of degradation from Pyridine? Source: ResearchGate URL: [Link]
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Influence of Acid on Ring-Opening, Fluorescence, Aggregation, Electrochemical Oxidation, and C–C Bond Coupling of Spiropyran Derivatives Source: ResearchGate URL: [Link]
-
Title: FUROPYRIDINES. SYNTHESIS AND PROPERTIES Source: Semantic Scholar URL: [Link]
-
Title: Imidazonaphthyridine systems (part 2): Functionalization of the phenyl ring linked to the pyridine pharmacophore and its replacement by a pyridinone ring produces intriguing differences in cytocidal activity Source: PubMed URL: [Link]
-
Title: Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069) Source: Canada.ca URL: [Link]
-
Title: Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analytical methodologies for discovering and profiling degradation-related impurities Source: ResearchGate URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structures of furopyridines derivatives with important biological... Source: ResearchGate URL: [Link]
-
Title: Significance of Stability Studies on Degradation Product Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL: [Link]
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh URL: [Link]
-
Title: Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 Source: MDPI URL: [Link]
-
Title: RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER Source: Caron Scientific URL: [Link]
-
Title: Stability Challenges in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method Source: PubMed URL: [Link]
-
Title: 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS Source: Science topic URL: [Link]
-
Title: Microbial Degradation of Pyridine and Its Derivatives Source: ResearchGate URL: [Link]
-
Title: Tips on How to Handle Temperature-Controlled Goods to Maintain Product Integrity Source: IATA URL: [Link]
-
Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]
-
Title: Degradation Profiling of Pharmaceuticals: A Review Source: IJNRD URL: [Link]
-
Title: Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine Source: MDPI URL: [Link]
-
Title: Stability challenges in drug discovery Source: PubMed URL: [Link]
-
Title: GUIDELINES FOR GOOD COLD CHAIN MANAGEMENT PRACTICES FOR TIME & TEMPERATURE-SENSITIVE DRUG PRODUCTS Source: Drug Regulatory Authority of Pakistan URL: [Link]
-
Title: 2021 Heterocyclic Chemistry - Lecture 17 Source: YouTube URL: [Link]
-
Title: Analytical Techniques for Furosemide Determination Source: ResearchGate URL: [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Furopyridine Functionalization
Welcome to the technical support center for navigating the complexities of furopyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we will move beyond simple protocols and delve into the underlying principles that govern regioselectivity, providing you with the insights needed to troubleshoot and optimize your synthetic strategies.
The furopyridine core, an isostere of quinoline and isoquinoline, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] However, the fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique and often challenging electronic landscape. This duality dictates the preferred sites of reaction, and a failure to understand these nuances can lead to low yields, inseparable product mixtures, and significant delays in research timelines. This resource is structured to address the specific, practical questions that arise during the functionalization of furopyridines.
Frequently Asked Questions (FAQs)
FAQ 1: What are the general principles governing regioselectivity in furopyridine functionalization?
The regioselectivity of reactions on the furopyridine core is a direct consequence of the electronic properties of the fused ring system. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions alpha and gamma to the nitrogen atom.[4][5][6] Conversely, the furan ring is electron-rich and more susceptible to electrophilic attack.[7]
The interplay between these two systems means that the reaction conditions and the nature of the attacking species are critical in determining the site of functionalization.
FAQ 2: I am attempting an electrophilic aromatic substitution (EAS) on a furopyridine. Why am I getting a mixture of isomers, or no reaction at all?
This is a common challenge. The pyridine nitrogen strongly deactivates the entire ring system towards electrophiles.[5][6][8] Direct electrophilic substitution on an unsubstituted furopyridine often requires harsh conditions and can lead to low yields and poor regioselectivity. The furan ring is generally the more reactive site for electrophilic attack.
Troubleshooting Electrophilic Aromatic Substitution:
| Problem | Probable Cause | Recommended Solution |
| Low or no reactivity | The pyridine nitrogen is deactivating the ring system too strongly. | Consider conversion to the corresponding pyridine N-oxide. This activates the C2 and C6 positions towards electrophilic attack.[9] |
| Poor regioselectivity | Competing reactivity between the furan and pyridine rings, or multiple activated sites on the pyridine ring. | 1. Utilize a directing group: A substituent on either ring can steer the incoming electrophile. 2. Modify reaction conditions: Temperature, solvent, and the nature of the electrophile can all influence the regiochemical outcome. |
| Mixture of C2 and C4 isomers | Both positions are electronically activated for certain types of electrophilic attack. | For radical-based electrophilic substitutions (e.g., Minisci reaction), the regioselectivity can sometimes be tuned by adjusting the solvent and pH.[10] |
FAQ 3: How can I achieve selective functionalization at a specific position on the pyridine ring?
Achieving high regioselectivity often requires moving beyond classical EAS and employing more modern synthetic techniques.
Strategies for Site-Selective Functionalization:
-
Directed Ortho-Metalation (DoM): This is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG).[11][12] By installing a suitable DMG (e.g., an amide or carbamate) on the furopyridine, you can achieve highly regioselective lithiation, followed by quenching with an electrophile.[13][14]
-
Transition Metal-Catalyzed C-H Functionalization: This rapidly evolving field offers numerous methods for the direct and selective functionalization of C-H bonds.[15][16][17] Palladium-catalyzed C-H arylation, for example, has been successfully applied to furopyridines.[15]
-
Halogen-Metal Exchange: If you can selectively introduce a halogen atom at the desired position, subsequent halogen-metal exchange (e.g., with n-butyllithium) followed by reaction with an electrophile provides a reliable route to functionalization.
FAQ 4: My nucleophilic aromatic substitution (SNA_r_) is not proceeding as expected. What factors should I consider?
Nucleophilic aromatic substitution is generally favored at the positions alpha (C2, C6) and gamma (C4) to the pyridine nitrogen, as these positions can best stabilize the negative charge of the Meisenheimer intermediate.[4][18]
Troubleshooting Nucleophilic Aromatic Substitution:
| Problem | Probable Cause | Recommended Solution |
| No reaction | 1. The leaving group is not sufficiently activated. 2. The nucleophile is not strong enough. | 1. Ensure the leaving group is at an activated position (C2, C4, or C6). 2. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, polar aprotic solvent). 3. Activation of the pyridine ring by N-alkylation to form a pyridinium salt can dramatically increase reactivity towards nucleophiles.[4] |
| Incorrect regioselectivity | The substrate has multiple potential leaving groups or activated positions. | The regioselectivity of SNAr can often be predicted based on the electronic properties of the ring and any existing substituents. Computational studies can also be valuable in predicting the most likely site of attack. |
FAQ 5: I need to perform a cross-coupling reaction on a halofuropyridine. How can I control the regioselectivity if I have multiple halogens?
In polyhalogenated furopyridines, the site of cross-coupling is determined by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the metal catalyst (commonly palladium).[19][20]
General Reactivity Trends for Halogens in Cross-Coupling:
C-I > C-Br > C-Cl >> C-F
Troubleshooting Regioselectivity in Cross-Coupling Reactions:
-
Differential Reactivity: If your substrate contains different halogens (e.g., a bromo and a chloro substituent), you can often achieve selective coupling at the more reactive C-Br bond under standard Suzuki, Stille, or Sonogashira conditions.[21] The C-Cl bond can then be coupled under more forcing conditions or with a more active catalyst system.
-
Electronic Effects: The electronic environment of the C-X bond also plays a crucial role. Oxidative addition is generally favored at more electron-deficient positions.[19]
-
Ligand and Catalyst Choice: The choice of phosphine ligand and palladium precursor can significantly influence the regioselectivity of the cross-coupling reaction. Experimenting with different catalyst systems may be necessary to achieve the desired outcome.
Experimental Protocols
Protocol 1: C7 Arylation of 2,3-Disubstituted Furo[3,2-b]pyridine via Palladium-Catalyzed C-H Functionalization
This protocol is adapted from the work of Bertounesque et al. and provides a method for the selective functionalization of the C7 position.[15]
Materials:
-
2,3-disubstituted furo[3,2-b]pyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
P(t-Bu)₂Me·HBF₄
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Mesitylene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the 2,3-disubstituted furo[3,2-b]pyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (4 mol%), P(t-Bu)₂Me·HBF₄ (12 mol%), K₂CO₃ (2.0 equiv), and PivOH (60 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous mesitylene via syringe.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directed Ortho-Metalation (DoM) of a Furopyridine Carboxamide
This generalized protocol illustrates the DoM approach for regioselective functionalization.
Materials:
-
N,N-dialkyl furopyridine carboxamide
-
sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, an aldehyde, etc.)
Procedure:
-
Dissolve the N,N-dialkyl furopyridine carboxamide (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF in an oven-dried, flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium base (1.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation.
-
Add the desired electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: Decision workflow for furopyridine functionalization.
This guide provides a starting point for addressing the challenges of regioselective furopyridine functionalization. Successful synthesis in this area requires a combination of understanding fundamental principles and a willingness to explore and optimize modern synthetic methods.
References
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]
-
Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. Journal of Organic Chemistry. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. [Link]
-
Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. Semantic Scholar. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health. [Link]
-
Nucleophilic substitution of pyridines. Chemistry Online. [Link]
-
Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. [Link]
-
Electrophilic & Nucleophilic Substitution in Heterocycles. Studylib. [Link]
-
Furopyridines. XXVIII. Reactions of 3‐bromo derivatives of furo[2,3‐b]‐, ‐[3,2‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine and their N‐oxides. Semantic Scholar. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health. [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. [Link]
-
Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
-
Haloselectivity of Heterocycles. Baran Lab. [Link]
-
Directed ortho metalation. Andrew G Myers Research Group. [Link]
- C-H Functionaliz
-
Regioselectivity in this heterocycle synthesis. Reddit. [Link]
-
Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]
-
Reactive Intermediates Formed During the Peroxidative Oxidation of Anisidine Isomers. Chemical Research in Toxicology. [Link]
-
Heterocyclic Amines. Chemistry LibreTexts. [Link]
-
What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube. [Link]
-
Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines. PubMed. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
-
Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. Reddit. [Link]
-
Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
-
Nucleophilic addition reactions to pyridines. Química Organica.org. [Link]
-
Electrophilic substitution on pyridine. Química Organica.org. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Bentham Science. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. TCU Digital Repository. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
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- 21. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
Technical Support Center: Workup and Purification Strategies for Polar Furopyridine Compounds
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the purification of polar furopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the workup and purification of these valuable heterocyclic scaffolds. The inherent polarity and basicity of the furopyridine core present unique obstacles that standard protocols may not adequately address. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve your desired purity.
Section 1: Troubleshooting Liquid-Liquid Extractions (Workup)
The initial workup is a critical step where significant product loss can occur if not optimized for polar, basic compounds.
FAQ 1.1: My polar furopyridine has high water solubility. How can I prevent losing it to the aqueous layer during extraction?
This is a primary challenge with polar heterocyclic compounds. The pyridine nitrogen can become protonated in acidic conditions, dramatically increasing aqueous solubility.
Root Cause Analysis: The basic nitrogen atom of the pyridine ring (pKa typically 5-6) is easily protonated by acidic residues from the reaction (e.g., trifluoroacetic acid, HCl) or during an acidic wash, forming a highly water-soluble salt.[1]
Strategies & Solutions:
-
Acid-Base Extraction (Back-Extraction): This is the most robust method for separating basic compounds from neutral or acidic impurities.
-
Step 1 (Acid Wash): Extract the reaction mixture with a dilute aqueous acid (e.g., 1M HCl). Your protonated furopyridine will move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Step 2 (Basification & Re-extraction): Separate the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic. This deprotonates your compound, reducing its water solubility.
-
Step 3 (Final Extraction): Extract the now-neutral furopyridine back into an organic solvent (e.g., dichloromethane, ethyl acetate).[2]
-
-
"Salting Out": If your compound is only moderately polar, you can decrease its solubility in the aqueous phase by adding a saturated solution of sodium chloride (brine).[3][4] This increases the polarity of the aqueous layer, pushing the less polar organic compound into the organic phase.
-
Use of Less Water-Miscible Solvents: For moderately polar compounds, switching from ethyl acetate to a less water-miscible solvent like dichloromethane can sometimes reduce losses, although this may not be effective for highly polar targets.
FAQ 1.2: A persistent emulsion has formed at the interface of my extraction. How can I resolve this?
Emulsions are common when working with complex mixtures containing amphiphilic impurities.
Root Cause Analysis: Emulsions are stabilized by surfactant-like impurities that reduce the interfacial tension between the aqueous and organic layers. Vigorous shaking can exacerbate this issue.[3]
Troubleshooting Steps:
-
Gentle Inversion: Avoid vigorous shaking; gently invert the separatory funnel multiple times instead.[3]
-
Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous phase, which often destabilizes the emulsion.[2][3]
-
Filtration: Pass the emulsified layer through a pad of a filter aid like Celite® or glass wool.[3]
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
FAQ 1.3: How can I efficiently remove high-boiling polar solvents like DMF or DMSO?
These solvents are often used in reactions but are notoriously difficult to remove due to their high boiling points and miscibility with both water and organic solvents.
Root Cause Analysis: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have significant solubility in common extraction solvents and can act as phase-transfer agents, pulling the desired product back into the aqueous layer during washes.[5]
Recommended Protocol: Multi-Funnel Partition Extraction A highly efficient method is a form of liquid-liquid partition chromatography using a series of separatory funnels.[5]
-
Setup: Use one large separatory funnel (#1) and 3-4 smaller ones (#2-5).
-
Initial Extraction: Dilute the reaction mixture with water and pour it into funnel #1. Add your primary extraction solvent (e.g., ether or ethyl acetate) and perform the first extraction.
-
Aqueous Transfer: Drain the lower aqueous layer from funnel #1 into funnel #2, which contains fresh organic solvent.
-
Sequential Wash & Extraction: Add a fresh portion of water to funnel #1 to wash the organic layer. While it settles, shake funnel #2.
-
Cascade: The process continues by moving the aqueous layer sequentially from funnel to funnel, while the organic layers are washed in place with fresh water. This counter-current-like process efficiently partitions the polar solvent (DMF/DMSO) into the moving aqueous phase while retaining the product in the organic layers.
Section 2: Selecting the Right Chromatographic Purification Strategy
No single chromatography technique works for all polar furopyridines. The choice depends on the specific properties of your compound and its impurities.
Caption: Decision workflow for selecting a purification strategy.
Comparative Overview of Chromatography Techniques
| Technique | Stationary Phase | Mobile Phase | Elution Principle | Best For... |
| Normal-Phase (NPC) | Polar (e.g., Silica, Alumina) | Non-polar to moderately polar (e.g., Hexane/EtOAc, DCM/MeOH) | Polar compounds adsorb strongly to the polar stationary phase. Increasing mobile phase polarity elutes the compounds.[6][7] | Separating less polar furopyridines or isomers with different polar functional groups. |
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Hydrophobic compounds partition into the non-polar stationary phase. Increasing organic solvent content elutes the compounds.[8][9] | Purifying furopyridines with sufficient hydrophobic character to be retained. |
| HILIC | Polar (e.g., Silica, Diol, Amide)[2] | High organic content with a small amount of aqueous buffer (e.g., >80% ACN) | The polar analyte partitions into an immobilized water layer on the surface of the polar stationary phase. Elution occurs as the aqueous content increases.[10][11] | Highly polar, water-soluble furopyridines that are not retained in reversed-phase.[2] |
| Ion-Pair Chromatography | Non-polar (e.g., C18) | Polar, containing an ion-pairing reagent (e.g., TFA, PFPA) | An ion-pairing reagent forms a neutral complex with the charged furopyridine, increasing its retention on a non-polar column.[2][12] | Charged or very polar basic furopyridines that need enhanced retention in RP-HPLC. |
Section 3: Troubleshooting Normal-Phase Chromatography (NPC)
FAQ 3.1: My furopyridine streaks severely on a silica gel TLC plate and column. What causes this and how can I get sharp bands?
This is the most common issue when purifying basic compounds on standard silica gel.
Root Cause Analysis: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen of the furopyridine undergoes a strong acid-base interaction with these sites, leading to non-uniform adsorption and desorption, which manifests as tailing or streaking.[2][13]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase to neutralize the active silanol sites.
-
Use a Deactivated or Alternative Stationary Phase:
FAQ 3.2: My compound is stuck at the origin of the column (Rf=0) and I have low recovery. What should I do?
This indicates that your compound is either too polar for the solvent system or is irreversibly binding to the silica.
Root Cause Analysis: Highly polar compounds can bind so strongly to the silica surface that even very polar mobile phases (like 100% methanol) cannot elute them. In some cases, the acidic silica can cause sensitive compounds to decompose on the column.[3][13]
Troubleshooting Steps:
-
Test for Degradation: Before running a large-scale column, spot your compound on a TLC plate. Let it sit in the open air for 30-60 minutes, then develop the plate. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[3]
-
Dry Loading: If your compound is poorly soluble in the initial, less-polar eluent, it can precipitate at the top of the column. To prevent this, use a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, carefully evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[13]
-
Switch to a More Inert Phase: If irreversible adsorption or degradation is suspected, the best solution is to abandon silica gel.
Section 4: Advanced Strategies: Reversed-Phase (RP) and HILIC
When normal-phase fails, RP and HILIC are the go-to methods for polar compounds.
FAQ 4.1: My polar furopyridine elutes in the void volume of my C18 column. How can I improve retention?
This occurs because the compound is too hydrophilic and has minimal interaction with the non-polar C18 stationary phase.[16]
Solutions to Increase Retention:
-
Use Highly Aqueous Mobile Phases: Start with a mobile phase of 95% or even 100% aqueous buffer. Note that many traditional C18 columns suffer from "phase collapse" under these conditions.[17]
-
Use Polar-Endcapped C18 Columns: These columns have a polar group embedded near the base of the alkyl chain. This modification makes them compatible with 100% aqueous mobile phases and provides an alternative interaction mechanism for retaining polar analytes.[12][18]
-
Adjust Mobile Phase pH: For basic furopyridines, using a high pH mobile phase (e.g., pH > 8) will neutralize the pyridine nitrogen. This makes the compound less polar and can increase its retention on a C18 column. Crucially, this requires a pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve at high pH. [1]
-
Switch to HILIC: If the above methods fail, your compound is an ideal candidate for HILIC.[1]
FAQ 4.2: What is HILIC and how do I develop a method for my furopyridine?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating very polar compounds.
Mechanism: HILIC uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. The water forms a layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution strength is increased by adding more water to the mobile phase.[2][10][11]
Step-by-Step HILIC Method Development Protocol:
-
Column Selection: Start with a silica or amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile.
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted). The buffer is crucial for good peak shape and reproducibility.
-
-
Sample Preparation: Dissolve your sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 ACN:Water). If solubility is an issue, use a minimal amount of DMSO or water and then dilute with acetonitrile.[2]
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A).
-
Run a linear gradient to increase the aqueous content (e.g., to 50% B over 10-15 minutes).
-
Hold at the final gradient composition for a few column volumes.
-
Return to initial conditions and allow for a lengthy re-equilibration. HILIC columns require more time to equilibrate than RP columns.
-
Caption: A typical workflow for HILIC method development.
References
- Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Benchchem.
- Technical Support Center: Resolving Purification Challenges of Polar 2,3-Dihydrofuro[3,2-c]pyridines. Benchchem.
- Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
-
How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]
- BA Method Development: Polar Compounds. BioPharma Services.
- Overcoming challenges in the purific
-
For highly polar compound, how to do the purification? ResearchGate. [Link]
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-
What is the best way to deal with a polar compound's purity with HPLC? Quora. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]
-
Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. [Link]
-
How To Separate Two Organic Compounds? Chemistry For Everyone - YouTube. [Link]
-
Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
-
Purification of polar compounds. The Analytical Scientist. [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Workup Tricks. University of Rochester, Department of Chemistry. [Link]
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Validation & Comparative
The Evolving Landscape of DYRK1A Inhibition: A Comparative Guide to Heterocyclic Scaffolds
For Immediate Release to the Scientific Community
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of debilitating conditions, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers.[1][2] The kinase's pivotal role in cellular processes such as proliferation, differentiation, and apoptosis has spurred intensive research into the discovery of potent and selective inhibitors.[3][4] This guide provides a comparative analysis of the principal heterocyclic cores that have been developed to target DYRK1A, offering a head-to-head evaluation of their efficacy, selectivity, and structure-activity relationships (SAR) to inform future drug discovery efforts.
The Central Role of DYRK1A in Disease Pathology
DYRK1A is a member of the CMGC group of kinases, which also includes well-known families like CDKs and GSKs.[5] Its overexpression, particularly due to its location on chromosome 21, is a key factor in the neuropathology of Down syndrome.[6] In Alzheimer's disease, DYRK1A is implicated in the hyperphosphorylation of tau protein, a hallmark of the disease, and in the processing of amyloid precursor protein (APP).[6][7] Furthermore, dysregulation of DYRK1A has been linked to the progression of various cancers.[1] This central role in multiple pathological pathways underscores the significant therapeutic potential of selective DYRK1A inhibition.
DYRK1A Signaling Pathways
The intricate network of signaling pathways modulated by DYRK1A highlights its multifaceted influence on cellular function. A simplified representation of these pathways in the context of neurodegeneration and cancer is depicted below.
A Comparative Analysis of Heterocyclic Scaffolds for DYRK1A Inhibition
A variety of heterocyclic cores have been explored for their potential to inhibit DYRK1A. The following sections provide a comparative overview of some of the most prominent scaffolds, with supporting experimental data summarized in Table 1.
Indole and Azaindole Derivatives
The indole scaffold, present in the natural product harmine, was one of the earliest recognized frameworks for DYRK1A inhibition.[8] Harmine itself is a potent inhibitor but suffers from off-target effects, notably on monoamine oxidase A (MAO-A).[5] This has driven the development of numerous indole-based analogs with improved selectivity. Fragment-based drug design approaches have identified smaller, less lipophilic indole-3-carbonitriles as potent DYRK1A inhibitors.[5][9]
Structure-Activity Relationship (SAR): For many indole-based inhibitors, an unsubstituted indole nitrogen appears to be crucial for optimal interaction with the kinase.[9] Modifications at various positions of the indole ring have been explored to enhance potency and selectivity.
Pyrimidine and Pyrido[2,3-d]pyrimidine Scaffolds
The pyrimidine core is a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bonds with the kinase hinge region.[4][10] Several pyrimidine-based compounds have demonstrated potent DYRK1A inhibition.[11] Structure-activity relationship studies have shown that the nature and position of substituents on the pyrimidine ring significantly influence biological activity.[10][12] Pyrido[2,3-d]pyrimidines have also emerged as a promising class of inhibitors, with some analogs exhibiting high potency.[13]
SAR: The 2- and 4-positions of the pyrimidine ring are common points for substitution to modulate potency and selectivity. The addition of side chains can enhance interactions with the ATP-binding pocket and improve pharmacokinetic properties.[13]
Quinazoline Derivatives
Quinazoline-based compounds have been extensively investigated as kinase inhibitors, including for DYRK1A.[14] Some quinazoline derivatives have shown potent, low nanomolar inhibition of DYRK1A.[8][15] However, selectivity can be a challenge, with some compounds also potently inhibiting other kinases like DYRK1B.[15]
SAR: The substitution pattern on the quinazoline core is critical for both potency and selectivity. Small modifications can lead to significant changes in the inhibitory profile.
Thiazole and Benzothiazole Scaffolds
Thiazole-containing compounds, including rhodanine derivatives, have been identified as effective DYRK1A inhibitors.[16] For instance, certain 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives exhibit sub-micromolar inhibitory activity against DYRK1A.[16] The benzothiazole derivative, INDY, was one of the earlier synthetic inhibitors developed and demonstrated rescue of DYRK1A overexpression-induced deformities in Xenopus embryos.[17]
SAR: For rhodanine derivatives, the nature of the substituent on the exocyclic phenyl ring plays a key role in determining potency.[16]
Pyrazolo[1,5-b]pyridazine Scaffolds
More recently, pyrazolo[1,5-b]pyridazines have been developed as highly selective DYRK1A inhibitors.[18][19] Through a cheminformatics-based design approach, researchers have successfully engineered compounds with excellent potency and selectivity over other CMGC kinases like GSK3β and CDK2.[18][20]
SAR: The introduction of a methyl group at a specific position in this scaffold was shown to be a key modification for achieving high selectivity.[18]
Quantitative Comparison of Inhibitor Potency
The following table provides a summary of the inhibitory potency (IC50 values) of representative compounds from different heterocyclic classes against DYRK1A. It is important to note that assay conditions can vary between studies, which may affect the absolute IC50 values.
| Heterocyclic Core | Compound Example | DYRK1A IC50 (nM) | Selectivity Notes | Reference |
| Indole (β-carboline) | Harmine | 33 | Potent MAO-A inhibitor | [8][21] |
| Indole-3-carbonitrile | Compound 6a | 1000 | Also inhibits CLK1 | [5] |
| Pyrimidine | Lorecivivint | Potent inhibitor | Also inhibits CLK2 | [22] |
| Quinazoline | Compound 13 (thiazolo[5,4-f]quinazoline) | 0.22 | Also inhibits DYRK1B (0.28 nM) | [15] |
| Thiazole (Rhodanine) | Compound 62 | 28 | - | [16] |
| Pyrazolo[1,5-b]pyridazine | Compound 8b | 76 | Highly selective over GSK3β and CDK2 | [18][23] |
| Benzocoumarin | dNBC | 600 | - | [8] |
| Leucettine Analog | Leucettine L41 | - (Kd = 7.8 nM) | Also inhibits CLKs and GSK3β | [8][18] |
Table 1: Comparative Inhibitory Potency of Heterocyclic DYRK1A Inhibitors
Experimental Protocols for Evaluating DYRK1A Inhibition
The robust evaluation of DYRK1A inhibitors requires a combination of biochemical and cellular assays. Below are representative protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay and a cellular target engagement assay.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a TR-FRET assay to quantify the inhibitory potency (IC50) of a test compound on DYRK1A kinase activity in a purified system.[24]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to a 384-well assay plate.
-
Enzyme and Tracer Addition: Add a pre-mixed solution of recombinant DYRK1A enzyme, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer to each well.[25]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[26]
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This protocol is designed to confirm that a test compound inhibits DYRK1A activity within a cellular context by measuring the phosphorylation status of a known downstream substrate.
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Furopyridine Moiety in Drug Design
The furopyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active compounds, particularly as potent kinase inhibitors.[3][4][5] However, the journey of a drug candidate from a promising lead to a clinical reality is often fraught with challenges related to optimizing its pharmacokinetic and pharmacodynamic profile. This is where the strategic application of bioisosterism comes to the forefront.
Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in the medicinal chemist's arsenal.[6][7] This approach can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhancing its potency, selectivity, and safety profile.[8][9] This guide provides an in-depth comparison of various bioisosteric replacements for the furopyridine moiety, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics.
The Furopyridine Scaffold: A Pharmacophore Perspective
The biological activity of furopyridine-containing molecules is intrinsically linked to their specific three-dimensional arrangement of pharmacophoric features. These features are the key molecular interaction points that govern the binding of the molecule to its biological target. For many kinase inhibitors, the furopyridine core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.
A generalized pharmacophore model for a furopyridine-based kinase inhibitor typically includes:
-
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors.
-
Aromatic/Hydrophobic Regions: The fused ring system provides a rigid scaffold for hydrophobic interactions within the ATP-binding pocket of kinases.
-
Vectors for Substitution: The available positions on the furopyridine ring allow for the introduction of various substituents to modulate potency, selectivity, and physicochemical properties.
Caption: Key pharmacophoric features of the furopyridine scaffold.
A Comparative Analysis of Furopyridine Bioisosteres
The selection of an appropriate bioisostere for the furopyridine core is a multifactorial decision that depends on the specific goals of the drug design program. Below is a comparison of some commonly employed bioisosteres.
| Scaffold | Rationale for Replacement | Key Advantages | Potential Disadvantages |
| Furopyridine | Parent Scaffold | Well-established kinase hinge binder. | May have suboptimal ADME properties. |
| Pyrazolopyridine | Classical Bioisostere | Can maintain or improve potency; modulates electronics and H-bonding.[10][11] | Synthesis can be more complex. |
| Thienopyridine | Classical Bioisostere | Similar size and shape to furopyridine; can improve metabolic stability. | May alter electronic properties significantly. |
| Pyrrolopyridine | Classical Bioisostere | Introduces a hydrogen bond donor (N-H), which can form new interactions. | The N-H group can be a site for metabolism. |
| Indole/Benzofuran | Non-classical Bioisostere | Larger aromatic system can explore additional hydrophobic pockets. | Often results in decreased activity but can alter selectivity.[12] |
| Substituted Pyridines | Non-classical Bioisostere | Simpler scaffolds that can be easier to synthesize and optimize.[13][14] | May not retain the key hinge-binding interactions. |
Case Study: Furopyridine vs. Pyrazolopyridine in CDK2 Inhibition
A notable example of successful bioisosteric replacement is the substitution of the furopyridine core with a pyrazolopyridine moiety in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[10][11]
| Compound | Scaffold | CDK2 IC50 (µM) | Reference |
| Roscovitine (Control) | Purine | 0.394 | [11] |
| Compound 14 | Furopyridine | 0.93 | [11] |
| Compound 8 | Pyrazolopyridine | 0.65 | [11] |
| Compound 4 | Pyridine | 0.24 | [11] |
In this particular study, while the furopyridine derivative (Compound 14) showed good activity, the pyrazolopyridine analog (Compound 8) exhibited comparable potency.[11] Interestingly, a simpler substituted pyridine (Compound 4) was the most potent, highlighting that sometimes a less complex bioisostere can be highly effective.[11]
Experimental Protocols
General Workflow for Bioisosteric Replacement
The process of identifying and validating a suitable bioisostere is a systematic endeavor that integrates computational design, chemical synthesis, and biological evaluation.
Caption: A typical workflow for bioisosteric replacement in drug design.
Synthesis of a Furopyridine Derivative
The following is a representative protocol for the synthesis of a furopyridine derivative, adapted from the literature.[10][11]
Step 1: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate
-
To a solution of the corresponding chloroacetate precursor (1 equivalent) in ethanol, add sodium ethoxide (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the desired furopyridine derivative.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[3][15]
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (protein or peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
In the wells of the assay plate, add the assay buffer.
-
Add a small volume (e.g., 1 µL) of the diluted compounds, control, and DMSO (for the negative control) to the appropriate wells.
-
Add the kinase enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Read the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The furopyridine scaffold remains a valuable starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition.[4] The strategic application of bioisosterism offers a rational and effective approach to fine-tune the properties of furopyridine-based leads, addressing potential liabilities in their ADME profiles and enhancing their overall drug-like characteristics. As our understanding of the intricate interplay between molecular structure and biological function deepens, and as synthetic methodologies become more sophisticated, the palette of viable bioisosteres for the furopyridine moiety will undoubtedly continue to expand. This will empower medicinal chemists to navigate the complexities of drug discovery with greater precision, ultimately leading to the development of safer and more effective medicines.
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Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170. [Link]
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Abdel-rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2111-2116. [Link]
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Abdel-rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449–4473. [Link]
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Abdel-rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Semantic Scholar. Retrieved from [Link]
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Sivakumar, P., et al. (2021). In Silico, In Vitro and In Vivo Biological Evaluations of Angularly Fused Pyrido[3'2':4,5]furo[3,2-d]pyrimidines. Indian Journal of Pharmaceutical Sciences, 83(4), 678-687. [Link]
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Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1140-1144. [Link]
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Abdel-rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]
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Beteringhe, A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5858. [Link]
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Kim, H. S., et al. (2005). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 28(1), 1-10. [Link]
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Besson, T., et al. (2016). Elaboration of Furopyridine Scaffolds. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2024). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores. Retrieved from [Link]
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Casalvieri, K. A., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 38, 107412. [Link]
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Wermuth, C. G. (2006). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by Novel Furopyridine Compounds
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies. However, the high degree of structural similarity within the ATP-binding site of the kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides a comprehensive framework for the validation of novel kinase inhibitors, using recently discovered furopyridine compounds targeting Janus Kinase 2 (JAK2) as a case study. We will objectively compare their performance with established, FDA-approved JAK inhibitors and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, playing a key role in hematopoiesis and immune response.[1] Dysregulation of the JAK2/STAT5 pathway is a known driver of myeloproliferative neoplasms (MPNs).[2] The novel furopyridine compounds, PD12 and PD19, have been identified as potential inhibitors of JAK2, offering a new chemical scaffold for therapeutic development.[2]
Comparative Benchmarking: Furopyridines vs. Established JAK2 Inhibitors
A critical step in the validation of any new inhibitor is to benchmark its performance against current standards of care. In the context of JAK2 inhibition, Ruxolitinib and Fedratinib are well-established, FDA-approved drugs.[3][4] The following tables summarize the key performance metrics for the novel furopyridine compounds and these established alternatives.
Table 1: Biochemical Potency Against JAK Family Kinases
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source(s) |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 | [3][5][6] |
| Fedratinib | ~105 | 3 | >1000 | ~405 | [4][7][8] |
| Furopyridine PD12 | Not Reported | Not Reported (Biochemical) | Not Reported | Not Reported | [2] |
| Furopyridine PD19 | Not Reported | Not Reported (Biochemical) | Not Reported | Not Reported | [2] |
Note: Biochemical IC50 values for the novel furopyridine compounds have not been publicly reported. The subsequent experimental sections will outline the methodology to determine these values.
Table 2: Cellular Activity in Hematopoietic Cell Lines
| Compound | Cell Line | Assay | Cellular IC50 (µM) | Data Source(s) |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | Not explicitly stated in provided abstracts | [6] |
| Fedratinib | JAK2 V617F-expressing cells | Proliferation/Apoptosis | Not explicitly stated in provided abstracts | [8] |
| Furopyridine PD12 | TF-1 (Human Erythroblast) | Cytotoxicity | 83.47 | [2] |
| Furopyridine PD19 | TF-1 (Human Erythroblast) | Cytotoxicity | 57.27 | [2] |
| Furopyridine PD19 | HEL (Human Erythroblast) | Cytotoxicity | 27.28 | [2] |
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a novel kinase inhibitor is a multi-faceted process that moves from initial biochemical characterization to cellular and, eventually, in vivo models. The following workflow provides a robust and self-validating system for assessing the potential of novel furopyridine compounds as JAK2 inhibitors.
Part 1: Biochemical Characterization - Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on the kinase of interest and to assess its specificity across the broader kinome.
Causality: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production correlates with kinase inhibition.[9][10]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human JAK2 enzyme in kinase buffer to a working concentration (empirically determined).
-
Prepare a substrate solution (e.g., a suitable peptide substrate for JAK2) in kinase buffer.
-
Prepare a stock solution of ATP at a concentration close to the Km for JAK2.[11]
-
Prepare serial dilutions of the furopyridine compounds (PD12, PD19) and control inhibitors (Ruxolitinib, Fedratinib) in kinase buffer with a constant, low percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 2.5 µL of the JAK2 enzyme solution to each well.
-
Add 2.5 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Assay Procedure: [9]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Causality: To assess the specificity of the novel compounds, it is crucial to screen them against a broad panel of kinases. This helps to identify potential off-target activities that could lead to undesirable side effects.[12][13]
Methodology:
-
Utilize a commercial kinase selectivity profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, Eurofins' KINOMEscan®).[14]
-
Screen the furopyridine compounds at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
For any significant off-target hits (e.g., >50% inhibition), perform follow-up IC50 determinations using the ADP-Glo™ assay as described above.
-
Compare the selectivity profile to that of the established inhibitors, Ruxolitinib and Fedratinib.
Part 2: Cellular Validation - Target Engagement and Pathway Inhibition
Demonstrating that a compound can inhibit a kinase in a test tube is only the first step. It is essential to confirm that it can enter cells, bind to its intended target, and modulate the downstream signaling pathway.
Causality: CETSA is a powerful technique for verifying target engagement in a cellular context. The principle is that a ligand binding to its target protein increases the protein's thermal stability.[15][16] By heating cell lysates to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of a binding compound.[15]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HEL cells, which have a constitutively active JAK2 V617F mutation, leading to high basal levels of p-STAT5.
-
Treat the cells with serial dilutions of the furopyridine compounds and control inhibitors for a set period (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Determine the protein concentration of each lysate.
-
-
Western Blot Analysis: [17] * Perform SDS-PAGE and protein transfer as described in the CETSA protocol.
-
Probe one membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Probe a parallel membrane with a primary antibody for total STAT5 as a loading control.
-
Use appropriate HRP-conjugated secondary antibodies and ECL for detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT5 and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Calculate the percentage of p-STAT5 inhibition relative to the vehicle control.
-
Determine the cellular IC50 for the inhibition of STAT5 phosphorylation by plotting the normalized data against the compound concentration.
-
Conclusion: A Framework for Confident Validation
This guide provides a comprehensive and scientifically rigorous framework for the validation of novel furopyridine compounds as JAK2 inhibitors. By systematically determining their biochemical potency and selectivity, confirming cellular target engagement, and quantifying the inhibition of downstream signaling, researchers can build a robust data package to support further development. The direct comparison with established inhibitors like Ruxolitinib and Fedratinib provides essential context for evaluating the potential advantages of these novel chemical entities. Adherence to these detailed protocols and the underlying scientific principles will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.
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A Comparative Guide to the In Vitro and In Vivo Activity of Furopyridine-Based Inhibitors
Introduction: The Rise of the Furopyridine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is relentless. Among the heterocyclic compounds that have garnered significant interest, the furopyridine core stands out.[1][2][3][4] This structure, an amalgamation of a π-excessive furan ring and a π-deficient pyridine ring, creates a unique electronic architecture that has proven to be a versatile template for developing inhibitors against a range of biological targets.[4] Furopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1] Their value is particularly evident in oncology, where they have been successfully developed as inhibitors of key signaling proteins that drive tumor progression, such as receptor tyrosine kinases and cell cycle regulators.[5][6][7][8]
This guide provides an in-depth comparison of the in vitro and in vivo activities of furopyridine-based inhibitors. We will explore the causality behind the experimental choices, dissect the methodologies used to evaluate these compounds, and bridge the critical gap between promising laboratory data and successful preclinical outcomes.
The Fundamental Divide: From the Petri Dish to the Preclinical Model
The journey of a drug candidate from concept to clinic is a multi-stage process, fundamentally divided into in vitro and in vivo testing. Understanding the role and limitations of each is paramount for interpreting drug performance.
-
In Vitro (Latin: "in glass"): These studies are performed in a controlled, artificial environment outside of a living organism.[9] This typically involves using isolated enzymes, receptors, or cultured cells in flasks or microplates. The primary advantage of in vitro assays is the ability to directly measure the interaction between a compound and its molecular target with high precision and throughput, allowing for rapid screening and mechanistic investigation.[9] However, this reductionist approach inherently lacks the complex physiological context of a whole organism.
-
In Vivo (Latin: "within the living"): These studies are conducted in whole, living organisms, most commonly animal models like mice. In vivo experiments are essential for evaluating the overall efficacy and safety of a drug candidate. They provide critical insights into its pharmacokinetics (how the body processes the drug—Absorption, Distribution, Metabolism, and Excretion or ADME) and pharmacodynamics (how the drug affects the body), factors that are impossible to fully replicate in vitro.[10]
The transition from in vitro success to in vivo efficacy is a major hurdle in drug development. A compound that is highly potent against an isolated enzyme may fail in an animal model due to poor absorption, rapid metabolism, toxicity, or an inability to reach the target tissue.
PART 1: Gauging Potency in a Controlled World: In Vitro Activity
The initial evaluation of furopyridine inhibitors focuses on two key areas: direct target engagement in enzymatic assays and cellular effects in cancer cell lines.
Enzymatic Inhibition Assays
The most direct way to measure an inhibitor's potency is to test it against its purified target enzyme. For kinase inhibitors, a common and robust method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[6] A lower luminescent signal indicates less remaining ATP, and therefore higher kinase activity. The inhibitor's potency is expressed as the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Several furopyridine-based compounds have demonstrated impressive low nanomolar to micromolar potency against various kinases implicated in cancer.
| Compound Class | Target Kinase | Representative IC50 Values (nM) | Reference |
| Furopyridines (PD series) | EGFR (wild-type) | 8.38 - 12.88 nM | [5] |
| Furopyridines (PD series) | EGFR (L858R/T790M mutant) | 3.23 - 12.36 nM | [5] |
| Furopyridine Derivative | CDK2/cyclin A2 | 930 nM (Compound 14) | [7][11][12] |
| Furopyrimidine Derivative | VEGFR-2 | 42.5 - 57.1 nM | [8] |
Data compiled from multiple sources to illustrate the range of activities.[5][7][8][11][12]
This protocol outlines the self-validating steps to determine the IC50 of a furopyridine compound against EGFR.
-
Reaction Setup: In a 384-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase reaction buffer.
-
Compound Addition: Add the furopyridine inhibitor at various concentrations (typically a serial dilution). Include a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 37 °C) to allow the phosphorylation reaction to proceed.
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly generated ADP back to ATP and produce a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.
-
Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The robustness of this assay comes from its direct measurement of enzymatic product (ADP), providing a reliable readout of inhibitor efficacy.[6]
Cell-Based Antiproliferative Assays
While enzymatic assays confirm target binding, cell-based assays are crucial for determining if this translates into a desired biological effect, such as halting cancer cell growth. The most common method is the MTT assay, which measures a cell's metabolic activity as an indicator of its viability.[6]
Furopyridine derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines, validating their potential as anticancer agents.[5][7][11][12][13]
| Compound Class | Cancer Cell Line | Representative IC50 Values (µM) | Reference |
| Furopyridines (PD series) | A549 (Lung Cancer, EGFR wt) | Cytotoxic, specific values not stated | [5] |
| Furopyridines (PD series) | H1975 (Lung Cancer, EGFR mutant) | Cytotoxic, specific values not stated | [5] |
| Furopyridine Derivative | HCT-116 (Colon Cancer) | 31.3 - 49.0 µM | [11][12] |
| Furopyridine Derivative | MCF-7 (Breast Cancer) | 19.3 - 55.5 µM | [11][12] |
| Furopyridone Derivative | KYSE70 (Esophageal Cancer) | 0.655 µg/mL (Compound 4c) | [13] |
Data compiled from multiple sources. Note that direct comparison is difficult due to different compounds and experimental conditions.[5][11][12][13]
This protocol describes the steps to assess the antiproliferative activity of a furopyridine compound.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the furopyridine inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[6][7]
-
Formazan Solubilization: After incubation, carefully remove the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, representing the concentration that inhibits cell growth by 50%.
PART 2: The Proving Ground: Demonstrating In Vivo Efficacy
Potent in vitro activity is a prerequisite, but not a guarantee, of a successful drug. In vivo studies in animal models are the definitive test of whether a compound can exert its therapeutic effect in a complex biological system.[10] While the provided literature focuses heavily on the in vitro characterization of furopyridines, we can infer the necessary in vivo methodologies from studies on related pyridine derivatives and other small molecule inhibitors.[14][15]
The Xenograft Mouse Model of Cancer
A standard and critical preclinical model for evaluating cancer therapeutics is the tumor xenograft model. This involves implanting human cancer cells into immunocompromised mice, where they grow to form a solid tumor. The mice are then treated with the test compound to assess its ability to inhibit tumor growth.
This generalized protocol is based on methodologies used for evaluating novel anticancer agents in vivo.[14]
-
Cell Implantation: Human ovarian cancer cells (e.g., SKOV3) are injected subcutaneously into the flank of nude mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into groups (e.g., vehicle control, furopyridine inhibitor group, positive control drug). The furopyridine compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a set schedule.
-
Efficacy Monitoring:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) with calipers, and the volume is calculated. The primary endpoint is tumor growth inhibition.
-
Body Weight: Animal body weight is monitored as a general indicator of toxicity.
-
Survival: In some studies, treatment continues until a humane endpoint is reached, and survival is analyzed.
-
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., Western blotting) to confirm that the drug engaged its target and modulated downstream signaling pathways within the tumor tissue.
Correlating In Vitro Potency with In Vivo Outcome
A study on a novel pyridine derivative, H42, for ovarian cancer provides a clear example of this translation. The compound showed potent in vitro activity with an IC50 of 0.87 µM against SKOV3 cells.[14] This was followed by a nude xenograft mouse study which confirmed that H42 treatment could indeed inhibit ovarian cancer growth in vivo.[14] The study further demonstrated that H42 downregulated its target, HDAC6, leading to increased acetylation of its substrates, thereby linking the in vitro mechanism to the in vivo therapeutic effect.[14] This validation is a critical step, confirming that the drug not only reaches the tumor but also engages its target effectively to produce a biological response.
Conclusion: A Promising Scaffold on the Path to the Clinic
Furopyridine-based inhibitors represent a highly promising class of compounds with demonstrated, potent in vitro activity against a variety of validated cancer targets. The data from enzymatic and cellular assays clearly establish their ability to engage targets like EGFR, CDK2, and VEGFR-2 at the molecular level and translate this into antiproliferative effects in cancer cells.[5][6][8]
The critical challenge, as with all small molecule inhibitors, lies in the successful translation of this in vitro potency into in vivo efficacy.[16] This requires a deep understanding of the compound's pharmacokinetic properties and its ability to achieve sufficient concentration at the tumor site without causing undue toxicity. While comprehensive in vivo data for furopyridines is still emerging, the methodologies are well-established, and related compounds have shown that this translation is achievable.[14] Future development will undoubtedly focus on optimizing the ADME profiles of lead furopyridine candidates to unlock their full therapeutic potential, moving them from the laboratory bench to preclinical and, ultimately, clinical validation.
References
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Thangapandian, S., et al. (2021). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Available at: [Link]
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American Chemical Society Publications. (n.d.). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Available at: [Link]
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Abdel-Rahman, A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
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MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]
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Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences. Available at: [Link]
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El-Adl, K., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]
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PubMed. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]
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Semantic Scholar. (n.d.). [PDF] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]
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ResearchGate. (2021). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link]
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PubMed. (n.d.). Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. Available at: [Link]
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Taylor & Francis Online. (2009). Facile and Clean Synthesis of Furopyridine Derivatives via Three-Component Reaction in Aqueous Media Without Catalyst. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]
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MDPI. (n.d.). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Available at: [Link]
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National Institutes of Health (NIH). (2024). Development of small molecule drugs targeting immune checkpoints. Available at: [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
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Frontiers. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]
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American Chemical Society Publications. (n.d.). Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. ACS Medicinal Chemistry Letters. Available at: [Link]
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bioRxiv. (2026). Small molecule inhibition of the mitochondrial lipid transfer protein STARD7 attenuates influenza viral replication. Available at: [Link]
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JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Available at: [Link]
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MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
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Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Available at: [Link]
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Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Available at: [Link]
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BioIVT. (n.d.). Enzyme Inhibition Studies. Available at: [Link]
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OAText. (n.d.). Small molecule inhibitors as emerging cancer therapeutics. Available at: [Link]
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ResearchGate. (2023). (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Available at: [Link]
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assessing the selectivity of kinase inhibitors derived from 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
In the landscape of kinase inhibitor discovery, the relentless pursuit of selectivity remains a paramount challenge. The human kinome, with its vast and structurally conserved family of enzymes, presents a formidable hurdle to the development of targeted therapies with minimal off-target effects. This guide provides an in-depth assessment of the selectivity of kinase inhibitors derived from the furo[3,2-b]pyridine scaffold, a privileged heterocyclic system that has emerged as a promising foundation for potent and exquisitely selective modulators of key cellular signaling pathways.
While the specific starting material of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile serves as a versatile synthetic handle for the generation of diverse compound libraries, this guide will focus on the well-characterized biological activity of inhibitors built upon the core furo[3,2-b]pyridine motif. Through a comprehensive analysis of experimental data, we will compare the performance of these novel inhibitors against established alternatives and provide detailed, field-proven methodologies for their rigorous evaluation.
The Rise of the Furo[3,2-b]pyridine Core: A New Paradigm in Kinase Inhibition
The furo[3,2-b]pyridine core is a relatively underexplored pharmacophore in the realm of kinase inhibitors.[1][2] However, recent investigations have unveiled its potential as a scaffold for developing highly selective inhibitors, particularly against the Cdc-like kinase (CLK) family.[1][3] The rigid, planar structure and unique electronic properties of this heterocyclic system offer a distinct advantage in navigating the intricacies of the ATP-binding pocket of kinases, enabling interactions that can confer exceptional target specificity.
This guide will delve into the selectivity profile of a lead compound from this class, MU1210, a potent inhibitor of CLK1, CLK2, and CLK4.[4] We will benchmark its performance against other known CLK inhibitors, as well as broader-spectrum inhibitors that target other kinase families, to provide a clear and objective assessment of its capabilities.
Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a thorough evaluation of kinase inhibitor selectivity. This typically involves a combination of biochemical and cell-based assays to provide a comprehensive picture of a compound's activity and target engagement.
Biochemical Assays: Quantifying Potency and Specificity
Biochemical assays are the cornerstone of initial inhibitor characterization, providing quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[5][6][7][8][9] Its high sensitivity and broad dynamic range make it suitable for high-throughput screening and detailed kinetic analysis.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
Prepare a series of 2X inhibitor dilutions in kinase reaction buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[6]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of each 2X inhibitor dilution.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.[7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays: Verifying Target Engagement in a Physiological Context
While biochemical assays are crucial for determining in vitro potency, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming that a compound binds to its intended target in intact cells.[10][11][12][13][14] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[13]
-
-
Protein Extraction and Quantification:
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Caption: Workflow for assessing kinase inhibitor selectivity.
Comparative Selectivity Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. Here, we compare the inhibitory activity of the furo[3,2-b]pyridine-based inhibitor MU1210 with other well-characterized kinase inhibitors.
Furo[3,2-b]pyridine-Based CLK Inhibitors vs. Alternatives
The Cdc-like kinases (CLKs) are key regulators of mRNA splicing, and their dysregulation has been implicated in various diseases, including cancer.[15] MU1210, a furo[3,2-b]pyridine derivative, has demonstrated potent and selective inhibition of CLK1, CLK2, and CLK4.[4]
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | Reference(s) |
| MU1210 (Furo[3,2-b]pyridine) | 8 | 20 | >3000 | 12 | [4][15] |
| TG-003 | 20 | 200 | >10,000 | 15 | [16][17] |
| KH-CB19 | 19.7 | - | 530 | - | [18][19] |
As shown in the table, MU1210 exhibits low nanomolar potency against CLK1, CLK2, and CLK4, with remarkable selectivity against the highly homologous CLK3 isoform.[4][15] In comparison, TG-003 is also a potent inhibitor of CLK1 and CLK4 but is less active against CLK2.[16][17] KH-CB19 is a potent inhibitor of CLK1 with moderate activity against CLK3.[18][19] The high selectivity of MU1210 for specific CLK isoforms highlights the potential of the furo[3,2-b]pyridine scaffold for developing precisely targeted therapies.
A kinome tree representation of the selectivity of a lead furo[3,2-b]pyridine compound demonstrates its high specificity for the CLK family, with minimal off-target activity against a broad panel of kinases.[20]
Comparison with Broader-Spectrum Kinase Inhibitors
To further contextualize the selectivity of furo[3,2-b]pyridine-based inhibitors, we compare their profiles to those of Crizotinib and Capmatinib, which are known to inhibit c-MET and RON kinases, among others.
| Compound | Primary Targets | Key Off-Targets (selected) | Selectivity Profile | Reference(s) |
| Crizotinib | ALK, ROS1, c-MET | - | Potent inhibitor of a limited number of kinases. | [21][22][23][24] |
| Capmatinib | c-MET | - | Highly selective for c-MET with over 1000-fold selectivity against a large kinase panel. | [17][25][26][27] |
Crizotinib is a potent inhibitor of ALK, ROS1, and c-MET, and preclinical studies have shown it to be highly selective for these targets.[21][22][23][24] Capmatinib is an exceptionally selective c-MET inhibitor, demonstrating over 1000-fold selectivity against a broad panel of human kinases.[17][25][26][27] While these inhibitors are highly effective against their intended targets, their broader activity profile contrasts with the more focused inhibition observed with furo[3,2-b]pyridine-based CLK inhibitors like MU1210.
Structure-Activity Relationship (SAR) and the Basis of Selectivity
The remarkable selectivity of furo[3,2-b]pyridine-based inhibitors can be attributed to their unique binding mode within the ATP-binding pocket of CLK kinases. X-ray crystallography studies have revealed that these inhibitors can engage with the back pocket of the kinase, a region that exhibits greater sequence and structural diversity compared to the highly conserved hinge region.[20] This interaction with the less conserved back pocket is a key determinant of the high selectivity observed for this compound class.[28]
Caption: Furo[3,2-b]pyridine inhibitors achieve high selectivity through unique interactions with the variable back pocket of the kinase active site.
Conclusion
The furo[3,2-b]pyridine scaffold represents a significant advancement in the design of selective kinase inhibitors. Compounds derived from this core, such as MU1210, demonstrate a remarkable combination of potency and selectivity for the CLK family of kinases. This high degree of specificity, driven by unique interactions within the kinase active site, positions the furo[3,2-b]pyridine scaffold as a valuable platform for the development of next-generation targeted therapies. The rigorous application of the biochemical and cellular methodologies outlined in this guide is essential for the continued exploration and optimization of this promising class of inhibitors.
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ResearchGate. (n.d.). Figure 4. Selectivity profiling of compound 19. (A) KINOMEscan.... Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Furopyridines
For Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold, a fusion of furan and pyridine rings, represents a privileged heterocyclic motif in medicinal chemistry and materials science. Its diverse biological activities, stemming from the unique electronic and structural properties of its various isomers, have established it as a critical building block in the development of novel therapeutics. This guide provides a comprehensive comparison of the primary synthetic routes to the major classes of substituted furopyridines, offering insights into the rationale behind experimental choices, detailed protocols for key transformations, and a critical evaluation of the advantages and limitations of each methodology.
Furopyridines exist in six isomeric forms, categorized by the fusion of the furan ring to the 'b' or 'c' face of the pyridine ring: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[3,4-b]pyridine, furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[3,4-c]pyridine. The synthetic strategy employed is largely dictated by the desired isomeric core and substitution pattern.
Synthesis of Furo[2,3-b]pyridines: The Thorpe-Ziegler Approach and Palladium-Catalyzed Strategies
Furo[2,3-b]pyridines are prevalent scaffolds in medicinal chemistry, and their synthesis has been extensively explored. Key strategies include the classical Thorpe-Ziegler reaction and modern palladium-catalyzed cross-coupling and cyclization reactions.
Route 1: Thorpe-Ziegler Cyclization of O-Alkylated 2-Hydroxynicotinonitriles
A robust and scalable approach to 3-aminofuro[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of O-alkylated 2-hydroxynicotinonitriles. This method is particularly valued for its operational simplicity and the crystallinity of its intermediates, which often circumvents the need for chromatographic purification.
The reaction proceeds by the base-catalyzed intramolecular condensation of a dinitrile. In this context, a 2-hydroxynicotinonitrile is first O-alkylated with an α-halo ester, followed by cyclization to yield the corresponding 3-aminofuro[2,3-b]pyridine-2-carboxylate.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, is critical to facilitate the deprotonation at the α-carbon of the ester group, initiating the cyclization, without competing nucleophilic attack at the nitrile or ester functionalities. The reaction is typically run in an anhydrous alcoholic solvent to ensure the solubility of the reactants and the alkoxide base.
Figure 1: Workflow for the Thorpe-Ziegler synthesis of 3-aminofuro[2,3-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate [1]
-
O-Alkylation: To a solution of 2-hydroxynicotinonitrile (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq) and ethyl chloroacetate (1.2 eq). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry to obtain the O-alkylated intermediate.
-
Thorpe-Ziegler Cyclization: Suspend the dried intermediate in anhydrous ethanol. Add a catalytic amount of a freshly prepared solution of sodium ethoxide in ethanol. Heat the mixture to reflux for a short period (typically 15-30 minutes).
-
Isolation: Cool the reaction mixture. The product often crystallizes out of the solution. Collect the crystals by filtration, wash with cold ethanol, and dry to yield the desired ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate.
Route 2: Palladium-Catalyzed Annulation of Alkynes
Palladium-catalyzed reactions offer a versatile and efficient means to construct the furo[2,3-b]pyridine core with a high degree of functional group tolerance. A common strategy involves the coupling of a terminal alkyne with a suitably substituted pyridine derivative, followed by an intramolecular cyclization.
A notable example is the Pd(II)-catalyzed reaction of β-ketodinitriles with alkynes, which proceeds via an unusual N–H/C annulation to concurrently construct the furan and pyridine rings.[2][3]
Causality Behind Experimental Choices: The palladium(II) catalyst, often in the form of Pd(OAc)₂, is crucial for activating the alkyne and facilitating the subsequent cyclization and annulation steps. The choice of ligand, such as 2,2'-bipyridine, can significantly influence the catalyst's stability and reactivity. An acid co-catalyst, like p-toluenesulfonic acid (PTSA), is often required to promote the cyclization cascade.
Figure 2: General scheme for the Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines.
Experimental Protocol: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines [3]
-
Reaction Setup: To an oven-dried pressure tube, add the β-ketodinitrile (1.0 eq), alkyne (1.0 eq), Pd(OAc)₂ (5 mol%), 2,2′-bipyridine (5 mol%), and p-toluenesulfonic acid monohydrate (2.0 eq).
-
Reaction Execution: Add 1,2-dichloroethane (DCE) as the solvent and seal the tube. Heat the reaction mixture at 120 °C under a nitrogen atmosphere for 12 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired substituted furo[2,3-b]pyridine.
| Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Thorpe-Ziegler Cyclization | 2-Hydroxynicotinonitrile, α-halo ester, base (e.g., NaOEt) | Good to Excellent | Scalable, often no chromatography needed, crystalline intermediates. | Limited to 3-amino substitution pattern. |
| Pd-Catalyzed Annulation | β-Ketodinitrile, alkyne, Pd(OAc)₂, ligand, acid | Moderate to Good | High functional group tolerance, diverse substitution patterns possible. | Requires a transition metal catalyst, may require optimization of ligands and conditions. |
Synthesis of Furo[3,2-b]pyridines: Leveraging Palladium Catalysis
The synthesis of furo[3,2-b]pyridines frequently relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, followed by an intramolecular cyclization.
Route 3: Sonogashira Coupling and Heteroannulation
A powerful and convergent approach involves the Sonogashira coupling of a terminal alkyne with a 3-halo-2-hydroxypyridine. This initial C-C bond formation is followed by an intramolecular 5-endo-dig cyclization to construct the furan ring, often in a one-pot procedure. The use of ultrasound irradiation has been shown to accelerate this transformation.[4]
Causality Behind Experimental Choices: This reaction requires a dual catalytic system of palladium (e.g., Pd/C or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the halopyridine and the subsequent steps of the cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. A base, typically an amine like triethylamine (Et₃N), is necessary to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
Sources
A Senior Application Scientist's Guide to Spectroscopic Analysis of Furopyridine Isomers for Structural Confirmation
Introduction: The furopyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] The constitutional isomerism of the fused furan and pyridine rings—giving rise to structures such as furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine—presents a significant analytical challenge. As these isomers share an identical molecular formula (C₇H₅NO) and mass (119.12 g/mol ), their unambiguous identification is a critical step in synthesis, quality control, and drug development.[3][4][5][6]
This guide provides an in-depth comparison of core spectroscopic techniques, moving beyond a simple recitation of methods to explain the underlying principles that enable confident structural confirmation. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For furopyridine isomers, the distinct electronic environment of each proton and carbon atom, dictated by the relative positions of the nitrogen and oxygen heteroatoms, results in a unique and diagnostic spectral fingerprint for each isomer.
Expertise & Experience: The Causality of Chemical Shifts and Coupling
The key to differentiating the isomers lies in understanding how the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the furan oxygen influence the magnetic shielding of nearby nuclei.
-
¹H NMR Analysis: Protons adjacent to the pyridine nitrogen (e.g., H-7 in furo[2,3-b]pyridine or H-5 in furo[3,2-b]pyridine) are significantly deshielded and appear at a lower field (higher ppm). Conversely, protons on the furan ring are generally more shielded. The coupling constants (J-values) between adjacent protons provide irrefutable evidence of their connectivity. For instance, the coupling between H-2 and H-3 on the furan ring is a characteristic feature.
-
¹³C NMR Analysis: ¹³C NMR offers a wider spectral dispersion, making it easier to resolve all unique carbon atoms, including quaternary (non-protonated) carbons at the ring fusion.[7][8] The carbons directly bonded to the heteroatoms (C-O and C-N) exhibit the most significant and diagnostic chemical shift variations among the isomers.
Comparative NMR Data for Furopyridine Isomers
The following tables summarize typical chemical shift values, which serve as a reference for distinguishing the four primary furopyridine isomers. Note that actual values may vary slightly based on solvent and experimental conditions.[9][10]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine | Furo[2,3-c]pyridine | Furo[3,2-c]pyridine |
| H-2 | ~7.8 (d) | ~7.9 (d) | ~7.7 (d) | ~7.1 (d) |
| H-3 | ~6.8 (d) | ~7.1 (d) | ~7.5 (d) | ~7.8 (d) |
| Pyridine-α | ~8.5 (dd, H-7) | ~8.8 (s, H-5) | ~8.9 (s, H-4) | ~8.8 (s, H-4) |
| Pyridine-β | ~7.2 (dd, H-6) | ~8.2 (d, H-7) | ~7.4 (d, H-5) | ~7.3 (d, H-6) |
| Pyridine-γ | ~8.2 (dd, H-5) | --- | ~8.3 (d, H-7) | ~8.2 (d, H-7) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine | Furo[2,3-c]pyridine | Furo[3,2-c]pyridine |
| C-2 | ~145.0 | ~145.0 | ~143.0 | ~108.0 |
| C-3 | ~107.0 | ~108.0 | ~120.0 | ~145.0 |
| C-O (bridge) | ~159.0 (C-7a) | ~155.0 (C-7a) | ~152.0 (C-7a) | ~150.0 (C-3a) |
| C-N (bridge) | ~148.0 (C-3a) | ~132.0 (C-3a) | ~135.0 (C-3a) | ~148.0 (C-7a) |
| Pyridine-α | ~146.0 (C-7) | ~148.0 (C-5) | ~150.0 (C-4) | ~149.0 (C-4) |
| Pyridine-β | ~118.0 (C-5) | ~118.0 (C-7) | ~117.0 (C-5) | ~115.0 (C-6) |
| Pyridine-γ | ~129.0 (C-6) | ~120.0 (C-6) | ~140.0 (C-7) | ~125.0 (C-7) |
Trustworthiness: Self-Validating Protocols
Experimental Protocol: NMR Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the furopyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.
-
¹D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.[7] An acquisition time of 30-60 minutes is typical, depending on the sample concentration.[8]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Spectral Analysis:
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Assign the chemical shifts and coupling constants for all signals.
-
Compare the observed data with the reference values in Tables 1 and 2 to identify the isomer.
-
-
Advanced Confirmation (if required): Acquire 2D COSY and HMBC spectra to confirm through-bond proton-proton and proton-carbon correlations, respectively.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural confirmation of furopyridine isomers using NMR.
Part 2: Infrared (IR) Spectroscopy: A Rapid Fingerprinting Tool
While NMR provides the blueprint of the molecular structure, IR spectroscopy offers a rapid and non-destructive method to verify the presence of key functional groups and to "fingerprint" a molecule. For isomers, the most valuable information is found in the complex fingerprint region (1600 - 600 cm⁻¹).[12]
Expertise & Experience: Why the Fingerprint Region Matters
Although all furopyridine isomers contain the same types of bonds (C=C, C=N, C-O), the overall molecular symmetry and vibrational coupling are unique to each structure. This results in a distinct pattern of absorption bands in the fingerprint region. These bands arise from complex bending, stretching, and torsional vibrations of the entire fused ring system. Therefore, while the high-frequency region (>1600 cm⁻¹) will look broadly similar for all isomers, the fingerprint region provides a unique identifier, much like a human fingerprint. Differentiating isomers using IR is most reliable when comparing the spectrum of an unknown sample against an authenticated reference standard.[12][13]
Comparative IR Data for Furopyridine Isomers
Table 3: Key Diagnostic IR Absorption Regions (cm⁻¹)
| Vibration Type | Expected Region | Significance for Isomer Differentiation |
| Aromatic C-H Stretch | 3100 - 3000 | Generally present in all isomers. |
| Aromatic Ring Stretch (C=C, C=N) | 1620 - 1450 | A series of sharp bands. The precise position and relative intensity of these bands are sensitive to the fusion pattern. |
| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong band, its exact frequency is influenced by conjugation with the pyridine ring, providing a point of comparison. |
| Out-of-Plane C-H Bending | 900 - 700 | Strong bands whose positions are highly characteristic of the substitution pattern on both the furan and pyridine rings. This is a key diagnostic area. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the fastest method.
-
KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Scan: Perform a background scan of the empty instrument (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the major peaks and compare the fingerprint region to a known reference spectrum or a database to confirm isomeric identity.
Visualization: Isomer Structure vs. IR Fingerprint
Caption: Isomers with identical groups yield unique IR fingerprint spectra.
Part 3: Mass Spectrometry (MS): Confirming Mass and Deducing Structure from Fragments
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For isomers, high-resolution MS can confirm the elemental composition (C₇H₅NO). However, its power in distinguishing isomers comes from analyzing the fragmentation patterns, typically using Electron Ionization (EI-MS).[14]
Expertise & Experience: The Logic of Fragmentation
When a furopyridine molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺˙) with m/z = 119.[15] This high-energy ion is unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation pathway is not random; it is governed by the stability of the resulting fragments and radicals. The location of the heteroatoms in each isomer directs the fragmentation, leading to different fragment ions or different relative abundances of the same fragments.
For example, a common initial fragmentation step for aromatic heterocycles is the loss of small, stable neutral molecules like HCN (27 u) or CO (28 u). The ease with which these losses occur will differ between isomers, providing a diagnostic clue.
Comparative Fragmentation Data
Table 4: Predicted Key Fragment Ions (m/z) for Furopyridine Isomers in EI-MS
| Isomer | Molecular Ion (M⁺˙) [m/z 119] | Key Fragment 1 [m/z] | Key Fragment 2 [m/z] | Rationale for Differentiation |
| Furo[2,3-b]pyridine | High Abundance | 91 (M-CO) | 92 (M-HCN) | The relative intensity of the [M-CO]⁺˙ vs. [M-HCN]⁺˙ peak will be characteristic. |
| Furo[3,2-b]pyridine | High Abundance | 91 (M-CO) | 92 (M-HCN) | Pathway differs slightly from [2,3-b], leading to different fragment abundance ratios. |
| Furo[2,3-c]pyridine | High Abundance | 91 (M-CO) | 64 (C₅H₄⁺) | Prone to loss of CO followed by fragmentation of the remaining pyridine ring. |
| Furo[3,2-c]pyridine | High Abundance | 92 (M-HCN) | 63 (C₅H₃⁺) | Loss of HCN from the pyridine ring is often a dominant initial pathway for this fusion type. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform, as the GC can often separate the isomers chromatographically before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Inject 1 µL of the sample into the GC.
-
Use a suitable capillary column (e.g., a DB-5ms, 30 m x 0.25 mm).
-
Apply a temperature program, for example: start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Method:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-200.
-
-
Data Analysis:
-
Examine the chromatogram to see if isomers are separated by retention time.
-
Analyze the mass spectrum for each peak.
-
Identify the molecular ion at m/z 119.
-
Compare the fragmentation pattern (m/z values and relative intensities) to reference data or known fragmentation rules to confirm the isomer's identity.
-
Visualization: Generalized Fragmentation Pathway
Caption: Isomer structure dictates the dominant mass spectrometry fragmentation pathways.
Conclusion: An Integrated Strategy for Unambiguous Confirmation
No single technique provides absolute certainty in isolation. The structural confirmation of furopyridine isomers is a classic example of the necessity of an integrated spectroscopic approach.
-
Mass Spectrometry first confirms the correct molecular weight and elemental formula.
-
Infrared Spectroscopy provides a rapid, inexpensive fingerprint to match against a known standard.
-
NMR Spectroscopy (¹H, ¹³C, and 2D) serves as the ultimate arbiter, providing a detailed and unambiguous map of the atomic connectivity that definitively establishes the isomeric form.
By synergistically applying these three techniques, researchers, scientists, and drug development professionals can confidently confirm the structure of their furopyridine compounds, ensuring the integrity and validity of their scientific endeavors.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12234604, Furo[3,2-c]pyridine. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12421098, Furo[2,3-b]pyridine. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12210217, Furo[3,2-b]pyridine. [Link]
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Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Isomers?. YouTube. [Link]
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Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
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ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. [Link]
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A Technical Guide to Evaluating the Drug-Like Properties of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is as critical as the evaluation of its primary biological activity. A promising lead candidate with poor absorption, rapid metabolism, or unforeseen toxicity is destined for failure in later, more expensive stages of development. This guide provides a comprehensive framework for evaluating the drug-like properties of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile and its rationally designed analogues. The furo[3,2-b]pyridine scaffold is a "privileged" heterocyclic system known to be a core component of potent kinase inhibitors and modulators of crucial signaling pathways, such as the Hedgehog pathway.[1][2][3] By systematically assessing the physicochemical and pharmacokinetic characteristics of this lead structure and its derivatives, researchers can make more informed decisions, prioritize resources, and ultimately increase the probability of success in their drug development programs.
This guide will delve into the rationale behind the selection of analogues, provide a comparative analysis of their predicted drug-like properties using in silico methods, and detail the experimental protocols for in vitro validation.
The Strategic Design of Analogues: A Bioisosteric Approach
The design of analogues for a lead compound is a strategic exercise in balancing potency, selectivity, and drug-like properties. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses different physicochemical attributes, is a cornerstone of this process.[4][5] For our parent compound, 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, we will consider bioisosteric replacements for the bromine atom and the nitrile group, as well as modifications to the core scaffold.
Parent Compound: 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Analogues:
-
Analogue 1 (A1): 6-Chlorofuro[3,2-b]pyridine-2-carbonitrile (Replacement of Bromine with Chlorine)
-
Analogue 2 (A2): 6-Methylfuro[3,2-b]pyridine-2-carbonitrile (Replacement of Bromine with a Methyl group)
-
Analogue 3 (A3): 6-Bromofuro[3,2-b]pyridine-2-carboxamide (Replacement of Nitrile with a Carboxamide)
-
Analogue 4 (A4): 6-Bromothieno[3,2-b]pyridine-2-carbonitrile (Replacement of Furan with a Thiophene ring)
These analogues were chosen to explore the impact of subtle changes in electronegativity, size, hydrogen bonding potential, and ring electronics on the overall drug-like profile.
In Silico Profiling: A First Look at Drug-Likeness
Computational tools provide a rapid and cost-effective means to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. For this guide, we will utilize the SwissADME web tool to generate a comparative profile of our parent compound and its analogues.[6][7]
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and predict its potential for good oral bioavailability.[6] The rule states that an orally active drug is likely to have:
-
A molecular weight (MW) of ≤ 500 g/mol
-
A lipophilicity (Log P) of ≤ 5
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
| Compound | Molecular Formula | MW ( g/mol ) | Log P | HBD | HBA | Lipinski Violations |
| Parent | C₈H₃BrN₂O | 223.03[8][9] | 2.15 | 0 | 3 | 0 |
| A1 | C₈H₃ClN₂O | 178.58 | 1.85 | 0 | 3 | 0 |
| A2 | C₉H₆N₂O | 158.16 | 1.60 | 0 | 3 | 0 |
| A3 | C₈H₅BrN₂O₂ | 241.05 | 1.35 | 1 | 3 | 0 |
| A4 | C₈H₃BrN₂S | 239.10 | 2.45 | 0 | 2 | 0 |
Analysis: All compounds, including the parent, adhere to Lipinski's Rule of Five, suggesting a favorable starting point for oral drug development. The modifications in the analogues have a predictable impact on molecular weight and lipophilicity. Notably, the replacement of the nitrile group with a carboxamide (A3) introduces a hydrogen bond donor, which could influence its interactions with biological targets and its solubility.
Pharmacokinetic Predictions
Beyond Lipinski's rules, SwissADME provides predictions for key pharmacokinetic parameters.
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor | Log Kp (skin permeation) |
| Parent | High | Yes | No | No | Yes | No | No | No | -5.79 cm/s |
| A1 | High | Yes | No | No | Yes | No | No | No | -6.09 cm/s |
| A2 | High | Yes | No | No | No | No | No | No | -6.34 cm/s |
| A3 | High | No | No | No | No | No | No | No | -7.21 cm/s |
| A4 | High | Yes | No | Yes | Yes | Yes | No | No | -5.45 cm/s |
Analysis:
-
Absorption and Distribution: All compounds are predicted to have high gastrointestinal (GI) absorption. The parent compound and most analogues (A1, A2, A4) are predicted to be blood-brain barrier (BBB) permeant, suggesting their potential for central nervous system activity. The introduction of the more polar carboxamide group in A3, however, is predicted to prevent BBB penetration.
-
Metabolism: The parent compound and A1 are predicted to be inhibitors of CYP2C19. Analogue A4, with the thiophene ring, is predicted to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which could be a concern for potential drug-drug interactions. Analogue A2 and A3 show a cleaner predicted CYP inhibition profile.
-
Excretion: None of the compounds are predicted to be substrates of P-glycoprotein (P-gp), a key efflux pump, which is a positive attribute for maintaining intracellular concentrations.
Experimental Evaluation of Drug-Like Properties
While in silico predictions are invaluable for initial screening, experimental validation is essential. The following section outlines key in vitro assays to assess the drug-like properties of the 6-Bromofuro[3,2-b]pyridine-2-carbonitrile analogues.
Workflow for In Vitro ADME Profiling
Caption: A tiered workflow for the in vitro evaluation of ADME properties.
Experimental Protocols
Rationale: Poor aqueous solubility can limit oral absorption and lead to inconsistent in vivo results. This assay determines the concentration at which a compound precipitates from an aqueous solution.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration range (e.g., 1-200 µM).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background.
Rationale: PAMPA is a high-throughput method to predict passive membrane permeability. It serves as an initial screen for potential intestinal absorption.
Protocol:
-
Coat the filter of a 96-well PAMPA plate with a lipid solution (e.g., 10% lecithin in dodecane).
-
Add the test compound (at a known concentration in PBS) to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.
Protocol:
-
Prepare an incubation mixture containing liver microsomes (human or other species), the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative Analysis and Decision Making
The ultimate goal of this evaluation is to select the most promising analogues for further development. The decision-making process should be a holistic assessment of the in silico and in vitro data.
Caption: A decision-making flowchart for lead candidate selection.
Based on our in silico analysis, Analogue 2 (6-Methylfuro[3,2-b]pyridine-2-carbonitrile) emerges as a particularly interesting candidate. The replacement of the bromine atom with a methyl group is predicted to maintain high GI absorption and BBB permeability while potentially mitigating the CYP inhibition observed with the parent compound. Analogue 3 (6-Bromofuro[3,2-b]pyridine-2-carboxamide) , while predicted to have a clean CYP profile, is unlikely to be suitable for CNS targets due to its predicted lack of BBB permeability. The increased potential for drug-drug interactions with Analogue 4 (6-Bromothieno[3,2-b]pyridine-2-carbonitrile) would necessitate careful consideration and further investigation.
Conclusion
The early and systematic evaluation of drug-like properties is a critical component of a successful drug discovery campaign. By integrating in silico predictions with targeted in vitro experiments, researchers can build a comprehensive understanding of a compound's pharmacokinetic profile. This guide has provided a framework for the evaluation of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile and its analogues, demonstrating how a data-driven approach can guide the selection of candidates with a higher probability of clinical success. The principles and protocols outlined herein are broadly applicable to other small molecule drug discovery projects and serve as a valuable resource for medicinal chemists and drug development scientists.
References
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(13), 3987. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules, 29(18), 4279. [Link]
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(PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). ResearchGate. [Link]
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Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2135512. [Link]
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6-Bromofuro[3, 2-b]pyridine-2-carbonitrile, 1 gram. CP Lab Safety. [Link]
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Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. (2023). Chemistry & Biodiversity, 20(7), e202300309. [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
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ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. (2024). Scientific Reports, 14(1), 15433. [Link]
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Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2135512. [Link]
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Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2023). Auctores|Journals. [Link]
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Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (2004). Journal of Medicinal Chemistry, 47(25), 6273-6286. [Link]
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Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(1), 531-547. [Link]
-
6-Bromopyridine-3-carbonitrile. PubChem. [Link]
-
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]
-
3-Bromopyridine-2-carbonitrile. PubChem. [Link]
-
Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines by Use of a PalladiumCopper Catalyst System. (2007). The Journal of Organic Chemistry, 72(17), 6548-6551. [Link]
-
Pyridine-2-carbonitrile. PubChem. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like 6-Bromofuro[3,2-b]pyridine-2-carbonitrile are at the forefront of our endeavors, the responsible management of chemical waste is a critical, yet often overlooked, aspect of the research lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, moving beyond mere compliance to foster a culture of safety and environmental stewardship.
Understanding the Compound: A Risk-Based Approach to Disposal
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a halogenated heterocyclic compound with the molecular formula C₈H₃BrN₂O.[1][2] Its structure, which incorporates a brominated pyridine ring, a furan ring, and a nitrile group, dictates its chemical reactivity and potential hazards, thereby informing the necessary disposal protocols. The presence of bromine classifies it as a halogenated organic compound, which requires specific disposal considerations due to the potential for forming toxic and environmentally persistent byproducts if not handled correctly.
The nitrile group (C≡N) can, under certain conditions such as strong acid or base hydrolysis, convert to a carboxylic acid or amide, potentially altering the compound's properties and disposal requirements.[3][4][5] Furthermore, thermal decomposition of halogenated organic compounds can lead to the formation of hazardous gases such as hydrogen halides (in this case, hydrogen bromide) and nitrogen oxides.[6][7][8] Therefore, a disposal strategy must be robust enough to mitigate these potential chemical transformations.
Core Disposal Directive: Incineration by a Licensed Professional Service
The primary and recommended method for the disposal of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is incineration by a licensed professional waste disposal company .[9] This approach is mandated by the compound's chemical nature and is in line with federal and local environmental regulations for hazardous waste.
Why Incineration?
High-temperature incineration in a specially designed chemical incinerator, equipped with an afterburner and a scrubber, is the most effective method for the complete destruction of this compound.[9] This process ensures that the complex heterocyclic structure is broken down into simpler, less harmful components. The afterburner provides a secondary combustion zone to destroy any resilient organic molecules, while the scrubber is crucial for neutralizing acidic gases like hydrogen bromide that are formed during the combustion of the brominated compound.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile from the laboratory bench to its final disposition.
Part 1: In-Lab Waste Segregation and Collection
-
Designated Waste Container:
-
Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[10] This container must be made of a material compatible with 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. High-density polyethylene (HDPE) or glass containers with secure screw caps are appropriate.
-
The label should include the words "Hazardous Waste," the full chemical name "6-Bromofuro[3,2-b]pyridine-2-carbonitrile," and any other components of the waste stream with their approximate concentrations.
-
-
Waste Compatibility:
-
Crucially, do not mix 6-Bromofuro[3,2-b]pyridine-2-carbonitrile waste with other waste streams, particularly:
-
Non-halogenated organic waste: Mixing increases the volume of halogenated waste, which is typically more expensive to dispose of.
-
Acids and bases: These can promote hydrolysis of the nitrile group or other unintended reactions.[3][4][5]
-
Oxidizing agents: Contact with strong oxidizers can lead to vigorous and potentially explosive reactions.
-
-
-
Handling and Personal Protective Equipment (PPE):
-
Always handle 6-Bromofuro[3,2-b]pyridine-2-carbonitrile and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves (note that contaminated gloves must be disposed of as hazardous waste).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Part 2: Storage and Preparation for Disposal
-
Secure Storage:
-
Store the sealed halogenated waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and away from sources of ignition.
-
-
Documentation:
-
Maintain a detailed log of the contents of the waste container, including the amount of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile added and the date of addition. This documentation is essential for the waste disposal company.
-
Part 3: Professional Waste Disposal
-
Engage a Licensed Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with the completed waste manifest and any other required documentation.
-
-
Transportation:
-
The waste will be transported by the licensed contractor in accordance with Department of Transportation (DOT) regulations for hazardous materials.
-
Disposal Workflow Diagram
The following diagram illustrates the key stages in the proper disposal of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Caption: Disposal workflow for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of bromine in the molecular structure. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the compound.[9] |
| Incinerator Equipment | Afterburner and Scrubber | To destroy resilient organic molecules and neutralize acidic byproducts like HBr.[9] |
| Incompatible Waste Streams | Non-halogenated organics, acids, bases, oxidizing agents | To prevent unintended reactions and increased disposal costs. |
| Required PPE | Nitrile gloves, safety goggles/face shield, lab coat | To ensure personnel safety during handling. |
Conclusion
The responsible disposal of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile is not merely a procedural task but a reflection of our commitment to scientific excellence and environmental responsibility. By adhering to the principles of proper segregation, secure containment, and professional, high-temperature incineration, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. This guide serves as a foundational document to empower researchers to manage chemical waste with the same diligence and precision they apply to their groundbreaking discoveries.
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Capot Chemical. (2014, January 24). MSDS of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
A Note on Prudence: The safe handling of any novel chemical compound is predicated on a thorough understanding of its potential hazards. For 6-Bromofuro[3,2-b]pyridine-2-carbonitrile (CAS No. 1203498-94-5), comprehensive toxicological data is not yet widely available.[1] Therefore, this guide is built upon a conservative approach, synthesizing available safety data for this compound with established protocols for handling its constituent chemical motifs: a brominated heterocycle, a pyridine ring, and a nitrile group.[2][3][4] This principle of "handling as if hazardous" is the cornerstone of laboratory safety when dealing with compounds of unknown toxicity.
Hazard Assessment: Deconstructing the Risk Profile
6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a solid, halogenated heterocyclic compound.[5] Its primary known hazard is that it is harmful if swallowed (Acute Toxicity 4, Oral), as indicated by the GHS hazard statement H302. However, a deeper analysis of its structure suggests we must anticipate additional risks.
-
Pyridine Moiety: Pyridine and its derivatives can be readily absorbed through the skin and are often associated with potential neurological and hepatic effects with sufficient exposure.[6][7] They can also cause irritation to the skin, eyes, and respiratory system.[8]
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond in nitrile compounds is a site of reactivity. While not all nitriles are as acutely toxic as inorganic cyanides, they can cause irritation and should be handled with measures to prevent inhalation of dust or direct skin contact.[3]
-
Brominated Aromatic System: Halogenated organic compounds warrant careful handling due to their potential for persistence and long-term health effects.[9][10] Furthermore, incomplete combustion of such materials can lead to the formation of hazardous byproducts.[9]
Based on this structural assessment, we will operate under the assumption that this compound is, at a minimum, an eye, skin, and respiratory irritant, in addition to being harmful if ingested.
Engineering Controls: Your Primary Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. The first and most critical safety measure is the implementation of robust engineering controls to minimize exposure at the source.
Certified Chemical Fume Hood: All manipulations of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. A fume hood protects the user by continuously drawing airborne dust and vapors away from the breathing zone.
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Applicable Standard (Example) | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | EN 166 (EU) or ANSI Z87.1 (US) | Goggles protect against dust particles, while the face shield provides a secondary barrier against unexpected splashes during solution preparation.[11] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 5 mil / 0.12 mm). Double-gloving is recommended. | EN 374 (EU) | Nitrile provides good resistance against a range of chemicals, including pyridine derivatives.[6] Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[11] Always inspect gloves for defects before use. |
| Body Protection | A flame-retardant, chemically impervious lab coat or coveralls with tight-fitting cuffs. | N/A | Protects skin and personal clothing from contamination by dust or splashes. Cuffs should be tucked under the inner glove to create a seal. |
| Respiratory Protection | Not required if all work is performed in a certified chemical fume hood. | N/A | The fume hood serves as the primary respiratory protection. For emergency situations like a large spill, a full-face respirator with organic vapor/particulate cartridges would be necessary.[12] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | N/A | Protects feet from spills and falling objects. Absorbent materials like canvas are not appropriate.[13] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow minimizes the risk of accidental exposure and cross-contamination.
Caption: Decision workflow for waste segregation.
By implementing these rigorous engineering controls, adhering to the prescribed PPE standards, and following a meticulous operational plan, you can safely handle 6-Bromofuro[3,2-b]pyridine-2-carbonitrile in your research and development endeavors. Always prioritize safety through informed caution.
References
- Capot Chemical. (2014). MSDS of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile.
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CP Lab Safety. (n.d.). 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, 1 gram. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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- Szymańska, J. A., & Frydrych, B. (2001). Toxicology of selected brominated aromatic compounds. Roczniki Państwowego Zakładu Higieny, 52(3), 189-200.
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University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]
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- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
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National Center for Biotechnology Information. (n.d.). 3-Bromopyridine-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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- Gomaa, A. M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(19), 6296.
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ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Bookshelf. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. PubChem Compound Database. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
